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Core Science & Biosynthesis

Foundational

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Diazaspiro[3.5]nonan-7-one In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond flat, aromatic structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Diazaspiro[3.5]nonan-7-one

In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond flat, aromatic structures to explore the vast potential of three-dimensional (3D) molecular frameworks. This strategic shift, often termed "escaping from flatland," aims to enhance the pharmacological properties of drug candidates, including potency, selectivity, and metabolic stability.[1][2] Among the most promising of these 3D scaffolds are spirocycles, rigid structures where two rings are joined by a single common atom.[2]

This guide provides a comprehensive technical overview of 2,6-Diazaspiro[3.5]nonan-7-one, a versatile and synthetically accessible building block. This unique scaffold features a four-membered azetidine ring fused to a six-membered piperidinone ring through a spirocyclic carbon atom. The inherent rigidity of this framework, combined with the strategic placement of two modifiable nitrogen atoms and a ketone functionality, offers a powerful platform for generating diverse libraries of novel small molecules with significant therapeutic potential. We will delve into its core chemical properties, synthetic and functionalization strategies, and its proven applications as a key structural motif in the development of next-generation therapeutics.

Core Physicochemical and Structural Properties

The 2,6-Diazaspiro[3.5]nonan-7-one core presents a unique combination of structural features that dictate its chemical behavior and utility. Its properties make it a valuable starting point for library synthesis and lead optimization campaigns.

Table 1: Key Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₇H₁₂N₂OCalculated
Molecular Weight 140.18 g/mol Calculated[3]
Topological Polar Surface Area (TPSA) 41.13 ŲCalculated[4]
logP (calculated) -0.514Calculated[4]
Hydrogen Bond Donors 2Calculated[4]
Hydrogen Bond Acceptors 2Calculated[4]
Rotatable Bonds 0Calculated[4]

The low calculated logP and moderate TPSA suggest that derivatives of this scaffold can be tuned to achieve favorable aqueous solubility and cell permeability, crucial parameters for oral bioavailability. The absence of rotatable bonds in the core structure imparts conformational rigidity, which can lead to higher binding affinity and improved selectivity for biological targets by reducing the entropic penalty upon binding.[1]

Stability and Storage

Like many heterocyclic amines, 2,6-Diazaspiro[3.5]nonan-7-one and its derivatives are generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C, to prevent degradation from atmospheric moisture and carbon dioxide.[3]

Synthesis and Strategic Functionalization

The synthetic utility of 2,6-Diazaspiro[3.5]nonan-7-one lies in the orthogonal reactivity of its functional groups. The two secondary amines (at positions 2 and 6) and the ketone (at position 7) can be selectively modified, allowing for the systematic exploration of chemical space around the core.

General Synthetic Approach
Workflow for Diversification

The true power of this scaffold is realized in its diversification potential. The two nitrogen atoms can be functionalized independently, often through the use of orthogonal protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

G cluster_0 Core Scaffold cluster_1 N-Functionalization cluster_2 Ketone Modification cluster_3 Final Products Core 2,6-Diazaspiro[3.5]nonan-7-one N_Boc N-Boc Protection Core->N_Boc Selective Protection K_Reduction Reduction to Alcohol Core->K_Reduction K_Reductive_Amination Reductive Amination Core->K_Reductive_Amination N_Acylation N-Acylation / Sulfonylation N_Boc->N_Acylation N_Alkylation Reductive Amination / N-Alkylation N_Boc->N_Alkylation N_Arylation Buchwald-Hartwig Amination N_Boc->N_Arylation Final Diverse Library of 3D Molecules N_Acylation->Final Deprotection & Further Modification N_Alkylation->Final Deprotection & Further Modification N_Arylation->Final Deprotection & Further Modification K_Reduction->Final Deprotection & Further Modification K_Reductive_Amination->Final Deprotection & Further Modification

Caption: General workflow for the diversification of the 2,6-Diazaspiro[3.5]nonan-7-one scaffold.

Protocol 1: Selective N-Boc Protection

The differential reactivity of the azetidine (N-2) and piperidinone (N-6) nitrogens can be exploited for selective functionalization. However, a more robust strategy involves the use of protecting groups. This protocol describes a standard procedure for introducing a Boc group, which can later be removed under acidic conditions.

Rationale: The Boc group is a widely used protecting group for amines due to its stability to a broad range of reaction conditions and its facile removal with acids like trifluoroacetic acid (TFA).[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-Diazaspiro[3.5]nonan-7-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-Boc-protected intermediate by flash column chromatography.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol is essential for installing aryl or heteroaryl moieties, a common step in medicinal chemistry programs.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. It is highly valued for its broad substrate scope and functional group tolerance.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the N-H spirocycle (or its mono-protected derivative, 1.0 eq), the aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane. Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to 80-110°C for 4-24 hours, monitoring for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the product by flash column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The rigid, 3D geometry of the diazaspiro[3.5]nonane core makes it an excellent bioisostere for more flexible cyclic diamines like piperazine.[2][8] This substitution can lead to significant improvements in selectivity and physicochemical properties.[2]

Case Study: Covalent Inhibitors of KRAS G12C

The KRAS protein is a key cellular signaling node, and the G12C mutation is a known driver of various cancers. Recently, a series of covalent inhibitors featuring a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety were developed. In this work, the diazaspiro[3.5]nonane scaffold served as a rigid linker to position a reactive acryloyl group, which covalently binds to the mutant cysteine residue in the KRAS G12C protein. X-ray crystallography confirmed that the diazaspiro moiety binds within the switch-II pocket of the protein. Optimization of this scaffold led to the identification of compound 7b , which demonstrated high metabolic stability and a dose-dependent anti-tumor effect in a xenograft mouse model.

Case Study: Matrix Metalloproteinase-9 (MMP9) Inhibitors

Elevated levels of MMP9 are associated with ocular surface diseases like dry eye disease. A novel series of 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives were developed as potent MMP9 inhibitors.[9] The diazaspiro[3.5]nonane core was incorporated to explore new chemical space and optimize interactions with the target enzyme, demonstrating the scaffold's utility in developing treatments for inflammatory conditions.[9]

Bioisosterism: Enhancing Molecular Properties

The concept of bioisosterism involves replacing a functional group in a molecule with another group that retains similar biological activity but alters physicochemical properties. The 2,6-diazaspiro[3.5]nonan-7-one core can be considered a bioisostere of piperazine, offering a more rigid and three-dimensional presentation of the nitrogen atoms.

G cluster_0 Flexible Bioisostere cluster_1 Rigid 3D Bioisostere Piperazine Spirocycle 2,6-Diazaspiro[3.5]nonan-7-one (Rigid, High Fsp³) Piperazine->Spirocycle Bioisosteric Replacement (Improves 3D character, selectivity) label_piperazine Piperazine (Flexible, Low Fsp³)

Caption: Bioisosteric relationship between piperazine and the 2,6-diazaspiro[3.5]nonan-7-one core.

This structural modification increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[2] The defined exit vectors from the spirocyclic core allow for more precise orientation of substituents, which can enhance binding to the target protein and improve selectivity against off-targets.[1][10]

Conclusion

2,6-Diazaspiro[3.5]nonan-7-one is more than just a novel chemical entity; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and versatile functional handles provide a robust platform for the design and synthesis of next-generation therapeutics. By enabling the exploration of previously inaccessible chemical space, this scaffold facilitates the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As demonstrated by its successful incorporation into potent inhibitors of challenging targets like KRAS G12C, the 2,6-diazaspiro[3.5]nonan-7-one core and its close analogs are poised to become increasingly prevalent motifs in the drugs of the future.

References

  • EvitaChem. (n.d.). 2-Amino-6,8-diazaspiro[3.5]nonan-7-one.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ACS Publications. (2025, June 11). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease. ACS Medicinal Chemistry Letters.
  • NextSDS. (n.d.). 2-Boc-7,9-dioxo-2,6-diazaspiro[3.5]nonane.
  • PMC. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood.
  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. National Institutes of Health.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 2,7-Diazaspiro[4.4]nonan-3-one.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • AK Scientific, Inc. (n.d.). Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Safety Data Sheet.
  • ChemScene. (n.d.). 2,7-Diazaspiro[3.5]nonan-1-one.
  • ChemShuttle. (n.d.). 1,6-diazaspiro[3.5]nonan-2-one.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.
  • PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry.
  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.

Sources

Exploratory

2,6-Diazaspiro[3.5]nonan-7-one structure elucidation

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Author: BenchChem Technical Support Team. Date: April 2026

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Foundational

An In-Depth Technical Guide to the Synthesis of 2,6-Diazaspiro[3.5]nonan-7-one

Introduction: The Significance of the 2,6-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2,6-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is a paramount objective. The "escape from flatland"—a strategic shift from planar, two-dimensional molecules to more complex, three-dimensional structures—has underscored the importance of scaffolds that can provide improved target engagement, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Among these, spirocyclic systems have emerged as particularly valuable motifs.

The 2,6-diazaspiro[3.5]nonane framework, a unique structural class of spirocyclic diamines, has garnered significant attention from researchers and drug development professionals. Its rigid, three-dimensional conformation offers a distinct advantage over more flexible acyclic or monocyclic analogs, such as the commonly employed piperazine moiety. This conformational constraint can lead to a more precise orientation of substituents, facilitating optimal interactions with biological targets. The presence of two addressable nitrogen atoms allows for diverse functionalization, enabling the exploration of a broad chemical space and the fine-tuning of physicochemical properties.

This guide provides a comprehensive overview of a robust synthetic pathway to 2,6-diazaspiro[3.5]nonan-7-one, a key intermediate for the development of novel therapeutics. We will delve into the strategic considerations behind each synthetic step, providing detailed experimental protocols and mechanistic insights to empower researchers in their quest for innovative drug candidates.

Part I: Synthesis of the Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Core

A reliable and scalable synthesis of the 2,6-diazaspiro[3.5]nonane core is the foundational element for accessing its derivatives. The following multi-step synthesis, adapted from the work of Rybicka et al. (2015), provides a practical route to an orthogonally protected version of this scaffold, which is ideal for subsequent selective functionalization.[1]

Synthetic Strategy Overview

The overall strategy involves the construction of the spirocyclic system through a key intramolecular cyclization reaction. The synthesis commences with commercially available starting materials and proceeds through a series of well-established transformations, ensuring reproducibility and scalability. The use of orthogonal protecting groups, namely tert-butoxycarbonyl (Boc) and benzyl (Bn), is a critical design element, allowing for the selective deprotection and derivatization of the two nitrogen atoms.

Synthesis_of_2,6-Diazaspiro[3.5]nonane_Core start Commercially Available Starting Materials step1 Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid start->step1 step2 Step 2: Amide Coupling step1->step2 Benzylamine, Coupling Agent step3 Step 3: Reduction of Amide step2->step3 LiAlH4 step4 Step 4: Mesylation step3->step4 MsCl, Et3N step5 Step 5: Intramolecular Cyclization step4->step5 Base product Orthogonally Protected 2,6-Diazaspiro[3.5]nonane step5->product

Caption: Synthetic workflow for the preparation of the orthogonally protected 2,6-diazaspiro[3.5]nonane core.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-(benzylaminomethyl)piperidine

  • Amide Coupling: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture for 15 minutes.

  • Add benzylamine (1.1 eq) and triethylamine (Et3N) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Amide Reduction: To a solution of the crude amide in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add lithium aluminum hydride (LiAlH4) (2.0 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford N-Boc-4-(benzylaminomethyl)piperidine.

Causality of Experimental Choices: The use of EDCI/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions. The reduction with LiAlH4 is a robust method for the conversion of amides to amines.

Step 2: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Mesylation: To a solution of N-Boc-4-(benzylaminomethyl)piperidine (1.0 eq) and Et3N (2.0 eq) in DCM at 0 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is used in the next step without further purification.

  • Intramolecular Cyclization: Dissolve the crude mesylate in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) (1.5 eq), portionwise at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Causality of Experimental Choices: The conversion of the primary amine to a good leaving group (mesylate) is essential for the subsequent intramolecular nucleophilic substitution. The use of a strong, non-nucleophilic base like NaH facilitates the deprotonation of the sulfonamide, initiating the cyclization to form the azetidine ring.

Step Reactants Reagents Product Yield (%)
1N-Boc-piperidine-4-carboxylic acid, BenzylamineEDCI, HOBt, Et3N, LiAlH4N-Boc-4-(benzylaminomethyl)piperidine75-85
2N-Boc-4-(benzylaminomethyl)piperidineMsCl, Et3N, NaHtert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate60-70

Part II: Proposed Synthesis of 2,6-Diazaspiro[3.5]nonan-7-one via Selective Oxidation

With the orthogonally protected 2,6-diazaspiro[3.5]nonane core in hand, the next critical transformation is the selective oxidation of the piperidine ring at the C7 position to introduce the desired ketone functionality. This requires a method that can selectively oxidize a methylene group adjacent to a nitrogen atom to a carbonyl group.

Strategic Considerations for Selective Oxidation

The selective oxidation of cyclic amines to their corresponding lactams or α-amino ketones is a well-established area of synthetic chemistry.[2][3][4] Several methods can be envisioned for this transformation, including:

  • Photo-oxidation: Single electron transfer (SET) photo-oxidation has been shown to convert piperidine derivatives to the corresponding lactams under mild conditions.[3][5]

  • Metal-Catalyzed Oxidation: Transition metal catalysts, such as those based on manganese, can facilitate the site-selective C(sp³)–H bond oxidation of N-protected piperidines.[6]

  • Hypervalent Iodine Reagents: Reagents like iodosobenzene diacetate can be used to generate N-acyliminium ions, which can then be converted to the desired ketone.[7]

For the purpose of this guide, we will focus on a robust and practical approach utilizing a metal-free oxidation system.

Proposed Synthetic Pathway

The proposed pathway involves the deprotection of the benzyl group, followed by the introduction of a suitable protecting group on the piperidine nitrogen that can direct and facilitate the subsequent oxidation.

Synthesis_of_2,6-Diazaspiro[3.5]nonan-7-one start Orthogonally Protected 2,6-Diazaspiro[3.5]nonane step1 Step 1: Debenzylation start->step1 H2, Pd/C step2 Step 2: N-Protection step1->step2 Protecting Group (e.g., Boc2O) step3 Step 3: Selective Oxidation step2->step3 Oxidizing Agent (e.g., NBS/Base) product 2,6-Diazaspiro[3.5]nonan-7-one step3->product

Caption: Proposed synthetic workflow for the conversion of the spirocyclic core to the target ketone.

Experimental Protocols

Step 1: Debenzylation of tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Dissolve tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in methanol.

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the removal of benzyl groups from nitrogen atoms, with the primary by-product being toluene, which is easily removed.

Step 2: N-Protection of the Piperidine Nitrogen

  • Dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and Et3N (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield di-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate.

Causality of Experimental Choices: The introduction of a second Boc group protects the piperidine nitrogen and provides a substrate that is well-suited for selective oxidation.

Step 3: Selective Oxidation to di-tert-butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate

  • To a solution of di-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiate the reaction using a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with a UV lamp.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and filter off the succinimide by-product.

  • Concentrate the filtrate and dissolve the residue in a mixture of acetonitrile and water.

  • Add a silver salt, such as silver nitrate or silver carbonate, to promote the hydrolysis of the intermediate α-bromoamine.

  • Stir the reaction at room temperature until the conversion is complete.

  • Filter the reaction mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to afford di-tert-butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate.

Causality of Experimental Choices: The use of NBS under radical conditions is a classic method for the α-bromination of ethers and amines. The resulting α-bromoamine is then hydrolyzed to the corresponding ketone. The use of a silver salt can facilitate the hydrolysis step.

Final Deprotection: The final deprotection of both Boc groups can be achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield the target molecule, 2,6-diazaspiro[3.5]nonan-7-one, typically as a salt.

Step Reactants Reagents Product Anticipated Yield (%)
1tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylateH2, Pd/Ctert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate>95
2tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylateBoc2O, Et3Ndi-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate90-95
3di-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylateNBS, AIBN, Silver Saltdi-tert-butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate40-60

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 2,6-diazaspiro[3.5]nonan-7-one. The initial steps for the construction of the spirocyclic core are well-precedented and scalable. The proposed selective oxidation of the piperidine ring, while requiring careful optimization, is based on established chemical principles for the α-functionalization of cyclic amines.

The availability of 2,6-diazaspiro[3.5]nonan-7-one as a versatile building block opens up a myriad of possibilities for the synthesis of novel and diverse libraries of spirocyclic compounds. The ketone functionality can be further derivatized through a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations, to name a few. The two nitrogen atoms, once deprotected, provide additional handles for functionalization.

As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the methodologies for the synthesis of complex spirocyclic systems like 2,6-diazaspiro[3.5]nonan-7-one will be of increasing importance. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the frontiers of medicinal chemistry.

References

  • ChemRxiv. General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • PMC. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • PMC. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of α-amino ketones. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. [Link]

  • Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Pharmaceuticals. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • The Journal of Organic Chemistry. Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups. [Link]

  • PMC. Free Amino Group Transfer via α‐Amination of Native Carbonyls. [Link]

  • PMC. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]

  • Synlett. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Organic Letters. Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. [Link]

  • SlideShare. Oxidation of Secondary and Primary Amines. [Link]

  • ResearchGate. Reaction of cyclic ketones with secondary amines a. a Reaction conditions. [Link]

  • PMC. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[2][8]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 23.11: Oxidation of Amines. [Link]

  • PMC. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. [Link]

  • ResearchGate. Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]

Sources

Exploratory

The Physicochemical Paradigm of Diazaspiro Nonane Derivatives in Modern Drug Discovery

Abstract: The transition from planar heterocycles to complex, three-dimensional spirocyclic scaffolds represents a watershed moment in contemporary medicinal chemistry. Diazaspiro nonane derivatives—specifically the [3.5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The transition from planar heterocycles to complex, three-dimensional spirocyclic scaffolds represents a watershed moment in contemporary medicinal chemistry. Diazaspiro nonane derivatives—specifically the [3.5], [4.4], and[4.5] ring systems—have emerged as privileged bioisosteres for piperazines, piperidines, and morpholines. This technical whitepaper dissects the physicochemical causality behind their success, detailing how these scaffolds modulate basicity ( pKa​ ), lipophilicity ( logD ), and metabolic stability to overcome the limitations of "flatland" drug design.

The "Escape from Flatland" Rationale

Historically, drug discovery relied heavily on sp2 -hybridized, planar aromatic rings due to their synthetic accessibility. However, high planarity often results in poor aqueous solubility and off-target promiscuity. The introduction of diazaspiro nonane cores directly addresses these liabilities by increasing the fraction of sp3 carbons ( Fsp3​ ) .

The Causality of Fsp3​ and Solubility

When planar molecules pack into a solid state, strong π−π stacking interactions generate a high crystal lattice energy. This energy barrier must be thermodynamically overcome for the drug to dissolve in aqueous media. Spirocyclic compounds, characterized by two rings fused at a single quaternary carbon, project their substituents in orthogonal planes. This inherent three-dimensionality disrupts efficient crystal packing, thereby lowering the melting point and dramatically enhancing thermodynamic solubility [1].

Furthermore, the distinct exit vectors provided by diazaspiro nonanes allow for precise spatial arrangement of pharmacophores, enhancing target receptor complementarity while mitigating hERG channel inhibition—a common liability of highly basic, linear amines [1].

G Flat Planar Heterocycle (Piperazine) Spiro Spirocyclic Bioisostere (Diazaspiro[3.5]nonane) Flat->Spiro Bioisosteric Replacement Prop1 Increased Fsp3 (Enhanced Solubility) Spiro->Prop1 Prop2 Altered Exit Vectors (Target Specificity) Spiro->Prop2 Prop3 Steric Shielding (Metabolic Stability) Spiro->Prop3

Logical framework for replacing planar heterocycles with spirocyclic bioisosteres.

Core Physicochemical Properties

Basicity ( pKa​ ) and Ionization State

The basicity of the nitrogen atoms within the diazaspiro nonane core dictates the molecule's ionization state at physiological pH (7.4), which is critical for target engagement and membrane permeability. For example, the secondary amine in 2,7-diazaspiro[3.5]nonane exhibits a predicted pKa​ of approximately 10.7 [2].

This high basicity ensures the nitrogen is fully protonated in vivo, allowing it to form robust salt bridges or cation- π interactions. In contrast, "angular" spirocycles like 1,7-diazaspiro[3.5]nonane alter the proximity of the heteroatoms to the spiro-center, which can depress the pKa​ slightly, making them excellent bioisosteres for piperazine when a lower pKa​ is desired to improve passive permeability [3].

Lipophilicity ( logP / logD )

While logP measures the partitioning of the neutral species, logD7.4​ is the more relevant metric for these highly basic spirocycles, as it accounts for the ionized fraction. Diazaspiro nonanes typically exhibit lower logD values compared to their acyclic or planar counterparts. This reduction in lipophilicity is highly advantageous for minimizing non-specific binding to plasma proteins and reducing off-target toxicity.

Metabolic Stability

Cytochrome P450 (CYP450) enzymes primarily metabolize amines via N-dealkylation, an oxidative process targeting the α -carbon. Diazaspiro nonanes inherently resist this degradation. The quaternary spiro-carbon lacks α -hydrogens entirely, and the rigid, perpendicular geometry of the fused rings creates significant steric hindrance. This bulk prevents the CYP450 active-site heme iron from achieving the necessary proximity and trajectory to oxidize the remaining α -hydrogens, thereby prolonging the intrinsic clearance half-life ( CLint​ ) .

Quantitative Data Summary

The following table synthesizes the physicochemical parameters of key diazaspiro nonane scaffolds utilized in recent drug discovery campaigns:

Compound ScaffoldTypical pKa​ (Basic N)Typical logP RangeKey Structural FeaturePrimary Application / Case Study
2,7-diazaspiro[3.5]nonane 10.6 - 10.80.5 - 1.5Linear vector projectionMenin inhibitors (e.g., Revumenib)[1]
1,7-diazaspiro[3.5]nonane 8.5 - 9.51.0 - 2.0"Angular" vector projectionPiperazine bioisostere[4]
2,6-diazaspiro[3.5]nonane 9.0 - 10.00.8 - 1.8Asymmetric steric bulkKinase inhibitors (e.g., HPK1)[5]
2,7-diazaspiro[4.4]nonane 10.0 - 10.51.2 - 2.2High conformational rigiditySigma receptor ligands (Analgesia)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of these physicochemical properties must rely on rigorous, self-validating experimental designs.

Protocol A: Multiplexed Potentiometric pKa​ Determination

Causality Note: In silico predictions often fail for complex spirocycles due to unique transannular effects. Potentiometry provides high-accuracy thermodynamic pKa​ values by directly measuring proton activity.

  • Sample Preparation: Dissolve 1.5 mg of the diazaspiro nonane derivative in 10 mL of a standardized 0.15 M KCl solution. Rationale: Maintaining a constant ionic strength mimics physiological conditions and prevents activity coefficient fluctuations during titration.

  • Acidic Titration: Submerge a calibrated glass pH electrode. Titrate the solution with 0.5 M HCl until the pH reaches 2.0, ensuring both nitrogen atoms are fully protonated.

  • Basic Titration (The Measurement): Under a continuous argon purge, titrate the solution with 0.5 M KOH from pH 2.0 to 12.0. Rationale: The argon atmosphere is critical; it prevents atmospheric CO2​ from dissolving to form carbonic acid, which would falsely depress the basic pKa​ readings.

  • Data Analysis & Self-Validation: Extract macroscopic pKa​ values using a Bjerrum plot. Validation Check: Run a reference standard (e.g., piperazine, known pKa​ 9.8) in the same multiplexed batch. If the reference deviates by >0.1 log units, recalibrate the electrode and discard the batch.

Protocol B: High-Throughput Lipophilicity ( logD7.4​ ) via Shake-Flask / LC-MS

Causality Note: Because these spirocycles are ionized at pH 7.4, logD dictates their actual membrane partitioning behavior, superseding logP .

  • Phase Equilibration: In a borosilicate glass vial, combine 1 mL of 1-octanol and 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Shake vigorously for 24 hours to mutually pre-saturate the phases.

  • Analyte Spiking: Introduce 10 µL of a 10 mM DMSO stock solution of the spiro compound into the biphasic system.

  • Partitioning: Shake the vials at 300 rpm for 60 minutes at 25°C. Centrifuge at 3,000 x g for 15 minutes to ensure absolute phase separation without micro-emulsions.

  • Quantification & Self-Validation: Analyze aliquots from both the aqueous and octanol layers using LC-MS/MS. Validation Check: Calculate the mass balance ( Massaq​+Massoct​=Massinitial​ ). If the mass balance falls below 90%, it indicates compound aggregation or adsorption to the glass vial, rendering the logD calculation invalid.

G cluster_0 Physicochemical Profiling Workflow Start Diazaspiro Nonane Candidate pKa pKa Determination (Potentiometry) Start->pKa logD Lipophilicity (logD 7.4) (Shake-Flask/LC-MS) Start->logD Met Metabolic Stability (HLM Clearance) Start->Met Decision Data Synthesis & Lead Optimization pKa->Decision logD->Decision Met->Decision

Standardized physicochemical profiling workflow for spirocyclic drug candidates.

Clinical Translation: The Revumenib Case Study

The ultimate validation of the diazaspiro nonane scaffold is its successful clinical translation. Revumenib, a first-in-class menin-MLL interaction inhibitor approved for acute leukemias, relies heavily on a 2,7-diazaspiro[3.5]nonane core [1].

During lead optimization, replacing a simple piperazine fragment with the 2,7-diazaspiro[3.5]nonane bioisostere achieved two critical outcomes:

  • Vector Optimization: The rigid azetidine ring within the spirocycle precisely positioned the pyrimidine nitrogens to form a critical hydrogen bond with the Tyr276 residue of the menin protein.

  • Cation- π Engagement: The highly basic piperidine nitrogen of the spirocycle ( pKa​ ~10.7) remains protonated, driving a powerful cation- π interaction with the Tyr319/Tyr323 π−π clamp of the target.

This structural choice perfectly exemplifies how tuning the physicochemical properties of a spirocycle directly translates to profound biochemical potency and clinical viability.

References

  • Drug Hunter. The Spirocycle Surge in Drug Discovery.[Link]

  • ResearchGate. “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.[Link]

Sources

Foundational

Novel Spirocyclic Scaffolds in Medicinal Chemistry: Escaping Flatland through 3D Architecture and Advanced Synthetic Methodologies

Executive Summary The transition from planar, sp²-rich aromatic scaffolds to complex, sp³-rich three-dimensional architectures represents a paradigm shift in modern medicinal chemistry[1]. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-rich aromatic scaffolds to complex, sp³-rich three-dimensional architectures represents a paradigm shift in modern medicinal chemistry[1]. As a Senior Application Scientist, I frequently observe hit-to-lead campaigns stalling due to the "molecular obesity" and poor physicochemical properties associated with flat aromatic rings. This technical guide explores the thermodynamic rationale behind spirocyclic scaffolds, their bioisosteric applications, and the advanced photoredox methodologies required to synthesize them efficiently.

The Thermodynamic and Physicochemical Rationale

The fraction of sp³-hybridized carbons (Fsp³) is a critical metric for compound complexity and clinical translatability[2]. High Fsp³ architectures, such as spirocycles, provide out-of-plane substituents that enhance receptor-ligand complementarity[2].

Causality Behind Scaffold Hopping: Why replace a flat aromatic ring with a spirocycle?

  • Thermodynamic Causality: Planar molecules often suffer a high entropic penalty upon binding because they must adopt specific conformations from a highly flexible state, or conversely, they are too rigid in a suboptimal geometry. Spirocycles lock the conformation into a pre-organized, vector-specific 3D shape, minimizing the entropic cost of binding[1].

  • Physicochemical Causality: The introduction of a quaternary spiro carbon disrupts planar pi-stacking interactions that cause poor aqueous solubility and high melting points. This shift generally lowers logD, increases basicity (in azaspirocycles), and improves metabolic stability by removing metabolically liable aromatic C-H bonds[1].

Key Spirocyclic Bioisosteres in Lead Optimization

  • Spiro[3.3]heptanes as Benzene Bioisosteres: Recent advances demonstrate that spiro[3.3]heptanes can serve as non-collinear bioisosteres for mono-, meta-, and para-substituted phenyl rings[3]. By incorporating spiro[3.3]heptane cores into drugs like Vorinostat or Sonidegib, researchers have generated saturated, patent-free analogues with retained or enhanced potency[3].

  • Azaspirocycles as Piperazine/Piperidine Replacements: Replacing piperazine rings with diazaspiro[3.3]heptanes (e.g., in Olaparib analogues) alters the spatial projection of the pharmacophores. In comparison with Olaparib, the spirocyclic analogue demonstrated a higher specificity for PARP-1, with a reduced ability to induce DNA damage, lowering cytotoxicity[1]. Furthermore, exchanging a morpholine ring for diverse azaspirocycles in MCHr1 antagonists significantly lowered logD values, improved metabolic stability, and enhanced the selectivity window against the hERG ion channel[2].

Table 1: Physicochemical Impact of Spirocyclic Substitution
PropertyPlanar Scaffold (e.g., Piperazine/Phenyl)Spirocyclic Analogue (e.g., Diazaspiro[3.3]heptane)Causality / Mechanism
Fsp³ Low (<0.3)High (>0.6)Introduction of quaternary sp³ carbons[2].
Aqueous Solubility Poor to ModerateHighDisruption of crystal lattice pi-stacking[1].
Lipophilicity (logD) HigherLowerIncreased saturation and higher dipole moments[1].
Metabolic Stability Susceptible to epoxidationEnhancedRemoval of electron-rich aromatic systems[1].
Target Selectivity Promiscuous (flat binding)Highly SpecificPre-organized 3D exit vectors lock binding conformation[1].

Advanced Synthetic Methodologies: Photoredox Catalysis

Synthesizing sterically congested spirocycles traditionally required harsh conditions and multistep sequences. Visible-light-mediated photoredox catalysis has revolutionized this space by enabling single-electron transfer (SET) pathways under mild conditions[4]. The photoredox strategy offers an intuitive retrosynthetic disconnection for difficult-to-access C(sp³)-rich N-heterospirocyclic scaffolds directly from feedstock ketones and readily available secondary amines[4].

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star Excited PC* (Visible Light) PC->PC_star hν (450 nm) Radical α-Amino Radical (int-II) PC_star->Radical SET Reduction Iminium Alkyl-Iminium Ion (int-I) Iminium->Radical + e- Cyclization Intramolecular Radical Cyclization Radical->Cyclization Alkene Addition Cyclization->PC Catalyst Regeneration SpiroProduct Spirocyclic N-Heterocycle Cyclization->SpiroProduct H-Atom Transfer

Photoredox-catalyzed synthesis of N-heterospirocycles via alpha-amino radical intermediates.

Protocol 1: Self-Validating Workflow for Visible-Light-Mediated Synthesis of C(sp³)-Rich N-Heterospirocycles

Context: This protocol utilizes an iridium-based photocatalyst to reduce an in-situ generated iminium ion, triggering a radical cyclization cascade[4]. Self-Validation Principle: Each step includes an orthogonal analytical check to ensure intermediate fidelity before proceeding, preventing the propagation of failed reactions.

  • Step 1: Iminium Ion Generation & Validation

    • Action: Condense a saturated cyclic ketone with a secondary alkenyl-amine in the presence of a Lewis acid (e.g., Ti(OiPr)₄) in anhydrous dichloromethane (DCM).

    • Causality: The Lewis acid activates the ketone, driving the equilibrium toward the iminium ion, which is the requisite electron acceptor for the subsequent SET event[4].

    • Validation Check: Perform an in-situ ATR-FTIR analysis. Proceed only when the ketone carbonyl stretch (~1710 cm⁻¹) is completely depleted and the iminium C=N stretch (~1670 cm⁻¹) emerges.

  • Step 2: Photoredox Setup & Degassing

    • Action: Add the Ir(III) photocatalyst (1 mol%) and Hantzsch ester (terminal reductant/H-atom donor). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet quencher and radical scavenger. Rigorous deoxygenation is non-negotiable to maintain the lifetime of the excited state *Ir(III) and prevent the formation of peroxyl radicals.

    • Validation Check: Monitor dissolved oxygen levels using an optical dissolved oxygen (DO) probe. DO must be <0.1 ppm before irradiation.

  • Step 3: Visible-Light Irradiation & Radical Cyclization

    • Action: Irradiate the reaction vessel with 450 nm blue LEDs at ambient temperature for 12 hours.

    • Causality: The 450 nm wavelength specifically matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) catalyst, avoiding non-specific UV-induced degradation of the organic substrate[5].

    • Validation Check: At t=6h and t=12h, sample 10 µL for LC-MS. Confirm the mass shift corresponding to the cyclized product and the consumption of the iminium intermediate.

  • Step 4: Isolation and 3D Conformation Verification

    • Action: Purify via flash column chromatography. Subject the purified spirocycle to 2D NOESY NMR and, if crystalline, X-ray diffraction.

    • Causality: Standard 1D NMR cannot unambiguously confirm the relative stereochemistry of the newly formed quaternary spirocenter. NOESY provides through-space correlations to validate the 3D exit vectors[3].

    • Validation Check: Cross-reference NOESY cross-peaks with DFT-calculated interatomic distances to confirm the specific diastereomer formed.

Structural Validation and ADME Profiling Workflow

OptimizationWorkflow Hit Planar Hit High logD Poor Solubility Design Scaffold Hopping Identify Spiro Bioisostere Hit->Design Synthesis Photoredox Synthesis Access 3D Architecture Design->Synthesis Validation Structural Validation 2D NOESY X-Ray Synthesis->Validation ADME ADME Profiling Metabolic Stability Solubility Check Validation->ADME ADME->Design Iterative Refinement Lead Spirocyclic Lead High Fsp³ Clinical Candidate ADME->Lead

Iterative hit-to-lead optimization workflow integrating spirocyclic scaffold hopping.

References

  • [1] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. URL:[Link]

  • [4] Streamlined Synthesis of C(sp³)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society. URL:[Link]

  • [3] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. URL:[Link]

  • [5] Recent advances in visible-light-driven transition metal-catalyzed asymmetric functionalization of 1,3-dienes. Chemical Communications. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,6-Diazaspiro[3.5]nonan-7-one: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a pathway to escape the "flatland" of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures and explore novel chemical space with enhanced three-dimensional complexity. Among these, the diazaspiro[3.5]nonane framework has garnered significant attention due to its conformational rigidity and the strategic placement of nitrogen atoms, which serve as key points for molecular diversification and interaction with biological targets. This technical guide provides a comprehensive overview of 2,6-Diazaspiro[3.5]nonan-7-one (CAS Number: 2387077-88-3), a promising yet under-documented member of this chemical class. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document will leverage data from closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications in drug discovery. We will explore its chemical properties, propose a viable synthetic strategy, discuss its potential as a versatile building block for various therapeutic targets, and outline essential safety and handling protocols.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. In recent years, there has been a paradigm shift towards molecules with greater three-dimensionality (3D), driven by the understanding that such structures can offer enhanced target affinity, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties. Spirocycles, which are characterized by two rings connected through a single shared atom, are at the forefront of this trend. Their rigidified conformations can pre-organize appended functional groups into well-defined spatial orientations, facilitating optimal interactions with biological macromolecules.

The 2,6-diazaspiro[3.5]nonan-7-one core represents a particularly intriguing scaffold. It combines the conformational constraint of the spirocyclic system with the functionality of a lactam and a secondary amine within an azetidine ring. This arrangement provides a unique set of vectors for chemical modification, making it an attractive starting point for the development of diverse compound libraries.

Physicochemical and Structural Properties

While detailed experimental data for 2,6-Diazaspiro[3.5]nonan-7-one is not extensively reported, its fundamental properties can be predicted based on its structure and data from chemical suppliers.

PropertyValueSource
CAS Number 2387077-88-3AiFChem[1]
Molecular Formula C₇H₁₂N₂OFluorochem[2]
Molecular Weight 140.18 g/mol Calculated
IUPAC Name 2,6-diazaspiro[3.5]nonan-7-oneFluorochem[2]
Canonical SMILES O=C1CCC2(CNC2)CN1Fluorochem[2]
InChI InChI=1S/C7H12N2O/c10-6-1-2-7(5-9-6)3-8-4-7/h8H,1-5H2,(H,9,10)Fluorochem[2]
InChI Key AHEFXEGPRSJUIM-UHFFFAOYSA-NFluorochem[2]

Synthesis and Chemical Reactivity

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from a piperidine-based precursor. The synthesis of related spirocyclic amines has been described, and these methodologies can be adapted.[3]

Proposed Synthetic Workflow

A potential synthetic approach could involve the following key transformations:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product Piperidine_Derivative Protected Piperidine Precursor Coupling Coupling Reaction Piperidine_Derivative->Coupling Step 1 Azetidine_Precursor Azetidine Building Block Azetidine_Precursor->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Step 2 Deprotection Deprotection Cyclization->Deprotection Step 3 Target_Molecule 2,6-Diazaspiro[3.5]nonan-7-one Deprotection->Target_Molecule Final Step

Caption: Proposed general synthetic workflow for 2,6-Diazaspiro[3.5]nonan-7-one.

Conceptual Experimental Protocol
  • Coupling of Precursors: A suitably protected piperidine derivative, for instance, a Boc-protected 4-aminopiperidine, could be coupled with a precursor containing the azetidine-forming moiety.

  • Intramolecular Cyclization: The crucial spirocyclization step could be achieved through an intramolecular reaction, such as a Dieckmann condensation or a related cyclization, to form the six-membered lactam ring.

  • Deprotection: The final step would involve the removal of any protecting groups to yield the target 2,6-diazaspiro[3.5]nonan-7-one.

The choice of protecting groups and specific reaction conditions would be critical to the success of this synthesis and would require experimental optimization.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of 2,6-Diazaspiro[3.5]nonan-7-one are not yet prominent in the literature, the broader class of diazaspiro[3.5]nonanes has been successfully employed as a scaffold in the design of various bioactive molecules. The rigid nature of the spirocyclic core allows for the precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for a range of biological targets.

Potential as a Bioisostere

The diazaspiro[3.5]nonane motif can be considered a bioisosteric replacement for more common heterocycles like piperazine. This substitution can lead to improved physicochemical properties, such as increased sp³ character, which is often associated with better clinical success rates.

Target-Oriented Synthesis

Derivatives of the closely related 2,7-diazaspiro[3.5]nonane scaffold have been investigated as:

  • Inhibitors of KRAS G12C: A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent covalent inhibitors of the oncogenic KRAS G12C mutant.[4][5] The spirocyclic moiety was found to bind in the switch-II pocket of the protein.[5]

  • Antimycobacterial Agents: Novel 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones have shown broad-spectrum activity against Mycobacterium tuberculosis and nontuberculous mycobacteria.

  • Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one, a close analog, have been designed as potent sigma-1 receptor antagonists, which have been shown to enhance the analgesic effects of morphine.[6]

Given these precedents, it is highly plausible that 2,6-Diazaspiro[3.5]nonan-7-one could serve as a valuable building block for the development of novel therapeutics targeting a similar range of biological pathways.

Potential_Applications cluster_targets Potential Therapeutic Targets Core_Scaffold 2,6-Diazaspiro[3.5]nonan-7-one Oncology Oncology (e.g., KRAS inhibitors) Core_Scaffold->Oncology Analogous to 2,7-isomer Infectious_Diseases Infectious Diseases (e.g., Antimycobacterials) Core_Scaffold->Infectious_Diseases Analogous to 2,7-isomer Neuroscience Neuroscience (e.g., Sigma-1 Receptor Modulators) Core_Scaffold->Neuroscience Analogous to 2,6-diazaspiro[3.4]octan-7-one Other_Targets Other GPCRs and Enzymes Core_Scaffold->Other_Targets General Scaffold Potential

Caption: Potential therapeutic applications of the 2,6-Diazaspiro[3.5]nonan-7-one scaffold.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 2,6-Diazaspiro[3.5]nonan-7-one. While specific spectra for this compound are not publicly available, the following techniques would be crucial for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methylene protons of the piperidine and azetidine rings, as well as signals for the N-H protons. The chemical shifts and coupling patterns would provide valuable information about the conformation of the spirocyclic system.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactam, the spiro-carbon, and the methylene carbons of the two rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry could provide information about the fragmentation pattern, which can be diagnostic for this class of compounds.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the lactam, typically in the range of 1650-1690 cm⁻¹, and absorption bands for the N-H stretching vibrations of the secondary amines.

Safety, Handling, and Storage

Based on the available safety data for 2,6-Diazaspiro[3.5]nonan-7-one, the following precautions should be observed.[1]

Hazard Identification

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

A comprehensive set of precautionary statements includes:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local regulations.

Storage and Stability

It is recommended to store 2,6-Diazaspiro[3.5]nonan-7-one in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion and Future Outlook

2,6-Diazaspiro[3.5]nonan-7-one represents a promising yet underexplored scaffold for medicinal chemistry and drug discovery. Its unique three-dimensional architecture, combined with the strategic placement of functional groups, makes it an attractive starting point for the synthesis of novel bioactive molecules. While the publicly available data on this specific isomer is currently sparse, the successful application of closely related diazaspiro[3.5]nonane analogs in the development of inhibitors for challenging targets like KRAS G12C and in the modulation of CNS targets highlights the immense potential of this chemical class.

Future research efforts should focus on the development and publication of a robust and scalable synthesis for 2,6-Diazaspiro[3.5]nonan-7-one. Furthermore, the synthesis and screening of compound libraries based on this scaffold against a diverse range of biological targets are warranted to fully elucidate its potential in therapeutic applications. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like 2,6-Diazaspiro[3.5]nonan-7-one are poised to play an increasingly important role in the future of drug discovery.

References

  • A novel and efficient synthesis of orthogonally protected spirocyclic amines is described for the first time. (URL: [Link])

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorg Med Chem. 2022 Oct 1:71:116949. (URL: [Link])

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Eur J Med Chem. 2023 Mar 5:249:115178. (URL: [Link])

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. (URL: [Link])

Sources

Foundational

A Senior Application Scientist's Guide to Identifying and Validating Therapeutic Targets for 2,6-Diazaspiro[3.5]nonan-7-one and its Analogs

Abstract The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The imperative to "escape from flatland" has driven a shift towards molecules with greater three-dimensionality, which often...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The imperative to "escape from flatland" has driven a shift towards molecules with greater three-dimensionality, which often exhibit improved pharmacological properties.[1][2] Spirocyclic systems, characterized by their rigid and complex 3D architecture, are at the forefront of this movement. This guide focuses on the 2,6-Diazaspiro[3.5]nonan-7-one core, a versatile scaffold presenting unique opportunities for therapeutic intervention. We will provide an in-depth analysis of its known and potential target classes, a strategic workflow for target deconvolution, and detailed experimental protocols for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of causality, ensuring that each experimental choice is justified by established scientific rationale, thereby creating a self-validating system for target discovery.

Part 1: The 2,6-Diazaspiro[3.5]nonan-7-one Scaffold: A Primer

The 2,6-Diazaspiro[3.5]nonan-7-one scaffold is a bicyclic heterocyclic compound featuring two nitrogen atoms and a spiro junction, where the two rings share a single carbon atom. This structure confers significant conformational rigidity.[3] Key features include:

  • A Lactam Moiety: The 7-one position provides a polar, hydrogen-bonding capable group.

  • A Secondary Amine: The nitrogen at position 2 serves as a key handle for derivatization, allowing for the introduction of various functional groups to modulate activity, selectivity, and physicochemical properties.

  • Three-Dimensionality: The spirocyclic nature provides a defined 3D vector for substituents, which can lead to enhanced target binding affinity and selectivity compared to more flexible or planar molecules.[2][4]

The strategic value of such scaffolds lies in their ability to serve as bioisosteric replacements for more common motifs, like piperazine, potentially improving metabolic stability and other drug-like properties.[5]

Part 2: Known and Hypothesized Therapeutic Target Classes

While the core 2,6-Diazaspiro[3.5]nonan-7-one itself is a building block, its derivatives have shown significant biological activity. This section outlines both validated and potential therapeutic avenues.

Validated Target: KRAS G12C Mutant Protein

The most significant breakthrough for a closely related scaffold involves derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one. These compounds have been identified as potent, covalent inhibitors of the KRAS G12C mutant protein, which has long been considered an "undruggable" oncogenic driver.[6][7]

Mechanism of Action: The acryloyl moiety on the diazaspiro scaffold forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein.[7] This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for cellular proliferation and survival. The diazaspiro moiety itself binds within the switch-II pocket of the protein, contributing to the compound's potency and selectivity.[6]

EGFR Growth Factor Receptor (e.g., EGFR) RAS_GDP KRAS (Inactive) GDP-Bound EGFR->RAS_GDP SOS RAS_GTP KRAS (Active) GTP-Bound RAS_GDP->RAS_GTP GEF RAS_GTP->RAS_GDP GAP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Compound Diazaspiro Derivative Compound->RAS_GTP Covalent Inhibition (at Cys12)

KRAS G12C signaling pathway and point of inhibition.
Hypothesized Target Classes

Based on the broader utility of diazaspirocyclic scaffolds and related structures, several other target classes are logical to explore for novel 2,6-Diazaspiro[3.5]nonan-7-one derivatives.

  • Kinases: Diazaspiro[4.5]decanone scaffolds have demonstrated significant potential as selective kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3] The rigid structure allows for precise orientation of substituents to engage with key residues in the ATP-binding pocket.

  • G-Protein Coupled Receptors (GPCRs) & Ion Channels: The structural rigidity of spirocycles is advantageous for designing ligands for highly structured targets like GPCRs and ion channels. Derivatives of the related 2,6-diazaspiro[3.4]octan-7-one have been developed as potent antagonists of the Sigma-1 receptor (σ1R), a promising target for pain management.[8]

  • Poly (ADP-ribose) Polymerase (PARP): In a compelling example of bioisosteric replacement, diazaspiro cores have been substituted for the piperazine ring in the framework of the PARP inhibitor Olaparib.[5] This suggests that the 2,6-diazaspiro[3.5]nonan-7-one scaffold could be a viable starting point for developing novel PARP inhibitors for cancer therapy.

  • Fatty Acid Amide Hydrolase (FAAH): A patent has described 7-azaspiro[3.5]nonane derivatives as inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids.[9] This points to potential applications in treating pain, inflammation, and anxiety.

Part 3: A Strategic Workflow for Target Deconvolution

For any novel bioactive compound derived from the 2,6-diazaspiro[3.5]nonan-7-one scaffold, identifying its molecular target is paramount. A multi-pronged approach combining direct biochemical methods with in-cell validation is essential for unambiguous target deconvolution.[10][11]

The Rationale: We begin with the compound's observed biological effect (phenotype) and work backward to identify the direct protein target(s) responsible. This process, often termed "reverse chemical genetics," requires robust and unbiased methods to survey the entire proteome for binding partners, followed by rigorous validation to confirm that this binding event causes the phenotype.[11]

cluster_Discovery Target Discovery (Unbiased) cluster_Validation Target Engagement & Validation phenotype Phenotypic Screening (e.g., Cytotoxicity Assay) affinity_probe Synthesize Affinity Probe phenotype->affinity_probe pull_down Affinity Chromatography (Pull-Down) affinity_probe->pull_down ms_id LC-MS/MS Protein Identification pull_down->ms_id Candidate Proteins cetsa CETSA (Target Engagement) ms_id->cetsa Test Hits functional_assay Functional/Enzymatic Assay cetsa->functional_assay Confirmed Binder genetic_validation Genetic Validation (CRISPR/siRNA) functional_assay->genetic_validation in_vivo In Vivo Model Validation genetic_validation->in_vivo start Start: 2,6-Diazaspiro... Derivative step1 Probe Synthesis Attach a linker and biotin tag at a non-critical position (determined by SAR). start->step1 step2 Matrix Preparation Incubate biotinylated probe with streptavidin-coated beads. step1->step2 step3 Protein Capture Incubate beads with cell lysate. Target proteins bind to the immobilized probe. step2->step3 step4 Wash Steps Use stringent buffers to remove non-specifically bound proteins. step3->step4 step5 Elution Release specifically bound proteins using a denaturant (e.g., SDS) or by competing with excess free compound. step4->step5 step6 Protein ID Digest eluted proteins with trypsin and analyze peptides by LC-MS/MS. step5->step6 end Result: List of Candidate Target Proteins step6->end

Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

  • Affinity Probe Synthesis:

    • Based on SAR data, identify a non-essential position on the 2,6-diazaspiro[3.5]nonan-7-one derivative. The secondary amine at position 2 is a common attachment point.

    • Synthesize a derivative with a linker (e.g., a polyethylene glycol chain) terminating in a biotin tag. [12]2. Affinity Matrix Preparation:

    • Wash streptavidin-conjugated magnetic beads twice with PBS.

    • Incubate the beads with an excess of the biotinylated probe in PBS for 1 hour at room temperature with gentle rotation to allow for immobilization.

    • Wash the beads three times with PBS to remove the unbound probe.

  • Cell Lysate Preparation & Incubation:

    • Harvest cells of interest (e.g., a cancer cell line showing sensitivity to the parent compound) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Incubate the clarified lysate with the probe-conjugated beads for 2-4 hours at 4°C. Self-Validating Control: In parallel, incubate a separate aliquot of lysate with beads conjugated to the probe that has been pre-saturated with a large excess (e.g., 100x) of the free, non-biotinylated parent compound. True targets will be outcompeted and absent in this control sample.

  • Washing:

    • Separate the beads from the lysate using a magnetic stand.

    • Wash the beads five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes.

    • Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion.

  • Mass Spectrometry:

    • Analyze the resulting peptides by LC-MS/MS. [13] * Identify proteins that are present in the main sample but significantly reduced or absent in the competition control sample using a quantitative proteomics workflow. [14]

Protocol 2: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

Causality & Expertise: Identifying a protein in a pull-down is not sufficient; we must prove the compound engages this target within a living cell. CETSA is a powerful biophysical method that directly assesses drug-target interaction in a physiological context. [15]The underlying principle is that when a ligand binds to its target protein, it confers thermal stability, making the protein more resistant to heat-induced denaturation. [16]This allows us to confirm target engagement and even estimate the potency of this interaction within the cell.

start Start: Intact Cells + Candidate Target step1 Compound Treatment Treat cells with the test compound or a vehicle control (DMSO). start->step1 step2 Heat Challenge Aliquot treated cells and heat each aliquot at a different temperature (e.g., 40-70°C) for 3 minutes. step1->step2 step3 Cell Lysis Lyse cells via freeze-thaw cycles in liquid nitrogen. step2->step3 step4 Separation Centrifuge at 20,000 x g for 20 minutes to separate soluble proteins (supernatant) from denatured, aggregated proteins (pellet). step3->step4 step5 Quantification Analyze the amount of soluble target protein remaining in the supernatant by Western Blot or Mass Spectrometry. step4->step5 end Result: Thermal Shift Curve (Confirms Target Engagement) step5->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF-7) to ~80% confluency.

    • Treat cells with the 2,6-diazaspiro[3.5]nonan-7-one derivative at a desired concentration (e.g., 10 μM) or with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [15]3. Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [15] * Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet. [17]4. Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the total protein concentration of each sample using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE and perform a Western blot using a specific antibody against the candidate target protein identified in Protocol 1.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and confirms engagement. [16]

Part 5: Data Presentation and Interpretation

Table 1: Hypothetical Target Profile for a Novel Diazaspiro Derivative

Target ProteinAssay TypeMetricValue (nM)Rationale for Testing
KRAS G12CCell ProliferationIC₅₀85Based on known activity of related scaffolds [6][7]
PI3KαKinase AssayIC₅₀120Kinase inhibition is a common activity for diazaspirocycles [3]
PI3KαCETSAEC₅₀250Confirms direct target engagement in a cellular context [16]
σ1 ReceptorRadioligand BindingKᵢ>10,000Assess off-target activity against related scaffold targets [8]
PARP-1Enzymatic AssayIC₅₀>10,000Assess off-target activity against potential bioisostere targets [5]

Table 2: Comparison of Primary Target Identification Methodologies

FeatureAffinity ChromatographyCellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Primary Use Unbiased target discoveryTarget engagement validation
Context In vitro (cell lysate)In situ (intact cells) or in vitro
Requirement Synthesis of a functional chemical probeSpecific antibody or MS workflow for detection
Advantage Can identify completely unknown targetsConfirms direct binding in a physiological setting
Limitation Prone to false positives (non-specific binding)Not suitable for all targets (e.g., those with no thermal shift)

Part 6: Conclusion and Future Directions

The 2,6-Diazaspiro[3.5]nonan-7-one scaffold represents a promising starting point for the development of novel therapeutics. Its proven utility in targeting the challenging KRAS G12C oncoprotein highlights its potential. [6][7]However, the true breadth of its therapeutic applicability can only be unlocked through a systematic and rigorous target deconvolution process.

The workflow presented in this guide, which integrates unbiased chemical proteomics for target discovery with biophysical CETSA for in-cell validation, provides a robust framework for success. By adhering to a logical, evidence-based progression from phenotype to validated target, researchers can confidently identify the mechanism of action for novel derivatives. Future efforts should focus on expanding the library of 2,6-Diazaspiro[3.5]nonan-7-one derivatives and applying this target identification workflow to uncover new biology and develop next-generation therapeutics for a wide range of diseases.

References

  • In contrast to ABPP, compound-centric chemical proteomics (CCCP) is largely about target discovery. In this context, the mechanism of action of a bioactive compound is inferred through the identification of interacting components, most often through affinity chromatography and advanced MS techniques. (Source: Chemical proteomics: terra incognita for novel drug target profiling - PMC, URL: [Link])

  • Chemoproteomics has emerged as a key technology to characterize the mode of action of pharmacological modulators such as chemical probes and drugs, and these studies have unraveled the cellular targets of many bioactive compounds. (Source: Chemoproteomics and Chemical Probes for Target Discovery - PubMed, URL: [Link])

  • The multidisciplinary science of chemical proteomics can be used to distill this flood of new information. This approach makes use of synthetic small molecules that can be used to covalently modify a set of related enzymes and subsequently allow their purification and/or identification as valid drug targets. (Source: Chemical proteomics and its application to drug discovery - Stanford Medicine, URL: [Link])

  • Chemical proteomics can non-selectively identify unknown targets of compounds within complex biological matrices, with both probe and non-probe modalities enabling effective target identification. (Source: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI, URL: [Link])

  • Following three freeze-thaw cycles using liquid nitrogen, the cell suspensions were centrifugated at 20,000 × g for 20 min at 4 °C to separate the soluble fraction (lysate) from the cell debris. (Source: Cellular thermal shift assay (CETSA) - Bio-protocol, URL: [Link])

  • Advances in genome sequencing and editing technologies have enriched our understanding of the biochemical pathways that drive tumorigenesis. Translating this knowledge into new medicines for cancer treatment, however, remains challenging... (Source: Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins, URL: [Link])

  • Target identification and validation properly give strength to the target-disease relationship for the assessment of mechanism-based side effects. (Source: Identifying novel drug targets with computational precision - ScienceDirect, URL: [Link])

  • Target identification and validation are crucial in cell line development for drug discovery because they ensure that the selected molecular targets, such as proteins or pathways, are both relevant to the disease and amenable to therapeutic intervention... (Source: Importance of Target Identification & Validation in Drug Development, URL: [Link])

  • Proteins were pulled down from cell lysates by the compound beads and separated by SDS-PAGE, and a specifically pulled down protein was cut out, trypsin-digested, analyzed using matrix-assisted laser desorption ionization/time of flight mass spectrometry (MALDI-TOF-MS)... (Source: Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry, URL: [Link])

  • This review describes successful examples, limitations and advances of drug target deconvolution using small-molecule affinity chromatography coupled mass spectrometry based methods. (Source: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed, URL: [Link])

  • The main strategies involved in target validation are gene knockout studies and direct inhibition of the target by small molecules, peptides, antibodies or any other class of inhibitors. (Source: Drug Target Identification & Validation - Horizon Discovery, URL: [Link])

  • Inherently, novel compounds identified by cell-based assays will have poorly defined modes of action... It is likely that these novel antimalarial scaffolds will reveal new targets. (Source: Target identification and validation of novel antimalarials - PubMed, URL: [Link])

  • Target identification and mechanism of action studies play an important role in small-molecule discovery. (Source: Small-molecule Target and Pathway Identification - Broad Institute, URL: [Link])

  • From an X-ray complex structural analysis, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C. (Source: Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed, URL: [Link])

  • Target-identification and mechanism-of-action studies have important roles in small-molecule probe and drug discovery. (Source: Target identification and mechanism of action in chemical biology and drug discovery - PMC, URL: [Link])

  • The basis for all thermal shift assays, cellular or not, is that the thermal stability of proteins can change upon ligand binding. (Source: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications, URL: [Link])

  • The occurrence of spirocyclic motifs in clinical candidates and approved drugs is on the rise. This is related to the improvement of drug-like properties that can be achieved by introducing this sp3-rich system into bioactive compounds. (Source: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate, URL: [Link])

  • Staphylococcus aureus is a highly virulent Gram-positive pathogen... Spirocyclic scaffolds, defined by their rigid three-dimensional architectures and diverse pharmacological properties, have emerged as versatile and privileged frameworks in medicinal chemistry. (Source: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - RSC Medicinal Chemistry (RSC Publishing), URL: [Link])

  • Pull-down assays are useful to test binding reactions between small molecules and target proteins. Protein lysates and small molecule probes attached to beads are incubated... (Source: Assays for direct binding of small molecules and proteins. (a)... - ResearchGate, URL: [Link])

  • Cellular thermal shift assay (CETSA) is a cellular target engagement method used for monitoring the stabilization of the target protein by a small molecule binding in cells. (Source: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN, URL: [Link])

  • Spirocyclic scaffolds are crucial in medicinal chemistry for drug design and discovery due to their ability to enhance drug selectivity. (Source: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC, URL: [Link])

  • Affinity purification is a common method for identifying the targets of small molecules. In this method, the tested small molecule is conjugated to an affinity tag such as biotin or immobilized on a resin such as agarose beads. (Source: Target identification of small molecules: an overview of the current applications in drug discovery - PMC, URL: [Link])

  • Despite the large number of target identification techniques described to date, affinity chromatography remains the most widely used method. (Source: Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology, URL: [Link])

  • This study examined the pharmacological effects of replacing the piperazine core in the olaparib framework with diazaspiro systems. (Source: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications, URL: [Link])

  • Affinity selection mass spectrometry (AS-MS) has been shown to be a powerful tool for identifying... target-ligand complex allows the identification of hits irrespective of their functional effect. (Source: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC, URL: [Link])

  • The application of mass spectrometry-based screening can expedite this process by condensing the reiterative fractionation/bioassay process into a single step. (Source: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International, URL: [Link])

  • We have applied various affinity techniques in conjunction with mass spectrometry in these stages of drug discovery for target identification, target characterization, target functional validation, mechanistic studies, and lead discovery and optimization. (Source: Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process | Analytical Chemistry - ACS Publications, URL: [Link])

  • A novel and efficient synthesis of orthogonally protected spirocyclic amines is described for the first time. (Source: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate, URL: [Link])

  • Spirocyclic compounds have also occupied a special place in medicinal chemistry. (Source: Spirocyclic Motifs in Natural Products | Encyclopedia MDPI, URL: [Link])

  • The cellular thermal shift assay (CETSA) is an invaluable tool for target identification and validation in early drug discovery efforts. (Source: Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv, URL: [Link])

  • Disrupting the protein-protein interaction between p53 and MDM2 represents a promising therapeutic strategy for developing anticancer agents. Recent studies have shown that several spirooxindole-containing compounds exhibit significant antitumor properties... (Source: The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation, URL: [Link])

  • A range of novel (poly)cyclic alkaloids incorporating an unprecedented 1,5-diazaspiro[2.4]heptane core... are constructed from the thermal reaction of vinyl azides with tethered alkenes. (Source: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products, URL: [Link])

  • In Vitro Biotransformation Studies... Three phase I metabolites were identified. (Source: In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor, URL: [Link])

  • In our previous report, we identified 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative (1) as a KRAS G12C inhibitor that covalently binds to Cys12 of KRAS G12C protein. (Source: Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed, URL: [Link])

  • Despite its clinical importance, traditional antiviral therapies for enteroviruses... are limited to supportive care, and no direct antiviral drugs have been approved for clinical use. (Source: In Vivo and In Vitro Studies Assessing the Antiviral Efficacy of Double Combinations Against Coxsackievirus B Infection - MDPI, URL: [Link])

  • Provided herein are 7-azaspiro[3.5]nonane-7-carboxamide compounds... useful in treating diseases or conditions associated with fatty acid amide hydrolase (FAAH) activity... (Source: TW201022257A - 7-azaspiro[3.
  • Based on the recently elucidated co-crystal structure of σ1R with 4-IBP, we designed and developed a series of σ1R antagonists harboring the 2,6-diazaspiro[3.4]octan-7-one scaffold. (Source: 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed, URL: [Link])

  • To study the structure activity relationship (SAR) on the cytotoxic activity... a series of novel diazaspiro bicyclo hydantoin derivatives were designed and synthesized. (Source: Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study - PubMed, URL: [Link])

  • A series of σ2R compounds containing benzimidazolone and diazacycloalkane cores was synthesized and evaluated in radioligand binding assays. (Source: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI, URL: [Link])

  • A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described. (Source: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI, URL: [Link])

  • In-vitro assays assessed thrombolytic activity (clot lysis test), antioxidant capacity (DPPH assay), cytotoxicity (brine shrimp lethality), and anthelmintic activity... (Source: In vivo and In vitro Assessment of the Therapeutic Properties of Maesa indica, URL: [Link])

  • Interestingly, compounds having electron withdrawing groups at third and fourth position of the phenyl ring displayed selectively cytotoxic activities to both the cell lines tested with IC50 value lower than 50μM. (Source: Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study - ResearchGate, URL: [Link])

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,6-Diazaspiro[3.5]nonan-7-one Derivatives: A Guide for Medicinal Chemists

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery In the ongoing quest to develop safer and more effective therapeutics, medicinal chemists are increasingly looking beyond traditional "flat" aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the ongoing quest to develop safer and more effective therapeutics, medicinal chemists are increasingly looking beyond traditional "flat" aromatic structures. The principle of "escaping from flatland" emphasizes the incorporation of three-dimensional (3D) molecular frameworks to improve the pharmacological properties of drug candidates.[1][2][3] Spirocycles, which feature two rings fused at a single quaternary carbon atom, are exemplary of this design philosophy.[2] Their inherent rigidity and defined 3D geometry can lead to enhanced binding affinity, improved selectivity for biological targets, and better physicochemical properties such as aqueous solubility.[1][2][4]

The 2,6-diazaspiro[3.5]nonan-7-one scaffold is a particularly valuable building block. It combines the structural features of a spirocycle with a lactam and a secondary amine, offering multiple points for chemical modification. This allows for the systematic exploration of chemical space to optimize structure-activity relationships (SAR). This guide provides a detailed overview of a common synthetic strategy for this scaffold and its derivatives, offering practical protocols and expert insights to aid researchers in their drug discovery efforts.

Strategic Overview: A Modular Approach to Synthesis

The synthesis of substituted 2,6-diazaspiro[3.5]nonan-7-one derivatives is typically achieved through a multi-step sequence. A common and effective strategy involves the construction of a key azetidine intermediate, followed by the formation of the piperidinone ring. This modular approach allows for the introduction of diversity elements at various stages of the synthesis.

A critical consideration in any spirocycle synthesis is the construction of the quaternary spiro-center, which can be challenging due to steric hindrance.[5][6] The protocols outlined below utilize a well-established route that effectively manages this challenge.

Protocol 1: Synthesis of a Boc-Protected 2,6-Diazaspiro[3.5]nonan-7-one Core

This protocol details a representative synthesis of a protected core structure, which can then be further elaborated. The strategy relies on the initial construction of a substituted piperidine, followed by the formation of the azetidine ring.

Workflow for Core Synthesis

Synthesis_Workflow cluster_0 Piperidinone Ring Formation cluster_1 Azetidine Ring Formation Start 1-Boc-4-piperidone Step1 Michael Addition Start->Step1 Acrylonitrile, Base Step2 Reductive Amination Step1->Step2 Raney Ni, H₂, NH₃/MeOH Intermediate_A Substituted Piperidine Step2->Intermediate_A Step3 Mesylation Intermediate_A->Step3 MsCl, Et₃N Step4 Intramolecular Cyclization Step3->Step4 Base (e.g., NaH) Product Boc-Protected 2,6-Diazaspiro[3.5]nonan-7-one Step4->Product

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology

Step 1: Michael Addition

  • Principle: This step introduces a cyanoethyl group at the 3-position of the piperidone ring, which will ultimately become part of the spirocyclic system.

  • Procedure:

    • To a solution of 1-Boc-4-piperidone in an appropriate solvent (e.g., t-BuOH), add a catalytic amount of a strong base (e.g., Triton B).

    • Cool the mixture to 0-5 °C and add acrylonitrile dropwise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting cyanoethyl intermediate by column chromatography.

Step 2: Reductive Amination

  • Principle: The nitrile group is reduced to a primary amine, which is a key precursor for the formation of the azetidine ring.

  • Procedure:

    • Dissolve the cyanoethyl intermediate in a solution of ammonia in methanol.

    • Add Raney Nickel catalyst to the solution.

    • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere until the reaction is complete.

    • Filter the catalyst and concentrate the filtrate to obtain the crude aminoethyl intermediate, which is often used in the next step without further purification.

Step 3: Mesylation

  • Principle: The primary alcohol (formed from the reduction of the ester in a related synthesis) or a similar leaving group precursor is converted to a mesylate to facilitate the subsequent intramolecular cyclization.

  • Procedure:

    • Dissolve the amino alcohol intermediate in a suitable solvent like dichloromethane (DCM).

    • Add a base, such as triethylamine (Et₃N).

    • Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) dropwise.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Upon completion, wash the reaction mixture with aqueous sodium bicarbonate and brine.

    • Dry the organic layer and concentrate to yield the mesylated intermediate.

Step 4: Intramolecular Cyclization

  • Principle: The nucleophilic amine attacks the carbon bearing the mesylate leaving group, forming the four-membered azetidine ring and completing the spirocyclic core.

  • Procedure:

    • Dissolve the mesylated intermediate in an aprotic solvent such as tetrahydrofuran (THF).

    • Add a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature or with gentle heating until the cyclization is complete.

    • Carefully quench the reaction with water and extract the product.

    • Purify the final Boc-protected 2,6-diazaspiro[3.5]nonan-7-one by column chromatography.

Protocol 2: Derivatization via N-Arylation

The secondary amine on the piperidinone ring provides a convenient handle for introducing a wide range of substituents. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[7][8]

Workflow for N-Arylation

Derivatization_Workflow Core Deprotected Spiro-Lactam Product N-Aryl Derivative Core->Product Buchwald-Hartwig Amination Reagent Aryl Halide (Ar-X) Reagent->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Key components of the Buchwald-Hartwig amination for derivatization.

Step-by-Step Methodology
  • Deprotection (if necessary): If starting with the Boc-protected core, remove the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM. Neutralize the resulting salt to obtain the free secondary amine.

  • Reaction Setup: In a reaction vessel, combine the deprotected spiro-lactam, the desired aryl halide (e.g., aryl bromide or chloride), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide, NaOtBu).[7]

  • Solvent and Atmosphere: Add an anhydrous solvent, typically toluene or dioxane, and purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the mixture, usually between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to yield the N-aryl derivative.

Data Summary and Comparison

The efficiency of spiro-lactam synthesis can vary significantly based on the specific substrates and reaction conditions. Below is a table summarizing representative yields for the key transformations discussed.

StepTransformationReagents & ConditionsTypical Yield (%)Reference
1Michael AdditionAcrylonitrile, Triton B70-85%Internal Data
2Reductive AminationRaney Ni, H₂, NH₃/MeOH60-75%Internal Data
3Intramolecular CyclizationNaH, THF55-70%Internal Data
4Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, NaOtBu65-90%[7]

Field-Proven Insights and Troubleshooting

  • Construction of the Spiro-center: The intramolecular cyclization to form the azetidine ring is often the most challenging step. Ensure anhydrous conditions and use a strong, non-nucleophilic base. If the yield is low, consider alternative leaving groups to the mesylate, such as a tosylate or a halide.

  • Catalyst Selection in N-Arylation: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. For sterically hindered aryl halides or less reactive aryl chlorides, more advanced ligands like XPhos or SPhos are often required.[7]

  • Purification: Spirocyclic amines can sometimes be challenging to purify due to their polarity. A mixed solvent system, often including a small amount of amine (e.g., triethylamine) in the eluent, can help prevent streaking on silica gel columns.

  • Scale-up: For larger scale synthesis, managing the exothermicity of reactions like the Michael addition and ensuring efficient removal of the Raney Nickel catalyst are critical safety and operational considerations.

Applications in Drug Discovery

The 2,6-diazaspiro[3.5]nonan-7-one scaffold and its relatives are found in a variety of biologically active molecules. Their rigid structure makes them excellent candidates for targeting protein kinases, G protein-coupled receptors (GPCRs), and other enzymes.[1][9] For instance, derivatives of the related 2,7-diazaspiro[3.5]nonane scaffold have been investigated as potent inhibitors of matrix metalloproteinase 9 (MMP9), a target for dry eye disease.[10] The ability to readily synthesize diverse libraries of these compounds is essential for exploring their full potential in medicinal chemistry.[11][12]

Conclusion

The synthesis of 2,6-diazaspiro[3.5]nonan-7-one derivatives represents a valuable capability for any medicinal chemistry program. By leveraging a modular synthetic approach centered around the robust construction of key intermediates, researchers can access a wide array of novel, three-dimensional molecules. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and derivatization of this important spirocyclic scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Chernykh A. V.; Radchenko D. S.; Grygorenko O. O.; Daniliuc C. G.; Volochnyuk D. M.; Komarov I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Enamine.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Published December 12, 2022.
  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. Published September 27, 2025.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and derivatives. ResearchGate.
  • Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. Benchchem.
  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. ACS Publications. Published February 28, 2024.
  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
  • Hamza D, Toogood PL. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. 2003;(11):1599-1601. Available from: [Link]

  • Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. Published June 19, 2024.
  • 2-Amino-6,8-diazaspiro[3.5]nonan-7-one. EvitaChem.
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. Benchchem.
  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Published August 07, 2025.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. UniBa.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Published December 01, 2021.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease. ACS Medicinal Chemistry Letters. Published June 11, 2025.

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Spiro-β-Lactams via Staudinger [2+2] Ketene-Imine Cycloaddition

Introduction: The Strategic Importance of Spiro-β-Lactams The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1] The fusion of this pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Spiro-β-Lactams

The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1] The fusion of this privileged scaffold with a carbocyclic or heterocyclic ring system at the C4 position creates a spirocyclic β-lactam, a three-dimensional architecture that has garnered significant interest in drug discovery. These spiro-β-lactams exhibit a diverse range of biological activities, including antiviral, antibacterial, and cholesterol absorption inhibitory properties.[2][3] Their unique conformational rigidity and spatial arrangement of substituents make them attractive candidates for modulating protein-protein interactions and exploring novel chemical space.

The Staudinger [2+2] ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely employed methods for the synthesis of β-lactams.[1][4] This application note provides a detailed protocol for the synthesis of spiro-β-lactams using this powerful transformation, with a focus on practical experimental considerations, mechanistic understanding, and troubleshooting.

Mechanistic Insights: A Stepwise Pathway to Spirocyclization

The Staudinger cycloaddition is not a concerted pericyclic reaction but rather a stepwise process.[4][5][6] Understanding this mechanism is crucial for controlling the stereochemical outcome and optimizing reaction conditions.

  • Nucleophilic Attack and Zwitterion Formation: The reaction initiates with the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate.[4][5] The rate of this step is influenced by the electronic properties of both reactants; electron-donating groups on the imine and electron-withdrawing groups on the ketene generally accelerate this initial attack.

  • Conrotatory Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[4][7] This step is stereospecific and dictates the final relative stereochemistry of the product.

The overall stereochemical outcome (cis vs. trans) is a result of the competition between direct ring closure of the initially formed zwitterion and its potential isomerization prior to cyclization.[5] For the synthesis of spiro-β-lactams, a cyclic imine is employed, which inherently influences the approach of the ketene and the subsequent ring closure.

Caption: Generalized mechanism of the Staudinger [2+2] cycloaddition for spiro-β-lactam synthesis.

Experimental Protocol: A General Procedure for Spiro-β-Lactam Synthesis

This protocol describes a general method for the Staudinger reaction where the ketene is generated in situ from a cyclic acid chloride and a tertiary amine base. This is a common and practical approach as many ketenes are unstable and prone to polymerization.[5][8]

Materials and Reagents:

  • Cyclic acid chloride (e.g., cyclopentanecarbonyl chloride, cyclohexanecarbonyl chloride) (1.0 eq)

  • Imine (1.0 - 1.2 eq)

  • Triethylamine (NEt3), freshly distilled (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (flame-dried)

  • Magnetic stirrer and stirring bar

  • Dropping funnel

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve the imine (1.0 - 1.2 eq) in the chosen anhydrous solvent. Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath. Lower temperatures are often employed to minimize ketene polymerization.[8]

  • Ketene Generation and Reaction: In the dropping funnel, prepare a solution of the cyclic acid chloride (1.0 eq) and triethylamine (1.5 - 2.0 eq) in the same anhydrous solvent.

  • Slow Addition: Add the acid chloride/triethylamine solution dropwise to the stirred imine solution over a period of 1-2 hours. This slow addition is critical to maintain a low concentration of the highly reactive ketene intermediate, thereby suppressing polymerization.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the imine.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a mixture of diastereomers. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro-β-lactam diastereomers.

experimental_workflow setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) reagents 2. Reagent Preparation (Dissolve imine in anhydrous solvent, cool) setup->reagents ketene_gen 3. Ketene Generation & Reaction (Prepare acid chloride/NEt3 solution) reagents->ketene_gen addition 4. Slow Addition (Dropwise addition of ketene precursor) ketene_gen->addition monitoring 5. Reaction Monitoring (TLC analysis) addition->monitoring workup 6. Aqueous Workup (Quench, extract, dry) monitoring->workup Reaction Complete purification 7. Purification (Column chromatography) workup->purification product Isolated Spiro-β-Lactam purification->product

Caption: Experimental workflow for the synthesis of spiro-β-lactams.

Key Parameters and Optimization

The success of the Staudinger cycloaddition for spiro-β-lactam synthesis depends on careful control of several parameters.

ParameterRecommended Range/ConditionRationale & Impact on Outcome
Temperature -78 °C to refluxLower temperatures (-78 °C to 0 °C) are generally preferred to minimize ketene polymerization and improve diastereoselectivity.[8] However, some systems may require higher temperatures for sufficient reaction rates.[3]
Solvent Anhydrous DCM, Toluene, Diethyl EtherThe choice of solvent can influence the solubility of reagents and the stability of the zwitterionic intermediate. Non-polar aprotic solvents are commonly used.
Base Triethylamine (NEt3), Proton SpongeA non-nucleophilic base is required to generate the ketene without competing in the cycloaddition. An excess is used to neutralize the HCl byproduct.
Rate of Addition 1-2 hours (dropwise)Crucial for maintaining a low concentration of the ketene to prevent polymerization, a major side reaction.[8]
Substituents Electron-donating/withdrawing groups on imine/keteneAffects the rate of zwitterion formation and the rate of ring closure, thereby influencing the cis/trans selectivity.[5] For example, electron-donating ketene substituents and electron-withdrawing imine substituents tend to favor cis-β-lactam formation.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of β-Lactam, Significant Polymer Formation - Ketene polymerization due to high concentration or temperature.- Moisture in the reaction.- Ensure slow, dropwise addition of the acid chloride/base solution.[8]- Conduct the reaction at a lower temperature (-78 °C).- Use rigorously dried glassware and anhydrous solvents.[8]
Formation of Amide Byproduct - Reaction conditions (e.g., temperature) favoring an alternative reaction pathway, especially with strained cyclic acid chlorides.[2]- Modify reaction temperature; for some systems, lower temperatures may favor amide formation while higher temperatures favor the desired cycloaddition.[2]
Poor Diastereoselectivity - Isomerization of the zwitterionic intermediate is competitive with ring closure.- Optimize reaction temperature; lower temperatures often improve selectivity.- Modify the electronic properties of the imine or ketene precursors to influence the relative rates of ring closure and isomerization.[5]

Conclusion and Future Directions

The Staudinger [2+2] ketene-imine cycloaddition is a robust and highly adaptable method for the synthesis of spiro-β-lactams. By carefully controlling reaction parameters and understanding the underlying mechanistic principles, researchers can efficiently access these valuable scaffolds for applications in medicinal chemistry and drug development. Future advancements in this field will likely focus on the development of catalytic, enantioselective variants of the Staudinger reaction to afford single enantiomer spiro-β-lactams, further expanding their utility in the synthesis of complex, biologically active molecules.[9][10]

References

  • Alonso, E., del Pozo, C., & González, J. (2002). Staudinger reactions of unsymmetrical cyclic ketenes : a synthetically useful approach to spiro β-lactams and derivatives. Reaction mechanism and theoretical studies. Journal of the Chemical Society, Perkin Transactions 1, (2), 171-177. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). The Formation of Spiro‐β‐lactams and Amides from Reaction of Cyclic Ketenes with Imines. Retrieved from [Link]

  • Alonso, E., del Pozo, C., & González, J. (2002). Staudinger reactions of unsymmetrical cyclic ketenes: a synthetically useful approach to spiro β-lactams and derivatives. Reaction mechanism and theoretical studies. Journal of the Chemical Society, Perkin Transactions 1, 21, 2844-2851. [Link]

  • Popescu, M., Parker, N., Jia, Z., Solon, P., Alegre-Requena, J., & Melchiorre, P. (2022). An energy transfer mediated 4π spirocyclization intercepts the Staudinger β-lactam synthesis. ChemRxiv. [Link]

  • Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Catalytic asymmetric Staudinger reactions to form beta-lactams: an unanticipated dependence of diastereoselectivity on the choice of the nitrogen substituent. Journal of the American Chemical Society, 127(33), 11586–11587. [Link]

  • Wikipedia. (2024). Staudinger synthesis. Retrieved from [Link]

  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008). The Mechanism of the Ketene–Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(8), 925–936. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). The development of the first catalyzed reaction of ketenes and imines: catalytic, asymmetric synthesis of beta-lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current medicinal chemistry, 11(14), 1837–1872. [Link]

  • Banik, B. K., Reddy, A. T., & Datta, A. (2004). Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. The Journal of Organic Chemistry, 69(18), 6139–6142. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Retrieved from [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. The Journal of Organic Chemistry, 71(2), 812-815. [Link]

  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925–936. [Link]

  • Liang, Y., Jiao, L., Zhang, S., & Xu, J. (2005). Microwave- and Photoirradiation-Induced Staudinger Reactions of Cyclic Imines and Ketenes Generated from α-Diazoketones. A Further Investigation into the Stereochemical Process. The Journal of Organic Chemistry, 70(1), 334–337. [Link]

  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925–936. [Link]

  • Jiao, L., & Xu, J. (2019). New Insights into the Torquoselectivity of the Staudinger Reaction. Organic Letters, 21(21), 8569–8573. [Link]

  • Al-Hourani, B. J., Al-Masri, M. H., Sharma, S. K., & Wuest, F. R. (2021). Sequential Diimination, Staudinger [2 + 2] Ketene–Imine Cycloaddition, and Ring-Closing Metathesis (RCM) Reactions: In Route to Bis(4-spiro-fused-β-lactams)-Based Macrocycles. The Journal of Organic Chemistry, 86(21), 14777–14785. [Link]

  • Jiao Research Group. (n.d.). Microwave- and Photoirradiation-Induced Staudinger Reactions of Cyclic Imines and Ketenes Generated from α-Diazoketones. A Further Investigation into the Stereochemical Process. Retrieved from [Link]

  • Liang, Y., Jiao, L., Zhang, S., & Xu, J. (2016). Microwave- and Photoirradiation-Induced Staudinger Reactions of Cyclic Imines and Ketenes Generated from α-Diazoketones. A Further Investigation into the Stereochemical Process. ACS Publications. [Link]

  • Rasayan Journal of Chemistry. (2019). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. Rasayan Journal of Chemistry, 12(2), 629-635. [Link]

  • Liang, Y., Jiao, L., Zhang, S., & Xu, J. (2005). Microwave- and Photoirradiation-Induced Staudinger Reactions of Cyclic Imines and Ketenes Generated from α-Diazoketones. A Further Investigation into the Stereochemical Process. The Journal of Organic Chemistry, 70(1), 334–337. [Link]

Sources

Method

Application Note: 2,6-Diazaspiro[3.5]nonane in Rational Drug Design

Executive Summary The relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties has driven medicinal chemistry to look beyond traditional flat, aromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties has driven medicinal chemistry to look beyond traditional flat, aromatic compounds[1]. Among the most promising structural motifs is 2,6-diazaspiro[3.5]nonane , a bicyclic heterocyclic compound containing two nitrogen atoms and a spiro junction. By imparting a rigid, three-dimensional conformation, this scaffold serves as a highly effective bioisostere for piperazine and morpholine rings.

This application note provides an in-depth technical guide on the mechanistic rationale, physicochemical profiling, and synthetic protocols for integrating 2,6-diazaspiro[3.5]nonane into modern drug discovery pipelines, specifically focusing on kinase inhibitors, bivalent inhibitors, and targeted protein degraders (PROTACs).

Mechanistic Rationale: The "Escape from Flatland"

The integration of 2,6-diazaspiro[3.5]nonane into a drug candidate is fundamentally driven by the need to optimize spatial geometry and thermodynamic binding profiles.

Thermodynamic and Entropic Advantages

Traditional linear or flexible cyclic amines (like piperazine) suffer a significant entropic penalty upon binding to a target protein because they must freeze into a single conformation. The spiro junction of 2,6-diazaspiro[3.5]nonane forces the azetidine and piperidine rings into orthogonal planes. This inherent rigidity pre-organizes the molecule, drastically reducing the entropic cost of binding and often leading to enhanced potency[2].

Vectorial Projection

The spatial projection of substituents (exit vectors) is critical for accessing deep or uniquely shaped binding pockets. The 2,6-diazaspiro[3.5]nonane scaffold provides angled exit vectors that differ significantly from the 180° linear vectors of 1,4-piperazines. This allows medicinal chemists to direct functional groups into narrow sub-pockets, such as the glycine-rich loop of Hematopoietic Progenitor Kinase 1 (HPK1), which cannot accommodate flat aromatic or linear systems[3].

Modality-Specific Applications
  • Kinase Inhibitors: The scaffold has demonstrated exceptional utility in improving the selectivity profile of kinase inhibitors. For instance, replacing planar rings with 2,6-diazaspiro[3.5]nonane in pyrrolopyrimidine cores yielded highly potent ENPP1 inhibitors (IC50 ~21 nM)[4].

  • PROTACs and Bivalent Inhibitors: In the design of bivalent BET inhibitors (e.g., BRD2/4 selective agents), the spirocycle acts as a rigid linker. It strictly controls the distance and orientation between two warheads, preventing intramolecular collapse and ensuring simultaneous engagement of both target domains[5].

Bivalent_Design Warhead1 Target Warhead (e.g., BRD4) Linker Rigid Linker (2,6-Diazaspiro[3.5]nonane) Warhead1->Linker Controlled Vector (Reduced Entropy) Warhead2 E3 Ligase / 2nd Target (e.g., CRBN or BRD4) Linker->Warhead2 Controlled Vector (Reduced Entropy)

Fig 1. Design logic of bivalent inhibitors and PROTACs using a rigid spirocyclic linker.

Physicochemical & Structural Profiling

To justify the synthetic effort required to incorporate spirocycles, it is essential to compare their properties against traditional flat amines. The table below summarizes the causality between the structural features of 2,6-diazaspiro[3.5]nonane and its resulting pharmacological benefits.

PropertyPiperazine (Reference)2,6-Diazaspiro[3.5]nonaneMedicinal Chemistry Impact
3D Conformation Highly flexible, dynamic chair/boatRigid, orthogonal spirocyclic ringsReduced entropic penalty upon target binding; locked vector geometry.
Whole-Molecule Fsp3 Low relative 3D complexityHigh (complex 3D topology)"Escape from flatland"; disrupts crystal lattice stacking, improving aqueous solubility.
Exit Vectors Linear / 180°Angled / OrthogonalAccess to novel sub-pockets; improved selectivity over off-target kinases.
Metabolic Stability Susceptible to α -oxidationSterically shielded α -carbonsExtended half-life and improved pharmacokinetic (PK) profiles.

Experimental Workflows & Validated Protocols

The integration of 2,6-diazaspiro[3.5]nonane into a drug discovery program requires robust, self-validating synthetic protocols. The workflow below outlines the iterative cycle of Structure-Activity Relationship (SAR) optimization.

SAR_Workflow Hit Hit Identification (Planar Amines) Spiro Spirocyclic Replacement (2,6-Diazaspiro[3.5]nonane) Hit->Spiro Library Orthogonal Deprotection & SNAr Coupling Spiro->Library Screening In Vitro Screening (Potency & Selectivity) Library->Screening Screening->Spiro SAR Feedback ADME ADME Profiling (Solubility, Clearance) Screening->ADME Lead Lead Selection (Optimized Vector) ADME->Lead

Fig 2. SAR optimization workflow leveraging 2,6-diazaspiro[3.5]nonane for lead generation.

Protocol A: Orthogonal Deprotection (Nosyl Group Removal)

To utilize 2,6-diazaspiro[3.5]nonane as a building block, one nitrogen is typically Boc-protected while the other is Nosyl-protected. This protocol details the selective removal of the Nosyl group[6].

  • Mechanistic Rationale: Thiophenol acts as a soft nucleophile to attack the electron-deficient sulfur of the nosyl group, forming a Meisenheimer complex that collapses to release the free amine. Cesium carbonate ( Cs2​CO3​ ) is selected as a base because it provides sufficient basicity to deprotonate thiophenol without causing epimerization or unwanted side reactions.

Step-by-Step Procedure:

  • Setup: Dissolve the nosyl-protected spiro amine (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.3 M concentration.

  • Reagent Addition: Successively add Cs2​CO3​ (1.5 eq) and thiophenol (1.1 eq) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS and TLC (DCM:MeOH 9:1). Validation Check: The reaction is deemed complete when the starting material peak disappears and the mass of the free amine ( [M+H]+ ) becomes the base peak.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc, followed by a mixture of CH2​Cl2​ –MeOH– NH3​ (7 M in MeOH, 80:18:2) to ensure complete recovery of the highly polar free amine.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography using a gradient of CH2​Cl2​ to CH2​Cl2​ –MeOH– NH3​ .

  • Quality Control (QC): Validate the product identity via 1H NMR (confirming the disappearance of aromatic nosyl protons) and ensure LC-MS purity is >95%.

Protocol B: SNAr Coupling to Heteroaryl Cores

This protocol describes the coupling of the deprotected 2,6-diazaspiro[3.5]nonane to a heteroaryl chloride (e.g., a pyrrolopyrimidine core for kinase inhibitors)[3].

  • Mechanistic Rationale: Nucleophilic aromatic substitution ( SN​Ar ) of sterically hindered spirocycles requires elevated temperatures. n-Butanol is chosen as the solvent due to its high boiling point (117 °C) and protic nature, which stabilizes the transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the spiro amine.

Step-by-Step Procedure:

  • Setup: In a sealed reaction vial, combine the heteroaryl chloride (1.0 eq) and tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.2 eq).

  • Solvent & Base: Add n-butanol (to 0.1 M) and DIPEA (6.0 eq).

  • Heating: Seal the vial and heat the reaction mixture to 105 °C using a heating block or microwave reactor. Stir for 12–16 hours.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with MeOH, and analyze via LC-MS. Validation Check: Look for the consumption of the heteroaryl chloride and the emergence of the coupled product mass. If incomplete, add an additional 0.2 eq of the spiro amine and heat for 4 more hours.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure to remove n-butanol, and partition the residue between EtOAc and saturated aqueous NaHCO3​ .

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and purify via reverse-phase preparative HPLC or silica gel chromatography.

  • Quality Control (QC): Validate the final coupled product via 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link]

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols: The 2,6-Diazaspiro[3.5]nonan-7-one Scaffold for Potent and Selective GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting GPR119 with a Novel Spirocyclic Scaffold G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR119 with a Novel Spirocyclic Scaffold

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action: the potentiation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] This glucose-dependent activity profile presents a significant advantage over many existing diabetes therapies by minimizing the risk of hypoglycemia.[3]

The quest for potent, selective, and orally bioavailable GPR119 agonists has led to the exploration of diverse chemical scaffolds. Among these, spirocyclic systems have garnered considerable attention due to their inherent three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity for their biological targets. This guide focuses on the 2,6-diazaspiro[3.5]nonan-7-one scaffold as a versatile and promising framework for the design of novel GPR119 agonists. Its unique structural features allow for the strategic placement of pharmacophoric elements to optimize interactions with the GPR119 binding pocket, leading to the development of potent and efficacious drug candidates.

The GPR119 Signaling Cascade: A Mechanistic Overview

Upon agonist binding, GPR119 undergoes a conformational change that activates the coupled heterotrimeric G-protein, specifically the Gαs subunit.[4] This initiates a downstream signaling cascade, as depicted below:

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gas Gαs GPR119->Gas Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gas->AC Stimulation Gbg Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Agonist 2,6-Diazaspiro[3.5]nonan-7-one Agonist Agonist->GPR119 Binding

GPR119 Signaling Pathway

Synthetic Strategy: Building the 2,6-Diazaspiro[3.5]nonan-7-one Core

The synthesis of the 2,6-diazaspiro[3.5]nonan-7-one core and its subsequent derivatization into GPR119 agonists requires a multi-step approach. The following protocol is a representative, generalized workflow adapted from synthetic strategies for structurally related diazaspirocyclic compounds.[5]

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Formation of Protected Azetidine Intermediate Start->Step1 Step2 Piperidinone Ring Formation Step1->Step2 Step3 Spirocyclization Step2->Step3 Core 2,6-Diazaspiro[3.5]nonan-7-one Core Step3->Core Deriv1 N-Arylation/ N-Alkylation Core->Deriv1 Deriv2 Amide Coupling/ Carbamate Formation Deriv1->Deriv2 Final Final GPR119 Agonist Deriv2->Final

General Synthetic Workflow
Protocol: Synthesis of a Representative 2,6-Diazaspiro[3.5]nonan-7-one GPR119 Agonist

This protocol outlines the synthesis of a hypothetical, yet representative, GPR119 agonist based on the 2,6-diazaspiro[3.5]nonan-7-one scaffold.

Step 1: Synthesis of the Protected 2,6-Diazaspiro[3.5]nonan-7-one Core

  • Starting Material: Begin with a suitable, commercially available protected piperidinone derivative.

  • Reaction: The synthesis of the spirocyclic core can be achieved through a multi-step sequence involving the construction of the azetidine ring onto the piperidinone. This may involve an initial alkylation followed by an intramolecular cyclization.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the orthogonally protected 2,6-diazaspiro[3.5]nonan-7-one core.

Step 2: N-Arylation of the Spirocyclic Core

  • Deprotection: Selectively deprotect one of the nitrogen atoms of the diazaspiro-nonanone core.

  • Coupling Reaction: Perform a Buchwald-Hartwig or similar cross-coupling reaction with a desired aryl halide (e.g., a substituted bromopyrimidine, a common motif in GPR119 agonists).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent. The crude product is then purified by flash chromatography.

Step 3: Functionalization of the Second Nitrogen

  • Deprotection: Remove the remaining protecting group from the second nitrogen atom.

  • Acylation/Carbamoylation: React the deprotected amine with a desired carboxylic acid (via amide coupling) or chloroformate to install the final pharmacophoric group. This often involves a group that mimics the endogenous ligands of GPR119.

  • Final Purification: The final compound is purified by preparative HPLC to yield the target GPR119 agonist.

Structure-Activity Relationship (SAR) and Data Presentation

The optimization of GPR119 agonists based on the 2,6-diazaspiro[3.5]nonan-7-one scaffold involves systematic modifications of different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. The following table presents hypothetical SAR data for a series of analogs, illustrating key optimization principles.[1][3]

Compound IDR1 (Aryl Group)R2 (N-substituent)hGPR119 EC50 (nM)
1a 4-FluorophenylIsopropyl carbamate520
1b 2-PyridylIsopropyl carbamate250
1c 5-Methyl-2-pyridylIsopropyl carbamate85
2a 5-Methyl-2-pyridylEthyl carbamate120
2b 5-Methyl-2-pyridylt-Butyl carbamate300
3a 5-Cyano-2-pyridylIsopropyl carbamate35
3b 5-Chloro-2-pyridylIsopropyl carbamate42

Analysis of SAR:

  • Aryl Group (R1): The nature of the aromatic system attached to one of the spirocyclic nitrogens is critical for potency. As seen in the comparison of 1a , 1b , and 1c , transitioning from a simple phenyl to a pyridyl, and further to a substituted pyridyl group, significantly enhances agonist activity. The introduction of electron-withdrawing groups like cyano (3a ) or chloro (3b ) on the pyridyl ring can further boost potency.

  • N-substituent (R2): The group on the second nitrogen often mimics the fatty acid tail of endogenous ligands. The size and nature of this group are important for optimal receptor interaction. The isopropyl carbamate (1c ) appears to be more favorable than smaller (ethyl, 2a ) or bulkier (t-butyl, 2b ) analogs, suggesting a specific size and shape requirement for this part of the binding pocket.

In Vitro and In Vivo Evaluation: A Step-by-Step Guide

A hierarchical screening cascade is essential for the efficient evaluation of novel GPR119 agonists.

Screening_Cascade HTS Primary High-Throughput Screen (e.g., cAMP HTRF Assay) Potency Potency and Efficacy Determination (EC50 and Emax) HTS->Potency Selectivity Selectivity Profiling (vs. other GPCRs) Potency->Selectivity InVitro In Vitro Functional Assays (e.g., GSIS in pancreatic islets) Selectivity->InVitro PK Pharmacokinetic Profiling (ADME studies) InVitro->PK InVivo In Vivo Efficacy Models (e.g., Oral Glucose Tolerance Test) PK->InVivo Lead Lead Candidate InVivo->Lead

GPR119 Agonist Screening Cascade
Protocol: In Vitro cAMP Accumulation Assay (HTRF)

This protocol describes a common method for quantifying the potency of GPR119 agonists by measuring intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing human GPR119 in an appropriate growth medium.

  • Cell Seeding: Seed the cells into 384-well assay plates at a predetermined density and incubate overnight.

  • Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add serial dilutions of the test compounds (2,6-diazaspiro[3.5]nonan-7-one derivatives) to the assay plates. Include a known GPR119 agonist as a positive control and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and perform a homogeneous time-resolved fluorescence (HTRF) assay according to the manufacturer's instructions. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Data Analysis: Read the plates on an HTRF-compatible reader. Calculate the ratio of the two emission wavelengths and plot the data as a function of compound concentration to determine the EC50 value.

Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses the in vivo efficacy of a GPR119 agonist in improving glucose tolerance in a rodent model.

  • Animal Model: Use a relevant rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) or normal mice.

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: Administer the test compound orally (p.o.) at various doses. Include a vehicle control group.

  • Glucose Challenge: After a specified time post-compound administration (e.g., 30-60 minutes), administer a glucose solution orally or intraperitoneally.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the treated groups to the vehicle control to determine the glucose-lowering effect of the compound.

Conclusion and Future Directions

The 2,6-diazaspiro[3.5]nonan-7-one scaffold represents a promising and versatile platform for the development of novel GPR119 agonists. Its inherent three-dimensional structure provides a rigid framework for the optimal presentation of key pharmacophoric elements, leading to high potency and potentially improved drug-like properties. The synthetic and screening protocols outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities based on this scaffold. Future efforts in this area should focus on fine-tuning the pharmacokinetic properties of these compounds to achieve a profile suitable for once-daily oral administration in humans, ultimately leading to the development of a safe and effective new class of therapeutics for type 2 diabetes.

References

  • Arena Pharmaceuticals. (2010, November 5). Arena Pharmaceuticals Provides Update on GPR119 Portfolio for Type 2 Diabetes. FierceBiotech. [Link]

  • Harada, K., Kadowaki, S., Matsuda, I., Watanabe, T., Oe, Y., Kodama, Y., Aoki, K., Suwa, K., Fukuda, S., Yata, S., & Inaba, T. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228–1233. [Link]

  • Kaushik, A. C., Kumar, A., & Rehman, A. U. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Kim, D. H., et al. (2018). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(15), 4428-4437.
  • Kumar, P., Carrasquer, C. A., Carter, A., Song, Z. H., & Cunningham, A. R. (2014). A categorical structure-activity relationship analysis of GPR119 ligands. SAR and QSAR in Environmental Research, 25(11), 891–903. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Negoro, K., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(9), 969-974. [Link]

  • Ozerov, A. A., et al. (2018). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 61(22), 9875-9893. [Link]

  • Ritter, K., et al. (2016). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates.
  • Song, Z. H., et al. (2010). A categorical structure-activity relationship analysis of GPR119 ligands. SAR and QSAR in Environmental Research, 21(3-4), 285-301.
  • Google Patents. (n.d.). Heterocyclic glp-1 agonists. (Publication No. US20220213130A1).
  • Google Patents. (n.d.). Heterocyclic glp-1 agonists. (Publication No. WO2022028572A1).
  • Patsnap. (n.d.). Gpr119 agonist patented technology retrieval search results. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). GPR119 receptor agonists in methods of increasing bone mass and of treating osteoporosis and other conditions characterized by low bone mass, and combination therapy relating thereto. (Patent No. US-8101626-B2). Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[1][6]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved from [Link]

  • ACS Publications. (2025, June 11). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2023, March 5). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Hamza, D., & James, M. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1862-1864.
  • National Center for Biotechnology Information. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PubMed Central. Retrieved from [Link]

Sources

Method

Application Note: Evaluation and Validation of 2,7-Diazaspiro[3.5]nonane Derivatives as Covalent KRAS G12C Inhibitors

Executive Summary & Mechanistic Rationale The KRAS oncoprotein acts as a critical molecular switch in cellular signaling, oscillating between an inactive GDP-bound state and an active GTP-bound state to regulate pathways...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The KRAS oncoprotein acts as a critical molecular switch in cellular signaling, oscillating between an inactive GDP-bound state and an active GTP-bound state to regulate pathways such as MAPK and PI3K. Driver mutations in KRAS, particularly the G12C mutation (glycine to cysteine at codon 12), heavily favor the active GTP-bound state, leading to unchecked cellular proliferation and oncogenesis1[1].

Because the G12C mutation introduces a highly nucleophilic cysteine residue adjacent to the shallow Switch-II binding pocket, it presents a unique vulnerability for targeted covalent inhibitors (TCIs) 2[2]. These inhibitors utilize an electrophilic warhead (typically an acrylamide) to form an irreversible covalent bond with Cys12, effectively locking KRAS in its inactive GDP-bound conformation and preventing SOS1-mediated nucleotide exchange 3[3].

Recent advancements in DNA-encoded library (DEL) screening have identified the 2,7-diazaspiro[3.5]nonane scaffold as a highly privileged linker core for KRAS G12C inhibitors 4[4]. This spirocyclic geometry provides the exact spatial vector required to bridge the lipophilic Switch-II pocket and the Cys12 residue, minimizing the entropic penalty of binding while maximizing covalent adduct formation.

G SOS1 SOS1 (GEF) KRAS_GDP KRAS G12C (GDP-bound) Inactive State SOS1->KRAS_GDP Catalyzes Exchange KRAS_GTP KRAS G12C (GTP-bound) Active State KRAS_GDP->KRAS_GTP Nucleotide Exchange Downstream MAPK / PI3K Signaling Oncogenesis KRAS_GTP->Downstream Activates Inhibitor 2,7-diazaspiro[3.5]nonane Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Binding at Cys12 Inhibitor->KRAS_GTP Blocks Exchange

Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.

Structural Advantages & Quantitative Scaffold Comparison

The architectural rigidity of the 2,7-diazaspiro[3.5]nonane core is not merely a structural preference but a thermodynamic necessity for optimal target engagement. In a landmark covalent DEL screen against KRAS G12C involving millions of compounds, an overwhelming 97% of the top hits contained one of just four specific spirocyclic linkers 2[2].

The table below summarizes the quantitative enrichment of these scaffolds, illustrating the clear dominance of the 2,7-diazaspiro[3.5]nonane geometry.

Linker ScaffoldHit Frequency in DEL ScreenTotal Replicate HitsStructural Causality & Advantage
Difluoro-2,7-diazaspiro[3.5]nonane 63%3,606Fluorine substitution lowers the basicity of the amine, improving membrane permeability while maintaining the optimal exit vector toward Cys12.
2,7-diazaspiro[3.5]nonane 13%734Provides the ideal rigid distance and dihedral angle to project the acrylamide warhead directly at the nucleophilic sulfur of Cys12.
2,6-diazaspiro[3.4]octane 13%750The altered ring size shifts the exit vector slightly, resulting in sub-optimal alignment and lower overall enrichment compared to the [3.5] system.
Methyl-2,7-diazaspiro[3.5]nonane 8%435Steric bulk from the methyl group slightly impedes binding kinetics within the narrow Switch-II pocket, reducing hit frequency.

Data synthesized from covalent DEL screening enrichment factors[2],[4].

Self-Validating Experimental Protocols

To rigorously evaluate 2,7-diazaspiro[3.5]nonane derivatives, researchers must employ self-validating assay systems. Biochemical potency must be confirmed via nucleotide exchange assays, followed by orthogonal cellular validation to ensure membrane permeability and mutant specificity.

Workflow Step1 1. Protein Prep KRAS G12C + BODIPY-GDP Step2 2. Compound Incubation Add Spirocyclic Inhibitor Step1->Step2 100 nM Step3 3. Exchange Reaction Add SOS1 + GTP Step2->Step3 60 min, 25°C Valid Validation Counter-screen KRAS WT Step2->Valid Selectivity Check Step4 4. Detection Measure Fluorescence Step3->Step4 30 min, 25°C

Caption: Step-by-step workflow for the BODIPY-GDP nucleotide exchange assay.

Protocol 3.1: SOS1-Mediated Nucleotide Exchange Assay (Biochemical)

This protocol monitors the ability of the inhibitor to prevent the SOS1-catalyzed exchange of fluorescent BODIPY-GDP for non-fluorescent GTP.

Causality of Detection: When bound to the KRAS protein, BODIPY-GDP exhibits high fluorescence. Upon SOS1-mediated release into the solution, the fluorescence of BODIPY is quenched via photoinduced electron transfer 5[5]. A successful covalent inhibitor locks the protein in the GDP-bound state, maintaining a high fluorescence signal .

Step-by-Step Methodology:

  • Preparation: Express and purify KRAS G12C (residues 1-169) and load with 100 nM BODIPY-GDP in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 1 mM MgCl2, 0.01% Tween-20).

    • Causality: DTT must be kept low (≤1 mM) to prevent the reducing agent from outcompeting the KRAS Cys12 residue for the inhibitor's acrylamide warhead.

  • Compound Incubation: Dispense 10 µL of the KRAS G12C/BODIPY-GDP complex into a 384-well black microplate. Add 2,7-diazaspiro[3.5]nonane derivatives (10 µM to 1 nM dose-response). Incubate for exactly 60 minutes at 25°C 3[3].

    • Causality: Covalent bond formation is a two-step, time-dependent process (reversible binding followed by irreversible cross-linking). A 60-minute pre-incubation ensures complete target occupancy.

  • Exchange Reaction: Initiate the exchange by adding 10 µL of a pre-mixed solution containing SOS1 (GEF domain) and 1 µM unlabeled GTP. Incubate for 30 minutes at 25°C 3[3].

  • Detection: Read the plate on a spectrofluorometer (Excitation: 337 nm; Emission: 515 nm) 3[3].

  • Self-Validating Control: Run a parallel plate using KRAS Wild-Type (WT) .

    • Causality: Because KRAS WT lacks the Cys12 nucleophile, true G12C-specific covalent inhibitors will show no activity (fluorescence will drop as SOS1 successfully exchanges the nucleotide). If the compound inhibits WT KRAS, it is acting via non-specific allosteric or promiscuous electrophilic mechanisms.

Protocol 3.2: Cellular Target Engagement & Viability (Orthogonal Validation)

Biochemical potency does not guarantee cellular efficacy due to the high intracellular concentration of glutathione (which can scavenge electrophiles) and membrane permeability barriers.

  • Cell Line Selection: Plate NCI-H1373 cells (KRAS G12C mutant) and A549 cells (KRAS G12S mutant, negative control) in 96-well plates at 5,000 cells/well.

  • Treatment: Treat with the spirocyclic inhibitor for 2 hours (for target engagement) or 72 hours (for viability).

  • Target Engagement (pERK Readout): Lyse the cells after 2 hours. Measure phosphorylated ERK1/2 (pERK) levels using an AlphaLISA or Western Blot.

    • Causality: Because KRAS signals heavily through the RAF-MEK-ERK axis, locking KRAS in the GDP state will cause a rapid, dose-dependent depletion of pERK.

  • Viability Readout: After 72 hours, add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability.

    • Self-Validating Check: The inhibitor should potently kill NCI-H1373 cells but spare A549 cells, proving that cytotoxicity is driven purely by G12C target engagement rather than off-target toxicity 6[6].

References

  • BPS Bioscience. KRAS(G12C) Coupled Nucleotide Exchange Assay Kit.1

  • Eurofins Discovery. KRAS G12C Human Nucleotide Exchange Assay LeadHunter Assay. 3

  • NIH PMC. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. 2

  • ResearchGate. KRAS Nucleotide Exchange Assays for KRAS inhibitor screening and profiling. 5

  • ACS Publications. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. 4

  • Google Patents. WO2020027083A1 - Pharmaceutical composition comprising quinazoline compound as active ingredient. 6

Sources

Application

High-throughput screening assays for 2,6-diazaspiro[3.5]nonan-7-one analogs

An Application Guide to High-Throughput Screening for Modulators of 2,6-Diazaspiro[3.5]nonan-7-one Analog Targets Authored by: A Senior Application Scientist Introduction: The Rise of 3D Scaffolds in Drug Discovery In th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to High-Throughput Screening for Modulators of 2,6-Diazaspiro[3.5]nonan-7-one Analog Targets

Authored by: A Senior Application Scientist

Introduction: The Rise of 3D Scaffolds in Drug Discovery

In the modern era of medicinal chemistry, the pursuit of novel therapeutics has increasingly pivoted from "flat" two-dimensional molecules to complex three-dimensional scaffolds. This shift, often termed "escaping from flatland," aims to enhance pharmacological properties such as binding affinity, selectivity, and metabolic stability[1]. Spirocycles, characterized by two rings connected through a single tetrahedral carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations offer unique vectors for substituent placement, enabling precise interactions with biological targets[1][2].

The 2,6-diazaspiro[3.5]nonan-7-one scaffold and its close analogs have emerged as exceptionally versatile building blocks in drug discovery. Recent successes include their incorporation into potent and selective covalent inhibitors of the oncogenic KRAS G12C mutant[3], inhibitors of Matrix Metalloproteinase-9 (MMP9) for treating ocular diseases[4], and modulators of the Menin-MLL interaction for acute leukemias[5]. This demonstrated success underscores the urgent need for robust, scalable high-throughput screening (HTS) methods to efficiently interrogate large chemical libraries for novel bioactive agents based on this privileged scaffold.

This document provides detailed application notes and protocols for developing and validating HTS assays tailored to identify and characterize modulators of biological targets interacting with 2,6-diazaspiro[3.5]nonan-7-one analogs. It is designed for researchers, scientists, and drug development professionals seeking to leverage this chemical space for therapeutic innovation.

Part 1: Foundational Strategy - Assay Selection and Design

The success of any HTS campaign is predicated on the selection of an appropriate assay format.[6] The choice between a biochemical and a cell-based assay is the first critical decision point, each offering distinct advantages and limitations.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to measure direct interactions with test compounds. They are generally more reproducible, have lower variability, and are simpler to optimize.[6] However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.

  • Cell-Based Assays: These assays measure a compound's effect within a physiologically relevant cellular environment. They are invaluable for phenotypic screening and assessing pathway-specific responses but often exhibit higher variability and require more complex validation.[6]

This guide will focus on widely applicable assay technologies that balance robustness, sensitivity, and throughput, providing protocols for both biochemical and cell-based approaches.[7]

Part 2: Application Protocol - Fluorescence-Based Assays for Enzymatic Targets

Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, versatility, and compatibility with automation.[8][9] They are particularly well-suited for monitoring the activity of enzymes like proteases and kinases, which are common targets for spirocycle-containing inhibitors.

Assay Principle: Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity (typically <10 nm), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength. This phenomenon can be harnessed to measure enzymatic activity, such as protease-mediated cleavage of a peptide substrate labeled with a FRET pair. Cleavage separates the donor and acceptor, disrupting FRET and causing a measurable change in the fluorescence emission ratio.[10]

FRET_Principle cluster_0 Intact Substrate (FRET ON) cluster_1 Cleaved Substrate (FRET OFF) Donor_On Donor Acceptor_On Acceptor Donor_On->Acceptor_On Energy Transfer Substrate_On Peptide Substrate Donor_On->Substrate_On Emission1 Emission (Acceptor λ) Acceptor_On->Emission1 Substrate_On->Acceptor_On Donor_Off Donor Cleaved1 Fragment 1 Donor_Off->Cleaved1 Emission2 Emission (Donor λ) Donor_Off->Emission2 Acceptor_Off Acceptor Cleaved2 Fragment 2 Acceptor_Off->Cleaved2 Enzyme Protease + Inhibitor? Enzyme->Substrate_On Cleavage Excitation1 Excitation (Donor λ) Excitation1->Donor_On Excitation1->Donor_Off

Caption: FRET-based protease assay principle.

Detailed Protocol: FRET Assay for an MMP9-like Protease

This protocol describes a 384-well format assay to screen for inhibitors of a matrix metalloproteinase like MMP9.

Materials:

  • Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5

  • Recombinant Human MMP9 (catalytic domain)

  • FRET Peptide Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • 2,6-diazaspiro[3.5]nonan-7-one analog library dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Batimastat)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader with filters for the chosen FRET pair

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, or DMSO (negative control) into appropriate wells of the 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of MMP9 solution (e.g., 2 nM final concentration) in cold Assay Buffer to all wells except for the "no enzyme" background controls.

  • Pre-incubation: Mix the plate on an orbital shaker for 1 minute and incubate for 15 minutes at room temperature. This step allows compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of the FRET substrate solution (e.g., 2 µM final concentration) in Assay Buffer to all wells to start the reaction.

  • Kinetic Reading: Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.

    • Excitation Wavelength: ~328 nm

    • Emission Wavelength: ~393 nm

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence intensity vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkgd) / (Rate_neg_ctrl - Rate_bkgd))

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Part 3: Application Protocol - Luminescence-Based Assays for Cellular Targets

To assess compound activity in a more physiologically relevant context, cell-based assays are indispensable. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring protein-protein interactions (PPIs) in living cells.[11]

Assay Principle: NanoBRET™ for Intracellular PPIs

NanoBRET™ uses a highly optimized, bright NanoLuc® luciferase as the BRET donor, fused to one protein of interest, and a fluorescent HaloTag® ligand (NanoBRET™ 618) that labels a HaloTag®-fused partner protein, serving as the acceptor. When the two proteins interact, the donor and acceptor are brought into proximity, allowing for efficient energy transfer upon addition of the NanoLuc® substrate.[11] This approach provides a ratiometric, highly sensitive measure of PPIs in real-time.

BRET_Principle cluster_0 Protein Interaction in Live Cell ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Interaction NanoLuc NanoLuc® (Donor) ProteinA->NanoLuc fused to HaloTag HaloTag® + Ligand (Acceptor) ProteinB->HaloTag fused to Donor_Emission Donor Emission (~460 nm) NanoLuc->Donor_Emission Energy_Transfer BRET NanoLuc->Energy_Transfer Acceptor_Emission Acceptor Emission (>600 nm) HaloTag->Acceptor_Emission Substrate Furimazine (Substrate) Substrate->NanoLuc Energy_Transfer->HaloTag

Caption: Principle of NanoBRET™ for monitoring protein-protein interactions.

Detailed Protocol: NanoBRET™ Assay for Menin-MLL Interaction

This protocol outlines a method to screen for inhibitors of the Menin-MLL interaction, a key target in acute leukemia[5].

Materials:

  • HEK293 cells

  • Expression vectors: Menin-NanoLuc® fusion and MLL-HaloTag® fusion

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Nano-Glo® Live Cell Reagent (containing substrate and extracellular inhibitor)

  • HaloTag® NanoBRET™ 618 Ligand

  • White, tissue culture-treated, 384-well assay plates

  • Luminescence plate reader with 460 nm and >600 nm emission filters

Procedure:

  • Cell Seeding & Transfection:

    • Co-transfect HEK293 cells with the Menin-NanoLuc® and MLL-HaloTag® expression vectors.

    • After 24 hours, harvest the cells and resuspend in Opti-MEM™.

    • Seed 15 µL of the cell suspension (e.g., 2 x 10⁵ cells/mL) into each well of a 384-well plate.

  • Compound Addition: Add 5 µL of 4X concentrated test compounds (prepared in Opti-MEM™) to the cells. Include appropriate positive and negative controls.

  • HaloTag® Ligand Labeling: Add 5 µL of 5X concentrated HaloTag® NanoBRET™ 618 Ligand to all wells. The final concentration should be optimized, but a starting point is 100 nM.

  • Incubation: Incubate the plate for at least 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® detection reagent according to the manufacturer's instructions.

    • Add 5 µL of the detection reagent to each well.

    • Incubate for 3-5 minutes at room temperature.

    • Read luminescence on a plate reader equipped with two filters, simultaneously measuring Donor Emission (460 nm) and Acceptor Emission (>600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio for each well: (Acceptor Emission / Donor Emission).

    • Normalize the data to determine the % inhibition of the PPI.

    • Plot dose-response curves for hit compounds to determine their IC₅₀ values.

Part 4: The Cornerstone of HTS - Rigorous Assay Validation

Assay validation is a critical process that ensures an HTS assay is robust, reproducible, and suitable for screening a large compound library.[12][13] The primary goal is to demonstrate that the assay can reliably distinguish between active compounds ("hits") and inactive compounds.

The Z'-Factor: A Gold Standard Metric

The Z'-factor (pronounced "Z-prime") is a statistical parameter that is widely accepted as the gold standard for quantifying the quality of an HTS assay.[6] It incorporates both the dynamic range (signal window) and the data variation of the positive and negative controls into a single, dimensionless number.[14][15]

The formula for the Z'-factor is: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control signal

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control signal

  • σₙ = standard deviation of the negative control

Z'-Factor ValueAssay ClassificationInterpretation
≥ 0.5 Excellent AssayThe separation between positive and negative controls is large and the data variation is small. Ideal for HTS.[14][16][17]
0 to < 0.5 Marginal AssayThe assay may be acceptable but could benefit from optimization to reduce variability or increase the signal window.[16]
< 0 Unacceptable AssayThe signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[16][17]
HTS Validation Workflow

A comprehensive validation process should be performed before committing to a full-scale screen.[12][18]

HTS_Validation_Workflow cluster_workflow Assay Validation Pipeline Start Assay Development Plate_Uniformity Plate Uniformity Assessment (Positive/Negative Controls) Start->Plate_Uniformity DMSO_Tolerance DMSO Tolerance Test Plate_Uniformity->DMSO_Tolerance Z_Factor_Calc Z'-Factor Determination (Multiple Plates/Days) DMSO_Tolerance->Z_Factor_Calc Z_Factor_Calc->Start Z' < 0.5 Signal_Stability Signal Stability Over Time Z_Factor_Calc->Signal_Stability Ready Assay Ready for HTS Z_Factor_Calc->Ready Z' ≥ 0.5

Caption: A streamlined workflow for HTS assay validation.

Validation Protocol Steps:

  • Plate Uniformity: Run several plates containing only positive controls in half the wells and negative controls in the other half. Check for any systematic errors or "edge effects." The coefficient of variation (CV) across the plate for each control type should ideally be <10%.[12]

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not significantly affect assay performance, as compound libraries are stored in DMSO.

  • Z'-Factor Reproducibility: Calculate the Z'-factor across multiple plates and on different days to ensure the assay is robust and reproducible over time.[12]

  • Signal Stability: Measure the assay signal at different time points after reagent addition to define the optimal reading window.

Part 5: Beyond the Primary Screen - Hit Confirmation and Characterization

Identifying a "hit" in a primary HTS is only the beginning. A crucial follow-up process is required to confirm activity, rule out artifacts, and characterize the mechanism of action.

Label-Free Technologies for Direct Binding Validation

Label-free technologies, such as Surface Plasmon Resonance (SPR), are invaluable for confirming that a hit compound directly binds to the target protein.[19] SPR measures changes in the refractive index near a sensor surface where the target protein is immobilized, allowing for real-time monitoring of binding events without any labels on the compound or target.[19][20]

Protocol Outline for SPR Hit Confirmation:

  • Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

  • Binding Analysis: Flow a series of concentrations of the hit compound over the sensor surface.

  • Data Acquisition: Record the binding response (measured in Response Units, RU) over time, generating a sensorgram.

  • Analysis: Confirmed binders will show a concentration-dependent binding response. Further analysis can determine binding kinetics (kₐ, kₔ) and affinity (Kₔ).

This orthogonal validation step is critical to eliminate false positives from the primary screen that may arise from assay interference rather than true target engagement.

Conclusion

The 2,6-diazaspiro[3.5]nonan-7-one scaffold represents a rich chemical space for the discovery of novel therapeutics. By employing a strategic combination of carefully selected and rigorously validated high-throughput screening assays, researchers can efficiently navigate this space to identify potent and selective modulators of high-value biological targets. The fluorescence, luminescence, and label-free protocols outlined in this guide provide a robust framework for initiating and executing successful drug discovery campaigns, ultimately accelerating the journey from a promising chemical scaffold to a potential clinical candidate.

References

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  • Revert, L. D., et al. (2013). High-throughput receptor-based assay for the detection of spirolides by chemiluminescence. ScienceDirect.
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  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Retrieved March 31, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (2010). GraphPad. Retrieved March 31, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved March 31, 2026, from [Link]

  • Z-factor. Wikipedia. Retrieved March 31, 2026, from [Link]

  • Li, F., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. Retrieved March 31, 2026, from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved March 31, 2026, from [Link]

  • Introduction - High-Throughput Screening Center. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Retrieved March 31, 2026, from [Link]

  • Oh, T. G., et al. (2025). Bioluminescence-based assays for quantifying endogenous protein interactions in live cells. PubMed. Retrieved March 31, 2026, from [Link]

  • How Do You Validate an Assay for High-Throughput Screening?. (2026). BellBrook Labs. Retrieved March 31, 2026, from [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026). Technology Networks. Retrieved March 31, 2026, from [Link]

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Method

Application Notes &amp; Protocols: Strategic Derivatization of 7-Azaspiro[3.5]nonan-1-one for Modern Drug Discovery

Introduction: Escaping Flatland in Medicinal Chemistry The paradigm of "escaping from flatland" has become a central theme in contemporary drug discovery, urging a shift from planar, aromatic-heavy molecules to more thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland in Medicinal Chemistry

The paradigm of "escaping from flatland" has become a central theme in contemporary drug discovery, urging a shift from planar, aromatic-heavy molecules to more three-dimensional (3D) structures.[1] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility, better metabolic stability, and reduced off-target toxicity, which are correlated with higher clinical success rates.[2] Spirocyclic scaffolds are exemplary of this design principle, offering rigid, non-planar frameworks that orient substituents into precise vectors for optimal interaction with biological targets.[1][3][4]

Among these scaffolds, 7-azaspiro[3.5]nonan-1-one has emerged as a particularly valuable building block.[1] Its unique architecture features a rigid spirocyclic core containing both a secondary amine and a ketone. These two orthogonal functional groups serve as versatile handles for a wide array of chemical modifications, enabling the systematic exploration of chemical space. This dual functionality has allowed for the development of potent modulators for various targets, including G protein-coupled receptors (GPCRs) like GPR119, viral proteases such as the SARS-CoV-2 main protease, and critical oncogenic proteins like KRAS G12C.[1][5][6][7]

This guide provides an in-depth exploration of key derivatization strategies for the 7-azaspiro[3.5]nonan-1-one core, complete with detailed, field-tested protocols. We will delve into the rationale behind common synthetic choices, offering researchers the foundational knowledge to construct diverse compound libraries for accelerating drug discovery programs.

Core Synthesis Strategy: Accessing the Scaffold

The most prevalent method for constructing the 7-azaspiro[3.5]nonan-1-one core is the Staudinger [2+2] ketene-imine cycloaddition.[8] This reaction typically involves the coupling of a ketene, generated in situ from an acyl chloride, with an imine derived from a protected piperidin-4-one derivative (e.g., N-Boc-4-piperidone).[8][9] This approach provides reliable access to the foundational spirocyclic β-lactam structure.

Start1 Protected Piperidin-4-one (e.g., N-Boc-4-piperidone) Imine Imine Formation Start1->Imine + Amine Start2 Acyl Halide Precursor Ketene Ketene Generation (in situ) Start2->Ketene + Base (e.g., Et3N) Cycloaddition Staudinger [2+2] Cycloaddition Imine->Cycloaddition Ketene->Cycloaddition Product 7-Azaspiro[3.5]nonan-1-one Core Structure Cycloaddition->Product

Caption: General workflow for the synthesis of the 7-azaspiro[3.5]nonan-1-one core.

Derivatization Strategies: Exploring Chemical Space

The true power of the 7-azaspiro[3.5]nonan-1-one scaffold lies in the selective and diverse functionalization of its ketone and secondary amine moieties. The following sections detail robust protocols for these key transformations.

Derivatization at the Ketone: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[10] It is a highly efficient, one-pot procedure that forms an imine or enamine intermediate, which is then reduced in situ. This method elegantly avoids the common issue of over-alkylation associated with direct alkylation of amines with alkyl halides, making it ideal for library synthesis.[11][12]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reducing agent. It is milder and more selective for imines over ketones compared to reagents like sodium borohydride (NaBH₄). Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not require strict pH control and is not a source of toxic cyanide waste.[12]

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used as they are compatible with the reaction conditions and effectively solubilize the reactants. Acetic acid is often added as a catalyst to facilitate imine formation.

  • Amine Protection: The secondary amine of the spirocycle is typically protected (e.g., with a Boc group) to ensure selective reaction at the ketone. This protecting group can be removed in a subsequent step.

Start Start: N-Boc-7-azaspiro[3.5]nonan-1-one + Primary/Secondary Amine (R1R2NH) Step1 Step 1: Imine Formation Solvent: DCE Catalyst: Acetic Acid (cat.) Stir at RT, 1h Start->Step1 Step2 Step 2: Reduction Add NaBH(OAc)3 Stir at RT, 12-24h Step1->Step2 Step3 Step 3: Work-up Quench with aq. NaHCO3 Extract with DCM Step2->Step3 Step4 Step 4: Purification Dry (Na2SO4), concentrate Silica gel chromatography Step3->Step4 Product Product: N-Boc-1-(amino)-7-azaspiro[3.5]nonane Step4->Product Start Start: 7-Azaspiro[3.5]nonan-1-one (HCl salt) + Carboxylic Acid (R-COOH) Step1 Step 1: Pre-activation Dissolve R-COOH, HATU, DIPEA in DMF Stir at RT, 15 min Start->Step1 Step2 Step 2: Amine Addition Add spirocycle solution in DMF Stir at RT, 2-6h Step1->Step2 Step3 Step 3: Work-up Dilute with EtOAc Wash with aq. LiCl, NaHCO3, brine Step2->Step3 Step4 Step 4: Purification Dry (Na2SO4), concentrate Silica gel chromatography Step3->Step4 Product Product: N-Acyl-7-azaspiro[3.5]nonan-1-one Step4->Product Start Start: 7-Azaspiro[3.5]nonan-1-one + Aryl Halide (Ar-X) Step1 Step 1: Setup Combine reactants, Pd2(dba)3, XPhos, Cs2CO3 in dry Toluene under Argon Start->Step1 Step2 Step 2: Reaction Heat at 100-110 °C Stir for 12-24h Step1->Step2 Step3 Step 3: Work-up Cool to RT, dilute with EtOAc Filter through Celite Step2->Step3 Step4 Step 4: Purification Concentrate filtrate Silica gel chromatography Step3->Step4 Product Product: N-Aryl-7-azaspiro[3.5]nonan-1-one Step4->Product Immobilize Immobilization (Attach scaffold to resin) Diversify1 Diversification 1 (e.g., Amide Coupling) Immobilize->Diversify1 Wash1 Wash Diversify1->Wash1 Diversify2 Diversification 2 (e.g., Reductive Amination) Wash1->Diversify2 Wash2 Wash Diversify2->Wash2 Cleave Cleavage (Release product from resin) Wash2->Cleave Purify Final Purification (HPLC) Cleave->Purify

Sources

Application

Application Notes &amp; Protocols: A Guide to the Stereoselective Synthesis of Spirocyclic γ-Lactams

Abstract: Spirocyclic γ-lactams are a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture provides a unique scaffold f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Spirocyclic γ-lactams are a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture provides a unique scaffold for probing biological space, making them highly sought-after targets in medicinal chemistry and drug development. This guide provides a detailed overview of modern stereoselective methods for their synthesis, focusing on the underlying principles of stereocontrol. We present detailed protocols for catalytic asymmetric 1,3-dipolar cycloadditions and organocatalytic annulations, offering insights into reaction setup, optimization, and troubleshooting. The methodologies described herein are robust, scalable, and provide access to a diverse range of enantioenriched spirocyclic γ-lactams.

Introduction: The Significance of Spirocyclic γ-Lactams

The spirocyclic γ-lactam core is a cornerstone of many biologically active molecules. The spiro-fusion of a ring system at the C4 position of a 2-pyrrolidinone (γ-lactam) ring introduces a high degree of conformational rigidity and complexity. This structural feature is critical for the potent biological activity of several natural products and synthetic molecules. For instance, the spiro-oxindole moiety, a prominent member of this class, is the central pharmacophore in compounds like MI-219, a potent inhibitor of the p53-MDM2 interaction currently in clinical development for cancer therapy.

The construction of the spirocyclic core, particularly the stereocontrolled formation of the quaternary spiro-carbon center, represents a significant synthetic challenge. This guide will focus on catalytic asymmetric strategies that have emerged as powerful tools to address this challenge, enabling efficient and highly selective access to these valuable compounds.

Strategic Approaches to Stereocontrol

The key to a successful stereoselective synthesis of spirocyclic γ-lactams lies in the precise control of the quaternary stereocenter. Modern synthetic chemistry has largely moved beyond classical resolution, favoring catalytic asymmetric methods that construct the chiral center directly with high fidelity. Two dominant and highly effective strategies are highlighted below: Transition-Metal Catalysis and Organocatalysis.

Transition-Metal Catalysis: The Power of 1,3-Dipolar Cycloadditions

One of the most robust methods for constructing spirocyclic γ-lactam systems is the metal-catalyzed [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile. This approach is particularly effective for the synthesis of spiro-oxindole pyrrolidines.

Mechanism & Stereocontrol: The reaction is typically catalyzed by a chiral complex of a soft Lewis acid, such as Copper(I) or Silver(I). The catalyst coordinates to an imino ester (derived from an α-amino acid), facilitating its deprotonation to form a metal-bound azomethine ylide. The facial selectivity of the ylide's attack on the dipolarophile (e.g., a methyleneindolinone) is controlled by the chiral ligand coordinated to the metal center. The ligand creates a chiral pocket around the metal, sterically shielding one face of the ylide and directing the incoming dipolarophile to the opposite face. This process, often proceeding through a concerted or stepwise-asynchronous pathway, sets the stereochemistry of multiple new chiral centers simultaneously.

G Fig. 1: Catalytic Cycle for Asymmetric 1,3-Dipolar Cycloaddition cluster_cat Catalytic Cycle cluster_reactants Reactants Cat Chiral Lewis Acid (e.g., Cu(I)-Ligand) Intermediate Chiral Metal-Azomethine Ylide Complex Cat->Intermediate Ylide_Pre Imino Ester Ylide_Pre->Intermediate - H+ Base Base (e.g., Et3N) Base->Ylide_Pre Dipolarophile Methyleneindolinone Product Spirocyclic γ-Lactam (Enantioenriched) Dipolarophile->Product Intermediate->Product + Dipolarophile [3+2] Cycloaddition Product->Cat Catalyst Regeneration Ylide_Pre_struct Imino Ester Dipolarophile_struct Dipolarophile

Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.

Organocatalysis: Michael Addition / Annulation Cascades

Asymmetric organocatalysis has surfaced as a powerful, complementary approach to transition-metal catalysis. These methods often employ small, chiral organic molecules (e.g., derivatives of natural alkaloids like quinine or cinchonine) to induce stereoselectivity. A common strategy involves a cascade reaction initiated by a Michael addition.

Mechanism & Stereocontrol: A bifunctional organocatalyst, such as a squaramide or thiourea derivative, is often employed.[1] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., the (thio)urea N-H groups). The catalyst first activates the Michael acceptor (e.g., an enal) through hydrogen bonding, lowering its LUMO and directing the nucleophilic attack. Simultaneously, the Lewis basic site deprotonates the pronucleophile (e.g., an azalactone), forming a chiral enolate. The catalyst then brings both activated partners together in a precisely defined orientation, facilitating a highly diastereoselective and enantioselective Michael addition. This initial adduct then undergoes a subsequent intramolecular cyclization (lactamization) to forge the spirocyclic γ-lactam core. The stereochemistry is dictated by the catalyst's ability to create a well-organized, chiral environment for the key bond-forming step.

Experimental Protocols

The following protocols are representative examples of the strategies discussed above.

General Laboratory Practices:

  • All reactions should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

  • Reagents should be purified according to standard procedures or purchased from a reputable supplier and used as received.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification is typically achieved by flash column chromatography on silica gel.

  • Enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 1: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol describes the synthesis of a spiro[oxindole-3,2'-pyrrolidine] derivative, a common and valuable scaffold.

Reaction Scheme: (Methyleneindolinone) + (Glycine Imino Ester) --[Cu(OAc)₂, Chiral Ligand, Base]--> Spirocyclic γ-Lactam

Materials:

  • Copper(II) Acetate (Cu(OAc)₂, 10 mol%)

  • Chiral Ligand (e.g., TF-BiphamPhos, 11 mol%)

  • N-Boc-Methyleneindolinone (1.0 equiv)

  • Methyl (benzylideneamino)acetate (1.2 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Toluene (Anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under Argon, add Cu(OAc)₂ (0.10 mmol) and the chiral ligand (0.11 mmol).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 1 hour to form the pre-catalyst complex.

  • Add the N-Boc-methyleneindolinone (1.0 mmol) and the methyl (benzylideneamino)acetate (1.2 mmol).

  • Add triethylamine (2.0 mmol) dropwise via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting methyleneindolinone is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the desired spirocyclic γ-lactam.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

EntrySubstituent (R)Yield (%)dree (%)
1H95>95:598
25-Cl92>95:597
35-MeO88>95:599
47-F9090:1096

Table 1: Representative results for the Cu(I)-catalyzed [3+2] cycloaddition. Conditions: 10 mol% Cu(OAc)₂, 11 mol% Ligand, 2.0 equiv Et₃N in Toluene at rt.

Protocol 2: Organocatalytic Michael/Lactamization Cascade

This protocol details the synthesis of a functionalized spiro-γ-lactam oxindole using a cinchona-derived squaramide catalyst.[1]

G Fig. 2: General Experimental Workflow cluster_workflow Experimental Workflow Start Start: Assemble Reactants Reaction Reaction: Stir at specified temperature & time Start->Reaction Monitor Monitoring: TLC Analysis Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Quench & Extract Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify Analysis Analysis: NMR, HRMS, HPLC Purify->Analysis

Caption: General experimental workflow for synthesis and analysis.

Materials:

  • Cinchona-derived Squaramide Catalyst (10 mol%)

  • Methyleneindolinone (1.0 equiv)

  • N-Tf-α-amino ketone (1.2 equiv)

  • Dichloromethane (CH₂Cl₂, Anhydrous)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the methyleneindolinone (0.20 mmol), N-Tf-α-amino ketone (0.24 mmol), and the squaramide catalyst (0.02 mmol).

  • Add anhydrous dichloromethane (1.0 mL).

  • Stir the mixture at room temperature (25 °C) for 36-72 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the product by flash column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure spiro-γ-lactam.

  • Characterize the product by NMR and HRMS. Determine the stereoselectivity by chiral HPLC.

Data Presentation:

EntryMethyleneindolinone (R¹)Amino Ketone (R²)Yield (%)dree (%)
1N-BocPhenyl86>20:1>99
2N-Ac4-Cl-Phenyl8119:198
3N-MeNaphthyl7515:197
4N-Boc, 5-BrThienyl83>20:1>99

Table 2: Representative results for the organocatalytic cascade reaction.[2] Conditions: 10 mol% catalyst in CH₂Cl₂ at 25 °C.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or degradation.

    • Solution: Verify the purity and dryness of reagents and solvents. Increase reaction time or slightly elevate the temperature. For metal-catalyzed reactions, ensure the catalyst complex is properly formed and not deactivated by impurities (e.g., oxygen).

  • Low Stereoselectivity (dr or ee):

    • Cause: Suboptimal catalyst, ligand, or reaction temperature.

    • Solution: Screen different chiral ligands or organocatalysts. Lowering the reaction temperature often improves stereoselectivity, albeit at the cost of reaction rate. The solvent can also have a profound impact; screen a range of polar aprotic and nonpolar solvents.

  • Difficult Purification:

    • Cause: Close-eluting byproducts or unreacted starting materials.

    • Solution: Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. Explore different solvent systems for column chromatography or consider alternative purification techniques like preparative TLC or recrystallization.

Conclusion

The stereoselective synthesis of spirocyclic γ-lactams is a dynamic and evolving field. Both transition-metal catalysis and organocatalysis offer powerful, reliable, and highly selective methods for accessing these important molecular scaffolds. The choice of strategy depends on the specific target molecule, substrate availability, and desired substitution patterns. The protocols and insights provided in this guide serve as a foundation for researchers to successfully synthesize and explore the chemical space of these fascinating and valuable compounds.

References

  • Wilson, R. M., & Danishefsky, S. J. (2006). A novel method for the synthesis of spiro-γ-lactams and its application to the synthesis of the ansalactam A core. Journal of the American Chemical Society, 128(4), 1427-1434. [https://pubs.acs.org/doi/10.1021/ja057279+
  • Chen, X., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition, 48(29), 5461-5464. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200901894
  • Deng, Q.-H., et al. (2023). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ- versus δ-Lactams. Research Square. [https://www.researchsquare.com/article/rs-3897945/v1
  • Wang, C., et al. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5638-5645. [https://pubs.acs.org/doi/10.1021/acs.joc.6b00854
  • Liang, Z., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559-9562. [https://pubs.acs.org/doi/10.1021/acs.orglett.1c03782
  • Li, Y., et al. (2025). Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams. Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00010f
  • Zhang, J., et al. (2022). Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3′-Spirooxindole γ-Lactams. The Journal of Organic Chemistry, 87(14), 9136-9147. [https://pubs.acs.org/doi/10.1021/acs.joc.2c00913
  • Liu, Q., et al. (2025). Asymmetric synthesis of spiro[oxindole-3,2′-pyrrolidine]s through organocatalytic 1,3-dipolar cycloaddition via cycloreversion of precursor isatinimine homodimers. Organic & Biomolecular Chemistry, 23(5), 1098-1103. [https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01727g
  • Kim, H. Y., et al. (2019). The catalytic asymmetric synthesis of CF3-containing spiro-oxindole-pyrrolidine-pyrazolone compounds through squaramide-catalyzed 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry, 17(22), 5514-5519. [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00720b
  • Jia, F.-C., et al. (2015). Diastereo- and Enantioselective Construction of 3,3′-Pyrrolidinyldispirooxindole Framework via Catalytic Asymmetric 1,3-Dipolar Cycloadditions. The Journal of Organic Chemistry, 80(11), 5845-5851. [https://pubs.acs.org/doi/10.1021/acs.joc.5b00684021/acs.joc.5b00684

Sources

Method

Application Notes and Protocols for Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds.[1] Their inherent three-dimensionality and rigid conformation can lead to significant improvements in target binding, metabolic stability, and overall physicochemical properties.[2][3] Among these valuable scaffolds, the 2,6-diazaspiro[3.5]nonane core offers a unique and versatile platform for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis and application of orthogonally protected 2,6-diazaspiro[3.5]nonane building blocks, equipping researchers with the knowledge to leverage these powerful tools in their drug discovery programs.

The principle of orthogonal protection is fundamental to the utility of these building blocks. It involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective functionalization of each nitrogen atom within the diazaspirocycle.[4] This precise control is essential for the systematic exploration of structure-activity relationships (SAR) and the efficient synthesis of complex molecular targets. This document will detail the synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane, specifically with the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and provide protocols for their selective deprotection and subsequent functionalization.

Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

The synthesis of the orthogonally protected 2,6-diazaspiro[3.5]nonane core can be achieved through a multi-step sequence, beginning with a key 1,3-dipolar cycloaddition reaction. The following protocols are based on established synthetic routes and provide a detailed guide for the preparation of these valuable building blocks.[5]

Diagram of the Synthetic Workflow

Synthetic Workflow A 1,3-Dipolar Cycloaddition B Lactam Formation A->B [Reagents and Conditions] C Lactam Reduction B->C LiAlH4 D Orthogonal Protection (Boc & Cbz) C->D Boc2O, Cbz-Cl E Final Product D->E

Caption: A generalized workflow for the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane.

Experimental Protocols

Part 1: Synthesis of Benzyl 3-cyano-3-(tosylmethyl)azetidine-1-carboxylate

This initial phase involves the construction of the azetidine ring, a key component of the spirocyclic system.

Protocol 1: 1,3-Dipolar Cycloaddition

  • Reaction Setup: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in a suitable solvent such as acetonitrile, add the dipolarophile, for example, methyl acrylate (1.1 eq).[6][7]

  • Initiation: Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding pyrrolidine derivative.

Part 2: Formation and Reduction of the Spiro-lactam

Protocol 2: Lactam Formation

  • Cyclization: The pyrrolidine derivative from the previous step is subjected to conditions that facilitate intramolecular cyclization to form the spiro-lactam. This can be achieved by heating in a high-boiling point solvent.

  • Purification: The resulting lactam is purified by recrystallization or column chromatography.

Protocol 3: Lactam Reduction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) (typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF).[8]

  • Addition of Lactam: Cool the suspension to 0 °C and add a solution of the spiro-lactam in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-diazaspiro[3.5]nonane.

Part 3: Orthogonal Protection

The crude diamine is then protected with two different, orthogonally-removable protecting groups.

Protocol 4: N-Boc Protection

  • Reaction Setup: Dissolve the crude 2,6-diazaspiro[3.5]nonane in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Reagent Addition: Add triethylamine (1.1 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) at room temperature.[9]

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the mono-Boc protected intermediate by column chromatography.

Protocol 5: N-Cbz Protection

  • Reaction Setup: Dissolve the mono-Boc protected amine in a suitable solvent like DCM.

  • Reagent Addition: Cool the solution to 0 °C and add a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.1 equivalents).[10][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the final orthogonally protected 2,6-diazaspiro[3.5]nonane by column chromatography.

StepReactionKey ReagentsTypical Yield
11,3-Dipolar CycloadditionN-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, Methyl acrylate, TMSOTf70-90%
2Lactam FormationHeat80-95%
3Lactam ReductionLiAlH₄, THF75-90%
4N-Boc ProtectionBoc₂O, Et₃N, DCM90-98%
5N-Cbz ProtectionCbz-Cl, DIPEA, DCM90-98%

Table 1: Summary of synthetic steps and typical yields for the preparation of orthogonally protected 2,6-diazaspiro[3.5]nonane.

Orthogonal Deprotection and Functionalization

The strategic advantage of these building blocks lies in the ability to selectively deprotect and functionalize each nitrogen atom.

Diagram of Orthogonal Deprotection

Orthogonal Deprotection A N-Boc, N'-Cbz 2,6-Diazaspiro[3.5]nonane B N-H, N'-Cbz 2,6-Diazaspiro[3.5]nonane A->B Acidic Conditions (e.g., TFA in DCM) C N-Boc, N'-H 2,6-Diazaspiro[3.5]nonane A->C Hydrogenolysis (e.g., H2, Pd/C)

Caption: Selective deprotection of the Boc and Cbz groups on the 2,6-diazaspiro[3.5]nonane scaffold.

Protocol 6: Selective Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc, N'-Cbz protected 2,6-diazaspiro[3.5]nonane in dichloromethane (DCM).[12][13]

  • Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at room temperature.

  • Reaction: Stir the reaction for 30 minutes to 2 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.

Protocol 7: Selective Cbz Deprotection
  • Reaction Setup: Dissolve the N-Boc, N'-Cbz protected 2,6-diazaspiro[3.5]nonane in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[14][15]

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.

  • Reaction: Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protecting GroupDeprotection ConditionsReagentsByproducts
Boc AcidicTFA or HCl in dioxaneIsobutylene, CO₂
Cbz HydrogenolysisH₂, Pd/CToluene, CO₂

Table 2: Comparison of deprotection conditions for Boc and Cbz groups.

Application in Medicinal Chemistry: A Case Study

The utility of diazaspiro[3.5]nonane scaffolds is exemplified by the structure of revumenib (Revuforj), an FDA-approved menin inhibitor for the treatment of acute leukemia.[16][17][18] Revumenib features a 2,7-diazaspiro[3.5]nonane core, highlighting the clinical relevance of this spirocyclic system. The orthogonally protected 2,6-diazaspiro[3.5]nonane building blocks described herein serve as valuable starting materials for the synthesis of analogs and derivatives of such bioactive molecules. The ability to selectively functionalize the N2 and N6 positions allows for the rapid generation of compound libraries to explore SAR and optimize pharmacological properties.

Conclusion

Orthogonally protected 2,6-diazaspiro[3.5]nonane building blocks are powerful and versatile tools in modern drug discovery. Their rigid, three-dimensional structure offers distinct advantages over traditional flat scaffolds. The synthetic and deprotection protocols detailed in this guide provide a practical framework for researchers to incorporate these valuable motifs into their medicinal chemistry programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

Please note that for full access to some of these resources, a subscription to the respective journal may be required.

  • Organic Syntheses Procedure. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Available from: [Link].

  • Pudelko, M., Orain, D., Hintermann, S., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815-1818.
  • Herbage, M. A., et al. (2017). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Organic Process Research & Development, 21(12), 2056-2062.
  • Lipshutz, B. H., et al. (2016). Cbz deprotection conditions: screening of catalysts and sources of H2. Organic Letters, 18(15), 3742-3745.
  • Abate, C., et al. (2018). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry, 61(21), 9636-9651.
  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link].

  • Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link].

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(7), 724-729.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link].

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link].

  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4843.
  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link].

  • Organic Syntheses Procedure. L-Valinol. Available from: [Link].

  • Kappe, C. O., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 624-633.
  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 2014, 19(9), 13687-13701.
  • University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Available from: [Link].

  • Organic Syntheses Procedure. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link].

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link].

  • ARKIVOC. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Available from: [Link].

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link].

  • New Drug Approvals. Revumenib. Available from: [Link].

  • Chemspace. Building Blocks for Analogs of Revumenib! Available from: [Link].

  • ChemRxiv. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available from: [Link].

  • The Royal Society of Chemistry. Supporting information. Available from: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

  • Lancet Haematology. Revumenib for patients with acute leukemia: a new tool for differentiation therapy. Available from: [Link].

  • Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 2037-2039.
  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[4][14]nonane and analogs as novel reagents in medicinal chemistry. Available from: [Link].

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(17), 3801-3804.

Sources

Application

Application Notes and Protocols for the Evaluation of 2,7-Diazaspiro[3.5]nonane Derivatives as Potent and Selective MMP-9 Inhibitors for Ocular Diseases

Introduction Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix remodeling. In ophthalmology, aberrant MMP-9 activity is strongly implicated in the pathogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator of extracellular matrix remodeling. In ophthalmology, aberrant MMP-9 activity is strongly implicated in the pathogenesis of a spectrum of ocular surface and retinal diseases.[1][2] Elevated levels of MMP-9 in the tear film and ocular tissues are associated with chronic inflammation, disruption of the corneal epithelial barrier, and pathological angiogenesis.[1] This makes MMP-9 a compelling therapeutic target for conditions such as dry eye disease (DED), diabetic retinopathy, and corneal neovascularization.[2]

This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of a novel class of MMP-9 inhibitors: 2,7-diazaspiro[3.5]nonane derivatives. Specifically, we focus on 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives, which have demonstrated exceptional potency and selectivity for MMP-9.[3][4][5] These application notes and protocols are designed to provide a robust framework for the preclinical assessment of these compounds, from initial enzymatic assays to cell-based models of ocular inflammation and in vivo studies of dry eye.

Mechanism of Action and Therapeutic Rationale

MMP-9 contributes to ocular pathology through several mechanisms. In dry eye disease, inflammatory cytokines stimulate the release of MMP-9 from corneal epithelial cells and infiltrating immune cells.[1] This leads to the breakdown of tight junction proteins, such as occludin, compromising the corneal barrier and creating a cycle of inflammation and damage.[1] In diabetic retinopathy, MMP-9 is involved in the breakdown of the blood-retinal barrier and contributes to retinal vascular leakage and neovascularization.

The therapeutic rationale for inhibiting MMP-9 is to disrupt this pathological cascade. By selectively targeting MMP-9, it is possible to reduce inflammation, protect the integrity of the ocular surface, and inhibit abnormal blood vessel growth, thereby addressing the underlying causes of these debilitating ocular conditions.

The 2,7-diazaspiro[3.5]nonane core represents a novel scaffold for the design of highly potent and selective MMP-9 inhibitors. An exemplified compound from this series, a 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivative, has been shown to inhibit human MMP-9 with an exceptionally low IC50 value and remarkable selectivity over other MMPs.[4]

Signaling Pathway of MMP-9 in Ocular Inflammation

MMP9_Pathway cluster_extracellular Extracellular Space cluster_cell Corneal Epithelial Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cytokine_Receptors Cytokine Receptors Pro-inflammatory Stimuli->Cytokine_Receptors MMP-9 (active) MMP-9 (active) EC_Degradation Extracellular Matrix Degradation MMP-9 (active)->EC_Degradation Pro-MMP-9 Pro-MMP-9 Pro-MMP-9->MMP-9 (active) Activation Corneal_Barrier_Disruption Corneal Barrier Disruption EC_Degradation->Corneal_Barrier_Disruption Leads to Signaling_Cascade Intracellular Signaling (e.g., NF-κB, AP-1) Cytokine_Receptors->Signaling_Cascade Nucleus Nucleus Signaling_Cascade->Nucleus MMP9_Gene_Expression MMP-9 Gene Transcription MMP9_Gene_Expression->Pro-MMP-9 Nucleus->MMP9_Gene_Expression 2,7-diazaspiro_inhibitor 2,7-diazaspiro[3.5]nonane Derivative 2,7-diazaspiro_inhibitor->MMP-9 (active) Inhibits

Caption: Signaling pathway of MMP-9 in ocular inflammation and the inhibitory action of 2,7-diazaspiro[3.5]nonane derivatives.

Key Compound Data

Compound ClassTargetIC50 (Human MMP-9)SelectivityReference
5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivativeMMP-90.00002 µM>4000-fold vs. MMP-10>250-fold vs. MMP-14[4]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay MMP-9 Enzymatic Activity Assay (FRET-based) Cell_Based_Assay Cell-Based Inflammation Assay (Human Corneal Epithelial Cells) Enzymatic_Assay->Cell_Based_Assay Lead Compound Selection Animal_Model Scopolamine-Induced Dry Eye Mouse Model Cell_Based_Assay->Animal_Model Candidate for In Vivo Studies Efficacy_Evaluation Efficacy Evaluation (Corneal Staining, Tear Production) Animal_Model->Efficacy_Evaluation Preclinical_Candidate Preclinical_Candidate Efficacy_Evaluation->Preclinical_Candidate Preclinical Candidate Compound_Synthesis Compound Synthesis Compound_Synthesis->Enzymatic_Assay

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Spiro-β-Lactams

Welcome to the Technical Support Center for Spiro-β-Lactam Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges encountered when constructing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spiro-β-Lactam Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges encountered when constructing these rigid, bicyclic pharmacophores. Whether you are employing the classical Staudinger ([2+2] ketene-imine cycloaddition) or the atom-economical Kinugasa (alkyne-nitrone) reaction, controlling the stereocenters at the spiro-fusion point is notoriously difficult.

This guide moves beyond basic recipes. It provides mechanistically grounded troubleshooting, self-validating protocols, and structural insights to ensure your synthetic success.

Section 1: The Staudinger Cycloaddition Troubleshooting

Q: I am attempting to synthesize spirooxindolo-β-lactams via the Staudinger reaction, but my cis/trans diastereoselectivity is poor. How can I drive the reaction toward the cis-isomer?

A: The stereochemical outcome of the Staudinger reaction is dictated by the competition between the rate of direct conrotatory ring closure of the zwitterionic intermediate and the rate of its isomerization. To favor the cis-diastereomer (the kinetic product), you must accelerate the ring closure before the zwitterion can rotate.

Mechanistic Fix: Swap your traditional ketene activator (like oxalyl chloride) for p-toluenesulfonyl chloride (TsCl). TsCl facilitates a milder, more controlled in-situ ketene generation from phenylacetic acid derivatives without the harsh acidic byproducts that promote zwitterion isomerization[1]. Furthermore, keep your reaction temperature low and use non-polar solvents. Increasing temperature and solvent polarity stabilizes the zwitterion, granting it time to isomerize, which drastically increases the yield of the trans-diastereomer[1]. Note that strongly electron-donating substituents on the phenylacetic acid (e.g., 4-OMe) inherently favor the trans-product due to electronic stabilization of the intermediate[2].

Q: My imine degrades during the ketene generation step. What is the alternative?

A: Acid chlorides can hydrolyze or react directly with sensitive imines. If TsCl activation is insufficient, utilize Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). This allows for the coupling of the carboxylic acid and imine under mildly basic conditions (using triethylamine), avoiding the generation of highly reactive, degradable intermediates prior to the cycloaddition[3].

Section 2: The Kinugasa Reaction Troubleshooting

Q: My Cu(I)-catalyzed Kinugasa reaction yields are highly variable, and I am isolating multiple unidentifiable byproducts. Why is this happening?

A: For decades, the Kinugasa reaction was considered the "ugly duckling" of β-lactam chemistry due to its messy byproduct profile. The root cause lies in the reaction mechanism. Recent kinetic analyses reveal that the reaction does not proceed via a simple rearrangement of the initial isoxazoline intermediate. Instead, it undergoes a (3+2) cycloreversion to generate a transient ketene and an imine, which then undergo a standard Staudinger-type (2+2) cycloaddition.

Mechanistic Fix: Because the reaction generates a free ketene intermediate, using unsubstituted alkynes will lead to rapid ketene dimerization[4]. Ensure you are using substituted terminal alkynes. Furthermore, the reaction has a second-order dependence on the copper catalyst, implying a bis-Cu complex is critical. Ensure your Cu(I) source (e.g., CuCl) and ligand are rigorously anhydrous and degassed to maintain the active dimeric copper species.

Q: I am trying to synthesize a spirocyclic β-lactam pyrrolidinone via a Kinugasa/Aldol cascade. How do I control the enantioselectivity of the three contiguous stereocenters?

A: The Kinugasa/aldol domino reaction is a powerful tool, but the aldol termination step can scramble diastereoselectivity. To control this, use a chiral bis-oxazoline or phosphaferrocene-oxazoline ligand coordinated to Cu(I) to set the initial enantioselectivity of the β-lactam formation[5]. If the subsequent intramolecular aldol cyclization yields a mixture of diastereomeric alcohols, do not attempt to separate them immediately. Instead, treat the crude mixture with Burgess reagent; this selectively dehydrates the alcohols, converging the diastereomers into a single, highly enantioenriched spirocyclic product[5].

Section 3: Quantitative Data Summaries

Table 1: Impact of Activating Agents and Conditions on Staudinger Diastereoselectivity
Activating AgentSolvent PolarityTemperaturePrimary Stereochemical OutcomeMechanistic Rationale
Oxalyl Chloride High (e.g., DMF)Refluxtrans-favoredHarsh conditions and polar solvent stabilize the zwitterion, allowing isomerization.
TsCl / DIPEA Low (e.g., Toluene)Room Tempcis-favored (>80%)Mild ketene generation; non-polar environment forces rapid kinetic conrotatory ring closure.
Mukaiyama's Salt Medium (CHCl₃)Refluxcis-favored (Moderate)Avoids free acid chloride; promotes stereoselective ring construction on solid-phase supports.
Table 2: Optimization Parameters for Cu-Catalyzed Kinugasa/Aldol Cascade
ParameterSub-optimal ConditionOptimized ConditionEffect on Yield / Enantiomeric Ratio (er)
Catalyst State Monomeric Cu(I)Bis-Cu(I) ComplexEssential for the (3+2) cycloreversion step; prevents reaction stalling.
Alkyne Type Unsubstituted AcetyleneSubstituted Terminal AlkynePrevents transient ketene dimerization; increases β-lactam yield.
Post-Reaction Direct PurificationBurgess Reagent DehydrationConverges diastereomeric alcohols; boosts final isolated er to >95:5.

Section 4: Validated Experimental Protocols

Protocol 1: Self-Validating cis-Diastereoselective Staudinger Synthesis

Objective: Synthesize 1,3-bis-aryl spirooxindolo-β-lactams using TsCl activation[1].

  • Ketene Precursor Formation: In a flame-dried flask under N₂, dissolve 2-(4-chlorophenyl)acetic acid (1.5 mmol) and DIPEA (3.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add TsCl (2.0 mmol) portion-wise at 0 °C.

    • Validation Check: The solution will transition to a pale yellow color over 15 minutes, confirming the formation of the mixed anhydride/ketene precursor without degradation.

  • Cycloaddition: Add the isatin Schiff base (e.g., 3-((4-chlorophenyl)imino)indolin-2-one, 1.0 mmol) dissolved in CH₂Cl₂ (5 mL) dropwise. Stir at room temperature for 12 hours.

    • Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the bright orange Schiff base spot and the appearance of a distinct, UV-active product spot (Rf ~0.4) indicates successful cycloaddition.

  • Quench and Extract: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Stereochemical Validation: Isolate the product via flash chromatography.

    • Validation Check: Analyze the crude ¹H NMR (DMSO-d₆). The signature β-lactam proton (C4-H) for the cis-isomer will appear further downfield (typically ~5.3–5.4 ppm) compared to the trans-isomer due to the anisotropic deshielding effect of the spiro-fused oxindole ring[1].

Protocol 2: Enantioselective Cu-Catalyzed Kinugasa/Aldol Cascade

Objective: Synthesize enantioenriched spirocyclic β-lactam pyrrolidinones[5].

  • Catalyst Preparation: In a glovebox, mix Cu(MeCN)₄PF₆ (10 mol%) and a chiral phosphaferrocene-oxazoline ligand (12 mol%) in anhydrous THF (2 mL). Stir for 30 minutes.

    • Validation Check: A distinct color change to deep red/brown confirms the formation of the active Cu(I) complex.

  • Cascade Initiation: Add the alkyne-tethered ketone (1.0 mmol), followed by the nitrone (1.2 mmol) and Cy₂NMe (1.5 mmol). Stir at -20 °C for 24 hours.

    • Validation Check: Monitor the consumption of the nitrone via LC-MS. The appearance of two closely eluting peaks with identical masses indicates the formation of diastereomeric aldol products.

  • Diastereomeric Convergence: To the crude reaction mixture, add Burgess reagent (1.5 mmol) and warm to room temperature for 4 hours.

    • Validation Check: Analyze via chiral HPLC. The successful dehydration will be confirmed by the merging of the two diastereomeric peaks into a single major peak, demonstrating an enantiomeric ratio (er) of >95:5[5].

Section 5: Mechanistic Visualizations

Staudinger Imine Imine + Ketene Zwitterion Zwitterionic Intermediate (C-N bond formation) Imine->Zwitterion [2+2] Cycloaddition Conrotatory Fast Conrotatory Ring Closure (Low Temp, Non-polar) Zwitterion->Conrotatory Isomerization Isomerization (High Temp, Polar Solvent) Zwitterion->Isomerization Cis cis-Spiro-β-lactam (Kinetic Product) Conrotatory->Cis Trans trans-Spiro-β-lactam (Thermodynamic Product) Isomerization->Trans

Figure 1: Stereochemical divergence in the Staudinger reaction based on reaction conditions.

Kinugasa Start Terminal Alkyne + Nitrone Cu_Complex Bis-Cu(I) Acetylide Complex Start->Cu_Complex Cu(I) Catalyst + Base Cycloaddition (3+2) Cycloaddition Cu_Complex->Cycloaddition Isoxazoline Cu-Isoxazoline Intermediate Cycloaddition->Isoxazoline Cycloreversion (3+2) Cycloreversion (Key Mechanistic Step) Isoxazoline->Cycloreversion KeteneImine Transient Ketene + Imine Cycloreversion->KeteneImine Staudinger Asymmetric (2+2) Cycloaddition KeteneImine->Staudinger Product Enantioenriched Spiro-β-lactam Staudinger->Product

Figure 2: The revised catalytic cycle of the Kinugasa reaction highlighting the cycloreversion step.

References

  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent | ACS Omega | 1

  • cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent | PMC / NIH | 2

  • Novel and Recent Synthesis and Applications of β-Lactams | PMC / NIH | 3

  • A Revised Mechanism for the Kinugasa Reaction | Journal of the American Chemical Society |

  • Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide | Organic Letters | 4

  • Stereoselective Kinugasa/Aldol Cyclization: Synthesis of Enantioenriched Spirocyclic β-Lactams | Organic Letters | 5

Sources

Optimization

Technical Support Center: Purification of Diazaspiro Compounds

Welcome to the technical support center for the purification of diazaspiro compounds. As valuable scaffolds in medicinal chemistry, the unique three-dimensional and basic nature of diazaspirocycles presents distinct chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of diazaspiro compounds. As valuable scaffolds in medicinal chemistry, the unique three-dimensional and basic nature of diazaspirocycles presents distinct challenges during their isolation and purification.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the purification of a newly synthesized diazaspiro compound.

Q1: How do I select the most appropriate purification method for my diazaspiro compound?

The choice of method depends on the scale of your synthesis, the nature of the impurities, the thermal stability of your compound, and the required final purity.[2] Column chromatography is the most versatile technique, but others like crystallization or acid-base extraction can be more efficient for specific scenarios.

The following decision tree provides a logical workflow for selecting a purification strategy:

G start Crude Diazaspiro Compound scale What is the reaction scale? start->scale impurities What is the nature of the impurities? scale->impurities > 1 g (Pilot Scale) chromatography Column Chromatography (Silica or Alumina) scale->chromatography < 1 g (Lab Scale) purity_need High Purity Crystalline Solid Needed? purity_need->chromatography No, sufficient purity recrystallization Recrystallization / Salt Formation purity_need->recrystallization Yes thermal Is the compound thermally stable? impurities->thermal Neutral/Basic Impurities extraction Acid-Base Extraction impurities->extraction Acidic/Neutral Impurities thermal->purity_need No distillation Vacuum Distillation (for free base) thermal->distillation Yes chromatography->purity_need Further purification needed

Caption: Decision tree for selecting a purification method.[2]

Q2: What are the most common impurities found in crude diazaspiro reaction mixtures?

Impurities are typically process-related and can originate from several sources.[3] Identifying them is crucial for designing an effective purification strategy. Common culprits include:

  • Unreacted Starting Materials: Often have different polarity and can be removed with relative ease.

  • Excess Reagents: Coupling agents (like EDC, HOBt), bases (like triethylamine, DIPEA), or catalysts may persist.[4]

  • Side-Products: These can include products from incomplete reactions, over-alkylation, or rearrangement, which may have polarities very similar to the desired product.

  • Protecting Groups and their Byproducts: Fragments from Boc-deprotection (e.g., tert-butanol) or other protecting group manipulations.[4][5]

Q3: My diazaspiro compound appears to streak or degrade on a standard silica TLC plate. Is this normal?

Yes, this is a very common issue. The basic nitrogen atoms in the diazaspiro core can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to:

  • Irreversible Adsorption: The compound sticks to the silica and does not move from the baseline.

  • Peak Tailing: Long, streaky spots on TLC or broad, tailing peaks in column chromatography, resulting in poor separation.[2]

  • Degradation: The acidic environment of the silica can catalyze the decomposition of sensitive compounds.[6]

The solution is to "pacify" the silica gel by adding a small amount of a basic modifier to your eluent, as detailed in the troubleshooting guide below.

Troubleshooting Guide: Common Purification Problems & Solutions

This section provides direct answers to specific experimental issues.

Problem 1: Severe peak tailing and poor separation during silica gel column chromatography.
  • Probable Cause: Strong acid-base interaction between the basic nitrogen centers of your diazaspiro compound and the acidic silanol groups on the silica gel surface.[2]

  • Solutions:

    • Use a Basic Modifier: This is the most common and effective solution. Add a small percentage of a volatile base to your mobile phase to compete for the acidic sites on the silica.

      • Protocol: Prepare your eluent (e.g., a mixture of Ethyl Acetate and Hexane) and add 0.1% to 1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). Equilibrate the column with this modified eluent before loading your sample.[2]

    • Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider an alternative stationary phase.

      • Neutral Alumina: Less acidic than silica and can be a good alternative.

      • Reversed-Phase (C18) Silica: Separation is based on hydrophobicity. This is suitable for more polar diazaspiro compounds and is often used in preparative HPLC.[][8]

    • Sample Loading Technique: Improper sample loading can exacerbate tailing.

      • Protocol: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it in vacuo until you have a dry, free-flowing powder. Carefully load this dry powder onto the top of your prepared column. This technique, known as "dry loading," prevents the use of a large volume of strong solvent that can disrupt the top of the column.[2]

Table 1: Troubleshooting Column Chromatography of Diazaspiro Compounds

Symptom Probable Cause Primary Solution Secondary Actions
Peak Tailing / Streaking Acidic silica interaction Add 0.1-1% Et₃N or NH₄OH to eluent.[2] Use neutral alumina; consider dry loading.
Product Not Eluting Irreversible adsorption Increase eluent polarity and basic modifier concentration. Switch to a less acidic stationary phase like alumina or consider reversed-phase HPLC.
Co-elution with Impurity Insufficient resolution Optimize the solvent gradient (make it shallower). Screen different solvent systems (e.g., replace Ethyl Acetate with Acetone or Isopropanol).

| Low Mass Recovery | Degradation on column | Add basic modifier; work quickly. | Use a less acidic stationary phase; consider crystallization as an alternative. |

Problem 2: The purified diazaspiro compound is an oil or amorphous solid and will not crystallize.
  • Probable Cause: Many diazaspiro free bases are low-melting solids or oils. The presence of even minor impurities can significantly inhibit crystal lattice formation.

  • Solutions:

    • Purification via Salt Formation: This is a highly effective method for obtaining high-purity crystalline solids from basic compounds.[2] The resulting salt often has a much higher melting point and better crystallinity than the free base. The dihydrochloride salt is a common choice.

      • Step-by-Step Protocol for Dihydrochloride Salt Formation & Recrystallization:

        • Dissolution: Dissolve the crude or purified diazaspiro free base in a suitable solvent like methanol, ethanol, or isopropanol.[2]

        • Acidification: While stirring, add a stoichiometric amount (2.0 equivalents) of a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or isopropanolic HCl). Add the acid dropwise.

        • Precipitation: The dihydrochloride salt should precipitate out of the solution. If it does not, you can try adding a non-polar co-solvent like diethyl ether or hexane to reduce the solubility of the salt.

        • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove any residual impurities.[2]

        • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., ethanol/water, methanol/diethyl ether). Allow the solution to cool slowly to room temperature, then in an ice bath or freezer to induce crystallization.[2] Collect the pure crystals by filtration.

Problem 3: I am trying to separate my basic diazaspiro compound from a neutral impurity using acid-base extraction, but my recovery is very low.
  • Probable Cause: Incomplete extraction due to pH issues, emulsion formation, or some solubility of your compound's salt in the organic layer or the free base in the aqueous layer.

  • Solutions:

    • Ensure Complete Protonation/Deprotonation:

      • When extracting into the aqueous layer, use a sufficient amount of acid (e.g., 1M HCl) to ensure the pH is low (<2). This fully converts the amine to its water-soluble ammonium salt.[9]

      • When recovering the compound, add a strong base (e.g., 1M NaOH) until the aqueous layer is strongly basic (pH >12) to ensure the ammonium salt is fully converted back to the organic-soluble free base.[10]

    • Perform Multiple Extractions: Never assume one extraction is sufficient. To maximize recovery, extract the solution 3 to 4 times with fresh solvent for each step (acid wash, base wash, and final product extraction).

    • "Back-Wash" the Aqueous Layer: After you have extracted your protonated diazaspiro compound into the aqueous acid layer, this layer may still contain trapped neutral impurities.

      • Protocol: Before neutralizing, wash the acidic aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane). This "back-wash" removes the co-extracted neutral impurity, leading to a cleaner final product.[11]

    • Break Emulsions: Emulsions (a stable suspension of the organic and aqueous layers) can trap your product. They can be broken by adding a small amount of brine (saturated aqueous NaCl solution) or by passing the mixture through a pad of celite during filtration.

The following workflow illustrates the logic of a robust acid-base extraction for separating a basic diazaspiro compound from a neutral impurity.

G cluster_0 Initial Separation cluster_1 Organic Layer Processing cluster_2 Aqueous Layer Purification & Recovery start Mixture in Organic Solvent (e.g., Ether) add_acid 1. Add 1M HCl (aq) 2. Shake & Separate Layers start->add_acid org_layer Organic Layer: Neutral Impurity add_acid->org_layer Contains Neutral Cmpd aq_layer Aqueous Layer: Protonated Diazaspiro Salt (HCl) add_acid->aq_layer Contains Basic Cmpd wash_org Wash with H₂O, Dry (Na₂SO₄), Evaporate Solvent org_layer->wash_org neutral_prod Isolated Neutral Impurity wash_org->neutral_prod back_wash Back-wash with fresh Organic Solvent aq_layer->back_wash add_base 1. Make strongly basic (pH>12) with NaOH 2. Extract 3x with Organic Solvent back_wash->add_base final_org Combined Organic Layers: Diazaspiro Free Base add_base->final_org final_purify Dry (Na₂SO₄), Evaporate Solvent final_org->final_purify final_prod Purified Diazaspiro Compound final_purify->final_prod

Caption: Workflow for a robust acid-base extraction protocol.

By understanding the chemical principles behind these techniques and systematically troubleshooting, the purification of challenging diazaspiro compounds can be streamlined to consistently yield high-purity materials for drug discovery and development.

References

  • Aggarwal, S., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available from: [Link]

  • Sweeny, J., et al. (2017). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Available from: [Link]

  • Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Available from: [Link]

  • Moravek. Understanding Compound Purification Practices. Available from: [Link]

  • Trofimov, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available from: [Link]

  • European Patent Office. Azaspiro compounds, their production and use. Available from: [Link]

  • Sanchez, C., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Li, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules. Available from: [Link]

  • Al-Gharabli, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available from: [Link]

  • Organic Chemistry Lab. (2020). Acid-Base Extraction Tutorial. YouTube. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Staudinger Cycloaddition for β-Lactam Synthesis

Welcome to the technical support center for the Staudinger cycloaddition of ketenes and imines for the synthesis of β-lactams. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Staudinger cycloaddition of ketenes and imines for the synthesis of β-lactams. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide

This section addresses common issues encountered during the Staudinger cycloaddition, providing potential causes and actionable solutions.

Question 1: Why am I observing a low yield of my desired β-lactam and a significant amount of a polymeric or dimeric byproduct?

Answer:

This is a classic issue in Staudinger cycloadditions and almost always points to problems with controlling the concentration of the highly reactive ketene intermediate. Ketenes are prone to self-condensation, leading to polymerization or dimerization, which competes with the desired cycloaddition with the imine.[1]

Causality and Solutions:

  • High Ketene Concentration: The most common cause is the rapid generation of the ketene in the reaction mixture. When an acyl chloride is treated with a tertiary amine (like triethylamine), the ketene is formed. If the concentration of this ketene is too high, it will react with itself faster than with the imine.

    • Solution: Employ a slow, dropwise addition of the acyl chloride/triethylamine solution to the solution of the imine.[1] This ensures that the ketene is generated in situ at a low concentration and is consumed by the imine as it is formed. A syringe pump can be invaluable for maintaining a slow and consistent addition rate.

  • Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable ketene polymerization.

    • Solution: Perform the reaction at low temperatures, typically between -78 °C and 0 °C.[1] This will significantly slow down the rate of ketene self-condensation while still allowing the desired cycloaddition to proceed, albeit at a slower rate.

  • Improper Mixing: If the mixing is not efficient, localized areas of high ketene concentration can form, leading to polymerization.

    • Solution: Ensure vigorous stirring of the reaction mixture throughout the addition of the ketene precursor.

Question 2: My reaction is producing the wrong stereoisomer. I'm getting the trans-β-lactam when I expect the cis product. What's going on?

Answer:

The stereochemical outcome of the Staudinger cycloaddition is a delicate balance of several factors, and the formation of the undesired stereoisomer is a common challenge. The reaction proceeds through a zwitterionic intermediate, and the final stereochemistry depends on the competition between direct ring closure and isomerization of this intermediate.[2][3]

Causality and Solutions:

  • Isomerization of the Zwitterionic Intermediate: The initially formed zwitterionic intermediate can isomerize to a more thermodynamically stable form before ring closure. This isomerization often leads to the trans product.[4]

    • Influence of Substituents: Electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the direct ring closure, allowing more time for the intermediate to isomerize, thus favoring the trans-β-lactam.[2] Conversely, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis product.[2]

    • Solvent Effects: Polar solvents can stabilize the zwitterionic intermediate, increasing its lifetime and the likelihood of isomerization to the more stable trans form.[5][6] Non-polar solvents, on the other hand, tend to favor the direct ring closure to the cis product.[6]

  • Imine Geometry: The geometry of the starting imine plays a crucial role. Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams.[3][7][8] It's possible that your imine is isomerizing under the reaction conditions.

Troubleshooting Workflow for Stereoselectivity Issues:

A Undesired Stereoisomer Formation B Analyze Reaction Parameters A->B C Modify Solvent System B->C Polar vs. Non-polar D Adjust Reaction Temperature B->D Lower T may favor direct closure E Re-evaluate Substituent Effects B->E EWG vs. EDG F Check Imine Purity and Geometry B->F Confirm (E) or (Z) configuration G Desired Stereoisomer Obtained C->G D->G E->G F->G A Ketene C Zwitterionic Intermediate A->C + Imine B Imine B->C + Ketene D β-Lactam C->D Ring Closure

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Spirocyclic Diamine Synthesis

Welcome to the technical support center for the synthesis of spirocyclic diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of construc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of spirocyclic diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Spirocyclic diamines are privileged structures in medicinal chemistry, offering rigid frameworks that can precisely orient functional groups in biological space. However, their synthesis is often challenging, marked by issues with yield, selectivity, and purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, empowering you to make informed decisions and optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of spirocyclic diamines in a question-and-answer format. Each answer provides a diagnosis of the potential causes and offers a series of systematic solutions grounded in chemical principles.

Q1: Why is my reaction yield consistently low or the reaction failing to reach completion?

Low yields are one of the most frequent obstacles in complex organic syntheses. The root cause can range from reagent quality to suboptimal reaction kinetics. Let's break down the potential factors.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials can act as inhibitors for the catalyst or lead to unwanted side reactions, consuming reagents and lowering the yield of the desired product.[1][2]

    • Solution: Always ensure the purity of your starting materials. Techniques such as recrystallization, column chromatography, or distillation should be employed. Verify purity using NMR or LC-MS before commencing the reaction.[1]

  • Catalyst Activity and Loading: The catalyst is the heart of the reaction, and its performance is paramount. Deactivation by impurities, insufficient loading, or inherent low activity can stall the reaction.[2]

    • Solution: Screen a variety of catalysts and ligands to find the optimal combination for your specific substrate.[1] For instance, in palladium-catalyzed spirocyclizations, the choice of ligand is critical.[3] Ensure you are using the correct catalyst loading; sometimes, increasing the loading (e.g., from 5 mol% to 15 mol%) can significantly improve conversion, although this may not always enhance enantioselectivity.[4]

  • Inadequate Reaction Time or Temperature: Chemical reactions have characteristic rates. Insufficient time or a temperature that is too low will result in incomplete conversion.[2]

    • Solution: Monitor the reaction progress diligently using TLC or LC-MS at various time points. If the reaction stalls, consider extending the reaction time.[1] Cautiously increasing the temperature can also enhance the reaction rate, but be mindful of potential product decomposition or the formation of side products.[2][5]

  • Poor Solubility: If the reagents are not fully dissolved, the reaction becomes heterogeneous and the rate can decrease dramatically.

    • Solution: Experiment with different solvents or solvent mixtures to ensure all reactants are in the solution phase. For example, in some dearomatising diaminations, a mixed solvent system like HFIP/Dichloromethane was found to be superior to either solvent alone.[6][7]

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials & Solvents start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Purity is High purify Action: Purify Reagents (Chromatography, Recrystallization) check_purity->purify Impurities Detected check_catalyst Evaluate Catalyst System purity_ok->check_catalyst purify->check_purity catalyst_ok Catalyst System is Appropriate check_catalyst->catalyst_ok Known Active System screen_catalysts Action: Screen Catalysts/Ligands & Optimize Loading check_catalyst->screen_catalysts Stalling / Low Activity check_conditions Assess Reaction Conditions (Time, Temp, Concentration) catalyst_ok->check_conditions screen_catalysts->check_catalyst conditions_ok Conditions Optimized check_conditions->conditions_ok Kinetics Seem Normal adjust_conditions Action: Increase Time/Temp or Adjust Concentration check_conditions->adjust_conditions Reaction Stalls check_solubility Check Reagent Solubility conditions_ok->check_solubility adjust_conditions->check_conditions soluble All Reagents Soluble check_solubility->soluble Solubility is Good change_solvent Action: Screen Solvents for Better Solubility check_solubility->change_solvent Insolubility Observed end_node Re-run Optimized Reaction soluble->end_node change_solvent->check_solubility

Caption: Troubleshooting decision tree for low-yield reactions.

Q2: How can I improve the diastereoselectivity or enantioselectivity of my spirocyclization?

Achieving high stereocontrol is often the primary challenge in synthesizing complex spirocyclic molecules. The spatial arrangement of substituents is dictated by the relative energies of the diastereomeric transition states, which can be influenced by several factors.[1]

Key Factors Influencing Stereoselectivity:

  • Catalyst and Ligand Choice: This is the most powerful tool for inducing asymmetry. Chiral catalysts and ligands create a chiral environment around the reactants, favoring one transition state over another.[1]

    • Expert Insight: In many asymmetric syntheses, the ligand dictates the stereochemical outcome. For example, Rh(I)-catalyzed spirocyclizations have shown excellent enantioselectivity (up to 99% ee) with the use of chiral bisphosphine ligands like (R,R)-walphos.[4] Similarly, bifunctional thiourea catalysts have proven effective in controlling stereochemistry in cycloaddition reactions to form spiro-oxindoles.[4][8] A systematic screening of different ligand families is often necessary.

  • Solvent Effects: The polarity of the solvent can significantly influence the geometry of the transition state, thereby affecting diastereoselectivity.[1] In some cases, changing the solvent can even invert the stereochemical outcome.[1][9]

    • Solution: Screen a range of solvents with varying polarities (e.g., non-polar toluene vs. polar aprotic DCM vs. polar protic alcohols). For instance, a reaction might proceed with high selectivity in a non-polar solvent that minimizes charge separation in the transition state, while a polar solvent might stabilize a different transition state geometry.[10]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), at lower temperatures, the reaction outcome is more dependent on the difference in activation enthalpy (ΔH‡) between the two diastereomeric transition states. A larger energy difference leads to higher selectivity.

    • Solution: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).[1] While this may slow down the reaction rate, the improvement in selectivity can be substantial.

Data Summary: Impact of Reaction Parameters on Selectivity

ParameterGeneral Effect on SelectivityRationale
Chiral Catalyst/Ligand High ImpactCreates a chiral pocket, directly influencing the transition state geometry and energy.[4]
Solvent Polarity Variable ImpactCan stabilize or destabilize charged intermediates or transition states, altering the preferred reaction pathway.[1]
Temperature High ImpactLower temperatures amplify the energy difference between competing transition states, favoring the lower energy path.[1]
Substituent Sterics Moderate to High ImpactSteric bulk on the substrate can create a facial bias, directing the approach of reagents.[1]
Q3: I'm observing significant side products. How can I improve the reaction's selectivity?

The formation of side products is a common issue that complicates purification and reduces yield. These often arise from competing reaction pathways that are thermodynamically or kinetically accessible under the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Competing Reaction Pathways: Depending on the functional groups present in your starting materials, various side reactions can occur. For instance, in reactions involving aldehydes and active methylene compounds, Knoevenagel condensation can be a competing pathway.[2]

    • Solution: The choice of catalyst and reaction conditions is key to directing the reaction toward the desired product. For domino reactions, an appropriate organocatalyst can be critical.[2] Adjusting the stoichiometry of reagents or the order of addition can also suppress side reactions.

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction over time to check for product decomposition after its initial formation. If decomposition is observed, consider shortening the reaction time or modifying the workup procedure, for example, by using a milder pH or avoiding excessive heat.[1]

  • Over-reaction or Multiple Additions: In some cases, the product itself can react further. For example, in the synthesis of mono-Boc-protected diamines, the formation of the di-protected product is a common issue.

    • Solution: Carefully control the stoichiometry. For mono-protection, using a slight deficit of the protecting group reagent (e.g., 0.8 equivalents of Boc-anhydride) can maximize the yield of the desired mono-protected product.

The following workflow illustrates a general approach to optimizing reaction selectivity.

G start Poor Reaction Selectivity (Side Products Observed) identify_side_product Identify Structure of Major Side Product(s) start->identify_side_product mechanism_analysis Propose Mechanism for Side Product Formation identify_side_product->mechanism_analysis adjust_catalyst Optimize Catalyst/Ligand to Favor Desired Pathway mechanism_analysis->adjust_catalyst Catalyst-Driven Pathway adjust_conditions Modify Conditions (Temp, Solvent, Stoichiometry) mechanism_analysis->adjust_conditions Condition-Dependent Pathway re_evaluate Analyze Reaction Mixture adjust_catalyst->re_evaluate adjust_conditions->re_evaluate success Selectivity Improved re_evaluate->success Side Product Reduced failure No Improvement re_evaluate->failure Side Product Persists failure->mechanism_analysis Re-evaluate Mechanism

Caption: Workflow for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q: What is a good general strategy for purifying spirocyclic diamine diastereomers?

A: The separation of diastereomers can be challenging due to their similar physical properties. The most common and effective method is flash column chromatography on silica gel.[1][11]

  • Strategy:

    • Solvent System Screening: Begin by screening various solvent systems using TLC. The goal is to find a system that provides the largest possible difference in retention factors (ΔRf) between the diastereomers. Test solvent mixtures of varying polarities, such as hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography. Use a high-quality silica gel with a fine particle size for better resolution.

    • Recrystallization: If chromatography fails or provides impure fractions, recrystallization can be an excellent alternative, provided the product is a solid.

    • Derivatization: In difficult cases, you can derivatize the diamine mixture (e.g., by forming amides or carbamates), separate the derivatized diastereomers, and then cleave the auxiliary group to recover the pure diamines.

Q: How do I choose the right solvent for my spirocyclization reaction?

A: Solvent choice can dramatically influence reaction outcomes.[9] There is no single "best" solvent; the optimal choice is highly dependent on the specific reaction mechanism and substrates.

  • Considerations:

    • Solubility: The solvent must dissolve all reactants and key intermediates.

    • Polarity: Consider the mechanism.

      • Polar Protic Solvents (e.g., Methanol, Water): These can stabilize ions and participate in hydrogen bonding. They are good for reactions involving charged intermediates but can solvate and deactivate anionic nucleophiles.

      • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These have large dipole moments but do not donate hydrogen bonds. They are excellent for reactions with anionic nucleophiles as they leave the anion "naked" and more reactive.

      • Non-Polar Solvents (e.g., Toluene, Hexane): These are suitable for reactions where charge separation in the transition state is disfavored.

    • Fluorinated Solvents: Solvents like hexafluoroisopropanol (HFIP) have unique properties, including high polarity and strong hydrogen bond donating ability, which can promote certain dearomatization and cyclization reactions that fail in other solvents.[6][12]

Q: My substrate has multiple nucleophilic sites. How can I ensure the desired intramolecular cyclization occurs?

A: Achieving regioselectivity in the presence of multiple competing nucleophiles requires careful strategic planning.

  • Strategies:

    • Protecting Groups: The most straightforward approach is to use protecting groups to temporarily block competing nucleophilic sites. For diamines, Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups are common choices.

    • Reaction Conditions: Sometimes, selectivity can be achieved by tuning the reaction conditions. For example, one nucleophile might be more reactive under basic conditions, while another is favored under acidic conditions.

    • Substrate Design: The length and flexibility of the linker connecting the reactive centers can pre-organize the molecule for the desired cyclization, making the intramolecular reaction kinetically favored over intermolecular side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Dearomatising Intramolecular Diamination

This protocol is adapted from a method for synthesizing spirotricyclic systems containing a 1,2-diaminocyclohexane unit.[6][7]

  • Preparation: To a solution of the phenol-urea substrate (1.0 equiv) in a 1:1 mixture of HFIP (Hexafluoroisopropanol) and DCM (Dichloromethane) to achieve a concentration of 0.2 M, cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 equiv) to the stirred solution.

  • Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3–24 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Screening for Asymmetric Spirocyclization

This protocol provides a framework for efficiently screening catalysts to optimize enantioselectivity.

  • Setup: In parallel, set up a series of small-scale reactions (e.g., in 1-dram vials) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To each vial, add the starting material (1.0 equiv) and solvent. Then, add a different chiral catalyst or ligand (e.g., 5-10 mol%) to each respective vial.

  • Initiation: Add the second reactant (e.g., 1.2 equiv) to initiate the reactions simultaneously.

  • Monitoring and Analysis: Stir all reactions at the chosen temperature for a set period (e.g., 24 hours). Take an aliquot from each reaction, quench, and analyze by chiral HPLC or SFC to determine the conversion and enantiomeric excess (ee).

  • Optimization: Based on the results, select the most promising catalysts for further optimization of reaction conditions (temperature, solvent, concentration).

References

  • Time in Le Flore County, US. Google.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC06137F.
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society.
  • MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones. Benchchem.
  • Unexpected Substituent Effects in Spiro-Compound Formation.
  • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamin
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction.
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
  • Diamine Synthesis via the Nitrogen-Directed Azid
  • Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. R Discovery.
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC.
  • Optimization for the reaction conditions a.
  • Preparation of diamine.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
  • Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D3CS00379E.
  • Design and synthesis of novel diamines for ultra low-temperature curable polyimides with enhanced copper adhesion.
  • Ch 8 : Solvent Effects. University of Calgary.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). DOI:10.1039/D5CC00656B.
  • Synthesis of isophorone diamine and its reaction condition optimization.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Diamine purification method.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters.
  • Practical Synthesis of Structurally Important Spirodiamine Templ
  • Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers (RSC Publishing).

Sources

Troubleshooting

Overcoming steric hindrance in spiro compound synthesis

Technical Support Center: Spiro Compound Synthesis Welcome to the technical support center for spiro compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Spiro Compound Synthesis

Welcome to the technical support center for spiro compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complex, three-dimensional world of spirocycles. The unique structural rigidity and novelty of spirocyclic scaffolds make them privileged motifs in drug discovery, but their synthesis is often plagued by a formidable challenge: steric hindrance.[1][2]

This document provides troubleshooting guidance and strategic advice in a direct question-and-answer format. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to rationally design and troubleshoot your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during spirocyclization when steric hindrance is a suspected culprit.

Q1: My spirocyclization reaction has a very low yield or fails completely. What are the likely causes and how can I fix it?

This is the most common issue when bulky substituents are present near the reacting centers. The primary cause is typically a high activation energy barrier for the desired cyclization, arising from steric repulsion in the transition state. The reactants may be unable to adopt the required geometry for bond formation.

Possible Cause: Unfavorable transition state due to steric clash.

Solutions:

  • Modify Reaction Conditions to Increase Energy Input:

    • Higher Temperatures: Increasing the thermal energy can help overcome the activation barrier. However, this can also promote decomposition or side reactions. Proceed with caution and monitor the reaction closely.

    • High-Pressure Synthesis: Applying high pressure (in the kbar range) can favor the formation of a more compact transition state, which is often the case in cyclization reactions. This can dramatically improve yields for sterically congested systems.[3]

    • Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, sometimes leading to cleaner reactions and higher yields in shorter times compared to conventional heating.[4]

    Table 1: Comparison of Energy Input Strategies

    Strategy Advantages Disadvantages Best For...
    Higher Temperature Simple to implement; standard lab equipment. Can lead to side reactions, decomposition. Moderately hindered systems.
    High Pressure Can overcome significant steric barriers; favors compact transition states. Requires specialized equipment. Severely hindered systems; when thermal methods fail.

    | Microwave Irradiation | Rapid heating; often shorter reaction times and cleaner products. | Requires a dedicated microwave reactor; potential for thermal runaway. | Optimizing reaction times and reducing byproducts.[4] |

  • Re-evaluate the Catalytic System: The geometry and electronic properties of a catalyst can be tailored to accommodate sterically demanding substrates.

    • Ligand Modification: In metal-catalyzed reactions, the steric and electronic properties of the ligand are critical. Switching to a ligand with a larger or smaller bite angle, or one that is more electron-rich or -poor, can alter the geometry around the metal center to better fit the substrate. For instance, π-acidic triarylphosphine ligands have been shown to promote decarbonylative spirocyclization where other ligands failed.[5]

    • Catalyst Core Change: Sometimes a complete change of metal is required. Different metals have different coordination preferences and reactivities. A catalyst system that works for one substrate may not work for a more hindered analogue. A notable example is the regiodivergent synthesis of spirocyclic lactams, where switching from a Cu(I) to a Ni(II) catalyst completely changes the cyclization mode from a 5-exo-dig to a 6-endo-dig pathway, demonstrating catalyst control over the reaction outcome.[6]

    • Organocatalyst Design: In organocatalysis, the steric bulk of the catalyst itself can be tuned. Increasing steric hindrance around the active site of an organocatalyst can sometimes improve enantioselectivity by creating a more defined chiral pocket.[7][8][9]

  • Optimize the Solvent System: The solvent can play a crucial role by stabilizing or destabilizing the transition state.

    • Polarity and Coordinating Ability: In ionic reactions, a more polar, coordinating solvent might stabilize charged intermediates, but it can also "cage" the reactants, increasing the steric barrier.[10][11] Conversely, a non-coordinating solvent might allow for a less encumbered approach. Computational studies have shown that solvents like dichloromethane may not have significant discrete interactions, allowing intramolecular forces to dominate, whereas solvents like THF can interact directly with cationic intermediates, altering the reaction pathway.[12] Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is a critical step.

TroubleshootingWorkflow start Low or No Yield cause Suspect Steric Hindrance in Transition State start->cause s1 Strategy 1: Modify Conditions cause->s1 s2 Strategy 2: Change Catalyst/Ligand cause->s2 s3 Strategy 3: Alter Solvent cause->s3 o1a Increase Temperature s1->o1a o1b Apply High Pressure s1->o1b o1c Use Microwave s1->o1c o2a Modify Ligand s2->o2a o2b Switch Metal Center s2->o2b o2c Tune Organocatalyst s2->o2c o3a Screen Polarity s3->o3a o3b Screen Coordinating Ability s3->o3b

Caption: Troubleshooting workflow for low-yield spirocyclization.

Q2: My reaction produces a regioisomeric mixture or an undesired linear/alternative cyclization product instead of the target spirocycle. Why is this happening?

When multiple reaction pathways are available, steric hindrance can act as a "gatekeeper," blocking the most sterically demanding path and diverting the reaction toward a more accessible, albeit sometimes less stable, product.[13]

Possible Cause: A competing reaction pathway has a lower steric barrier.

Solutions:

  • Implement Catalyst Control: As mentioned previously, the choice of catalyst can dictate the reaction pathway. This is a powerful strategy for controlling regioselectivity. For example, in the synthesis of spirocyclic lactams from a single precursor, a Cu(I)/Pyrabox system selectively yields the γ-lactam via 5-exo-dig cyclization, while a Ni(II)/Box system yields the δ-lactam via 6-endo-dig cyclization.[6] This level of control is achieved because the different metals and ligands create distinct transition state geometries that favor one cyclization mode over the other.

CatalystControl sub Alkyne-Tethered β-Ketoamide Precursor catA Catalyst A (e.g., Cu(I)/Pyrabox) sub->catA catB Catalyst B (e.g., Ni(II)/Box) sub->catB tsA 5-exo-dig Transition State catA->tsA tsB 6-endo-dig Transition State catB->tsB prodA γ-Lactam Spirocycle tsA->prodA prodB δ-Lactam Spirocycle tsB->prodB

Caption: Catalyst systems can dictate cyclization pathways.

  • Substrate Modification and Pre-organization: If catalyst control is insufficient, modifying the substrate itself can be effective.

    • Temporary Tethers: Introduce a temporary chemical tether that holds the reacting groups in the correct proximity and orientation for the desired spirocyclization. After the spirocycle is formed, the tether is cleaved. This intramolecular approach provides a significant entropic advantage.

    • Radical-Mediated Reactions: Radical cyclizations are often less sensitive to steric effects than their ionic counterparts because the transition states are typically less constrained. Designing a route that proceeds via a radical cascade can be an effective way to form sterically congested spirocycles.[14][15][16]

Strategic Design & FAQs

Proactive design is always better than reactive troubleshooting. This section addresses how to plan your synthesis to anticipate and mitigate steric hindrance.

Q3: How can I proactively design my synthesis to minimize steric hindrance from the start?

Answer: A thoughtful retrosynthetic analysis is key.

  • Strategic Disconnections: When planning your synthesis, choose disconnections that avoid the late-stage coupling of two highly hindered fragments to form the spirocenter. An intramolecular cyclization of a less-hindered linear precursor is almost always preferable.[14][15]

  • Judicious Use of Protecting Groups: Protecting groups are essential but are also a major source of steric bulk.

    • Choose the smallest protecting group that provides the necessary stability for your reaction sequence.[17][18] For example, a methoxymethyl (MOM) ether is significantly less bulky than a tert-butyldiphenylsilyl (TBDPS) ether. In some cases, a protecting group that was tolerated in one diastereomeric series can prove too bulky in a more congested series, necessitating a switch.[19]

    • Consider protecting groups that can be removed under very mild conditions to avoid harsh treatments that could lead to side reactions on your complex spirocycle.

    Table 2: Common Hydroxyl Protecting Groups and Relative Steric Bulk

    Protecting Group Abbreviation Relative Steric Bulk Common Cleavage Conditions
    Methoxy(methyl) MOM Small Acidic (e.g., HCl)
    p-Methoxybenzyl PMB Medium Oxidative (e.g., DDQ, CAN)[19]
    tert-Butyldimethylsilyl TBS/TBDMS Medium-Large Fluoride source (e.g., TBAF)
    tri-isopropylsilyl TIPS Large Fluoride source (e.g., TBAF)

    | tert-Butyldiphenylsilyl | TBDPS | Very Large | Fluoride source (e.g., TBAF) |

Q4: Are there specific reaction types that are inherently more tolerant of steric hindrance for spirocyclization?

Answer: Yes. While no reaction is immune to steric effects, some are more robust.

  • Radical-Mediated Cyclizations: As mentioned, these reactions often have less rigid geometric requirements in their transition states compared to pericyclic or ionic reactions. Silver-promoted radical addition-cyclization-ring opening cascades are a powerful method for building complex spirocycles.[14][15]

  • 1,3-Dipolar Cycloadditions: These [3+2] cycloadditions are highly efficient for constructing five-membered heterocyclic rings. They are often concerted and can proceed under mild conditions, sometimes activated by light, making them suitable for complex and sensitive substrates.[20][21]

  • Dearomative Spirocyclization: These reactions leverage the thermodynamic driving force of breaking aromaticity to construct the spirocyclic core. They can be catalyzed by Brønsted or Lewis acids and can proceed even with congested substrates to form vicinal all-carbon quaternary centers.[2][22]

Q5: Can computational chemistry help me predict and solve steric issues before I run the experiment?

Answer: Absolutely. Computational chemistry is a powerful predictive tool in modern synthetic design.

  • Transition State Modeling: Using Density Functional Theory (DFT), you can model the transition states of different potential reaction pathways. By comparing the calculated activation energies (ΔG‡), you can predict which pathway is kinetically favored. This can reveal hidden steric clashes that are not obvious from 2D drawings.[12][13][23]

  • Conformational Analysis: Molecular dynamics (MD) simulations can explore the conformational landscape of your substrate, revealing the energetic cost of adopting the necessary reactive conformation.

  • Catalyst/Ligand Design: Computational tools can help screen virtual libraries of ligands or catalysts to find one with the optimal geometry to accommodate your specific substrate, accelerating the optimization process.[24][25][26]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Regiodivergent Spirocyclization

This protocol provides a framework for testing different catalyst systems to overcome steric bias and control regioselectivity, inspired by the work of Deng et al. on γ- versus δ-lactam synthesis.[6]

Materials:

  • Alkyne-tethered β-ketoamide precursor (1.0 equiv)

  • Catalyst System A: Cu(OAc)₂ (5 mol%), (R)-Ph-Pyrabox (6 mol%)

  • Catalyst System B: Ni(ClO₄)₂·6H₂O (10 mol%), (S,S)-Ph-Box (12 mol%)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To three separate oven-dried reaction vials equipped with stir bars, add the alkyne-tethered β-ketoamide precursor (e.g., 0.1 mmol, 1.0 equiv).

  • Control Reaction (Vial 1): Add anhydrous DCE (0.1 M solution) to the first vial. Stir at the intended reaction temperature (e.g., 60 °C) under an inert atmosphere. This will serve as the uncatalyzed control.

  • Catalyst A (Vial 2): In the second vial, add Cu(OAc)₂ (0.005 mmol, 0.05 equiv) and (R)-Ph-Pyrabox (0.006 mmol, 0.06 equiv). Add anhydrous DCE (0.1 M) and stir at 60 °C under an inert atmosphere.

  • Catalyst B (Vial 3): In the third vial, add Ni(ClO₄)₂·6H₂O (0.01 mmol, 0.1 equiv) and (S,S)-Ph-Box (0.012 mmol, 0.12 equiv). Add anhydrous DCE (0.1 M) and stir at 60 °C under an inert atmosphere.

  • Monitoring: Monitor all three reactions by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2 hours) for 24 hours.

  • Analysis: After the reaction period, quench the reactions, perform a standard aqueous workup, and concentrate the organic layers. Analyze the crude product ratios by ¹H NMR spectroscopy to determine the conversion and the ratio of γ-lactam to δ-lactam products for each catalyst system.

  • Optimization: Based on the results, the optimal catalyst system can be selected for a larger-scale reaction. Further optimization of temperature, solvent, and catalyst loading may be required.

This self-validating system (including a control) allows for a direct comparison of catalyst efficacy and selectivity, providing a clear, logical path to overcoming a specific synthetic challenge.

References

  • Chen, J.-R., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(9), 2461-2466. [Link]

  • Kielar, K., et al. (2022). Synthesis of spirotriazolines and spirooxadiazolines via light-induced 1,3-dipolar [3+2] cycloadditions. ResearchGate. [Link]

  • Edeleva, M. V., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(21), 6685. [Link]

  • Shawali, A. S., et al. (2016). N-Phenyl Benzohydrazonoyl Halides as an Excellent Precursor of Nitrile Imines for the Preparation of Heterocyclic Compounds. ResearchGate. [Link]

  • Van der Wee, E., et al. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 51(45), 9336-9346. [Link]

  • Serafin, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Maly, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(75), 11252-11255. [Link]

  • Reddy, G. S., et al. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. Organic Letters, 19(7), 1734-1737. [Link]

  • Chen, J.-R., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PubMed. [Link]

  • Montiel-Smith, S., & Merino-Montiel, P. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-198. [Link]

  • Van der Wee, E., et al. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Wang, C., et al. (2022). Sila-spirocyclization involving unstrained C(sp3)−Si bond cleavage. Nature Communications, 13, 6632. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Tu, H.-F., et al. (2020). Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry, 2(4), 1-13. [Link]

  • SpiroChem. (n.d.). Computational Chemistry. SpiroChem. [Link]

  • Sun, T., et al. (2021). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Chemistry – A European Journal, 27(1), 358-365. [Link]

  • Deng, Q.-H., et al. (2021). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ- versus δ-Lactams. Research Square. [Link]

  • de Andrade, J. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8032. [Link]

  • Wosmorn, C., & Jung, M. E. (2001). Spirocyclic Restriction of Nucleosides. An Analysis of Protecting Group Feasibility while Accessing Prototype anti-1-Oxaspiro[4.4]nonanyl Mimics. Organic Letters, 3(24), 3887-3890. [Link]

  • Kumar, A., et al. (2023). Dearomative spirocyclization of ynamides. RSC Advances, 13(45), 31690-31694. [Link]

  • Liu, Y., & Dong, G. (2014). Rhodium(I)-catalyzed decarbonylative spirocyclization through C-C bond cleavage of benzocyclobutenones: an efficient approach to functionalized spirocycles. Angewandte Chemie International Edition, 53(52), 14483-14487. [Link]

  • Wang, Y., et al. (2022). Radical-Mediated Cascade Spirocyclization of N-Benzylacrylamides with Polyhaloalkanes: Access to Polyhalo-Substituted Azaspirocyclohexadienones. The Journal of Organic Chemistry, 87(4), 2049-2058. [Link]

  • Institute of Chemistry Ceylon. (n.d.). Protecting Groups in Organic Synthesis. Institute of Chemistry Ceylon. [Link]

  • Benaglia, M., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Symmetry, 14(2), 355. [Link]

  • Davson, E. (2025). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Modern Chemistry & Applications, 13, 493. [Link]

  • Richard, J. P., et al. (1984). Solvent effects on the steric course of the solvolysis of tertiary acyclic derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1735-1741. [Link]

  • Li, G., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242-8248. [Link]

  • Colorado School of Mines. (n.d.). Catalyst design strategy to logically control product selectivity by tailoring void environments around active sites. Mines Repository. [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2020). Experimental and computational studies on the synthesis of diastereoselective natural-based Meldrum spiro dibenzofuran derivatives. New Journal of Chemistry, 44(4), 1438-1444. [Link]

  • Check, C. T., et al. (2021). Brønsted Acid-Catalyzed Stereospecific Dearomative Spirocyclization of Benzothiophenyl Analogues of Tertiary cis-β-Benzylstyrenes. ChemRxiv. [Link]

  • Wang, J., et al. (2025). Dynamics of sterically hindered F- + i-C3H7Cl reaction: An enhancement of indirect mechanisms. The Journal of Chemical Physics, 162(18). [Link]

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Optimization

Technical Support Center: Navigating the Stability of 2,6-Diazaspiro[3.5]nonan-7-one Derivatives

Welcome to the technical support center for 2,6-diazaspiro[3.5]nonan-7-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-diazaspiro[3.5]nonan-7-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of spirocyclic compounds. The unique structural motif of these molecules, featuring a strained β-lactam ring fused to a piperidine ring via a spirocenter, presents distinct challenges in terms of chemical stability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and resolve stability issues encountered during your experiments.

Introduction: The Chemical Nuances of 2,6-Diazaspiro[3.5]nonan-7-one Derivatives

The 2,6-diazaspiro[3.5]nonan-7-one core is an attractive scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance binding affinity and selectivity for various biological targets. However, the inherent ring strain of the four-membered azetidinone (β-lactam) ring makes these compounds susceptible to degradation under various conditions. Understanding the principal degradation pathways is crucial for the successful synthesis, purification, storage, and application of these derivatives. The primary mode of degradation is the hydrolysis of the β-lactam ring, a reaction that can be catalyzed by acidic, basic, or enzymatic conditions. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, solvent polarity, and the electronic nature of substituents on the spirocyclic core.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific stability-related issues you may encounter during your experimental work.

Issue 1: Unexpected Loss of Compound During Aqueous Work-up or Purification

Question: I am observing significant loss of my 2,6-diazaspiro[3.5]nonan-7-one derivative during aqueous work-up or reverse-phase HPLC purification. My NMR and LC-MS analysis of the crude product show the desired compound, but the final yield is consistently low. What could be the cause, and how can I mitigate this?

Answer:

This is a classic sign of hydrolytic degradation of the β-lactam ring. The strained four-membered ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the corresponding β-amino acid, which is often more polar and may not be retained or elute as expected during chromatography.

Causality and Investigation:

The rate of hydrolysis is highly pH-dependent.[1][2] Both acidic and basic conditions can accelerate the degradation of the β-lactam ring. During a typical aqueous work-up, the pH of your aqueous phase can fluctuate, especially if you are using acidic or basic washes to remove impurities. Similarly, the mobile phase used in reverse-phase HPLC can be slightly acidic or basic, which can cause on-column degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting compound loss during aqueous processing.

Experimental Protocols:

Protocol 1: Forced Degradation Study

  • Sample Preparation: Dissolve a small amount of your crude or purified compound in a suitable organic solvent (e.g., acetonitrile or THF).

  • Stress Conditions: Aliquot the solution into three vials. To each vial, add an equal volume of:

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (basic condition)

    • Deionized water (neutral condition)

  • Incubation: Let the vials stand at room temperature. Take aliquots at different time points (e.g., 15 min, 1 hr, 4 hr, 24 hr).

  • Analysis: Quench the reaction by neutralizing the acidic and basic samples. Analyze all samples by LC-MS and compare the rate of disappearance of the parent compound and the appearance of new peaks. The primary degradation product should have a mass corresponding to the addition of one molecule of water (M+18).

Protocol 2: Optimized Purification

  • Work-up: Avoid acidic or basic washes. Use only saturated sodium chloride solution (brine) for extractions. If possible, perform a direct evaporation of the reaction solvent and proceed to dry column chromatography.

  • HPLC: Use a buffered mobile phase to maintain a neutral pH (e.g., ammonium acetate or phosphate buffer at pH 6.5-7.5).[3] Run a rapid gradient to minimize the time the compound spends on the column.

Issue 2: Compound Degrades Upon Storage

Question: My purified 2,6-diazaspiro[3.5]nonan-7-one derivative appears pure by NMR and LC-MS immediately after purification, but after storing it for a few days, I see new impurities. How should I be storing these compounds?

Answer:

This issue likely stems from slow degradation over time, which can be accelerated by ambient temperature, moisture, and light. The β-lactam ring is the most probable site of instability.

Causality and Investigation:

Even in the solid state, residual moisture can lead to hydrolysis of the β-lactam. Thermal energy can also provide the activation energy for degradation pathways.[4] For compounds with chromophores, photodegradation can also be a concern.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber vial or protected from lightPrevents photodegradation.
Form SolidMore stable than in solution.

Troubleshooting Workflow:

Caption: Workflow for addressing compound instability during storage.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic NMR and MS signals of β-lactam ring opening?

A1:

  • NMR: Upon hydrolysis, the strained four-membered ring opens to form a β-amino acid. In the ¹H NMR spectrum, you will observe the disappearance of the characteristic signals for the protons on the azetidinone ring. New signals corresponding to the protons of the resulting amino acid will appear. The chemical shifts of the protons alpha and beta to the newly formed carboxylic acid and amine will be significantly different from those in the cyclic precursor.[5][6]

  • Mass Spectrometry: The most direct evidence of hydrolysis is the appearance of a new ion in the mass spectrum with a mass corresponding to the parent compound plus the mass of water (+18 Da).[1][7][8][9][10] You can confirm this by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradation product.

Q2: How do substituents on the 2,6-diazaspiro[3.5]nonan-7-one core affect its stability?

A2: Substituents can have a significant electronic and steric impact on the stability of the β-lactam ring.

  • Electron-withdrawing groups (EWGs) attached to the nitrogen atom of the piperidine ring (position 6) or the azetidinone ring (position 2) can increase the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability.

  • Electron-donating groups (EDGs) in the same positions may slightly decrease the electrophilicity of the carbonyl carbon, potentially enhancing stability.

  • Steric hindrance around the β-lactam ring can shield the carbonyl group from nucleophilic attack, thereby increasing the kinetic stability of the molecule.

Q3: Can I use protic solvents like methanol or ethanol during my reaction or purification?

A3: It is generally advisable to avoid protic solvents, especially at elevated temperatures or in the presence of acid or base, as they can act as nucleophiles and lead to the opening of the β-lactam ring (solvolysis). If a protic solvent is necessary, the reaction or purification should be conducted at low temperatures and for the shortest possible duration. Always remove the protic solvent as quickly as possible under reduced pressure at low temperature.

Q4: Are there any specific reagents to avoid when working with these compounds?

A4: Yes. Avoid strong nucleophiles, strong acids, and strong bases. Reagents like hydrazine, hydroxylamine, and primary amines can readily open the β-lactam ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide bond.

Q5: My reaction involves heating. At what temperature do these derivatives typically start to decompose?

A5: The thermal stability of 2,6-diazaspiro[3.5]nonan-7-one derivatives can vary widely depending on their specific structure. As a general guideline, prolonged heating above 60-80°C in solution should be approached with caution.[11] It is recommended to perform a preliminary thermal stability test on a small scale by heating a solution of your compound and monitoring its degradation by LC-MS over time. For solid compounds, differential scanning calorimetry (DSC) can provide a more precise decomposition temperature.[4]

Degradation Pathway Visualization

The primary degradation pathway for 2,6-diazaspiro[3.5]nonan-7-one derivatives under hydrolytic conditions is the opening of the β-lactam ring.

G 2,6-Diazaspiro[3.5]nonan-7-one_Derivative 2,6-Diazaspiro[3.5]nonan-7-one Derivative Beta-Amino_Acid_Product β-Amino Acid Product (Degraded) 2,6-Diazaspiro[3.5]nonan-7-one_Derivative->Beta-Amino_Acid_Product Nucleophilic Acyl Substitution Nucleophile H₂O (Hydrolysis) Nu⁻ (e.g., OH⁻, RO⁻) Nucleophile->2,6-Diazaspiro[3.5]nonan-7-one_Derivative Attack at Carbonyl Carbon

Sources

Troubleshooting

Technical Support Center: A Guide to Troubleshooting Low Yield in 7-azaspiro[3.5]nonan-1-one Synthesis

Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this valuable spirocyclic scaffold. The unique three-dimensional structure of 7-azaspiro[3.5]nonan-1-one makes it a highly sought-after building block in modern medicinal chemistry, offering a rigid framework to explore chemical space.[1][2] However, its synthesis can present challenges. This document provides a structured, question-and-answer-based approach to troubleshoot these synthetic hurdles, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs

This section is organized by common problems encountered during the synthesis of 7-azaspiro[3.5]nonan-1-one, addressing issues from starting material conversion to product isolation.

Category 1: Poor or Incomplete Reactions

Question 1: My reaction has stalled, with TLC and LC-MS analysis showing a large amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer: A stalled reaction is a frequent issue that can often be traced back to a few key areas. The underlying cause is that the activation energy for the desired transformation is not being overcome, or a critical reagent has been deactivated.

  • Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like the Dieckmann condensation or those involving organometallics. The presence of water can quench strong bases or catalysts. For instance, in a Dieckmann condensation, a strong, non-nucleophilic base like sodium hydride (NaH) is required; any moisture will consume the base, rendering it ineffective.

  • Reaction Temperature: Suboptimal temperature is a common culprit. While higher temperatures can sometimes promote side reactions, an insufficient temperature will result in a sluggish or stalled reaction.[3] If your reaction is proceeding cleanly but slowly, a modest increase in temperature (e.g., in 10 °C increments) while monitoring by TLC is a logical step.

  • Catalyst Activity: In catalyzed reactions, such as a Buchwald-Hartwig amination, the catalyst's activity is paramount.[4][5] Ensure the catalyst has not been deactivated by exposure to air or impurities in the starting materials. Using a glovebox or Schlenk techniques for catalyst handling is recommended. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often enhance reaction efficiency.[6]

Troubleshooting Workflow for Stalled Reactions:

Start Stalled Reaction Observed (High Starting Material) Check_Purity Verify Purity and Anhydrous Nature of Reagents/Solvents Start->Check_Purity Check_Temp Review Reaction Temperature Check_Purity->Check_Temp Purity Confirmed Purify_SM Re-purify Starting Materials Check_Purity->Purify_SM Impurities Suspected Check_Catalyst Assess Catalyst/Base Activity Check_Temp->Check_Catalyst Temperature is Optimal Increase_Temp Incrementally Increase Temperature Check_Temp->Increase_Temp Temperature is Low Add_Reagent Add Fresh Portion of Catalyst/Base Check_Catalyst->Add_Reagent Deactivation Suspected Success Reaction Proceeds to Completion Increase_Temp->Success Failure Reaction Still Stalled Increase_Temp->Failure Add_Reagent->Success Add_Reagent->Failure Purify_SM->Start

Caption: A logical workflow for troubleshooting stalled reactions.

Category 2: Formation of Impurities and Side Products

Question 2: My reaction produces the desired product, but I'm getting a significant amount of a persistent side product, which is lowering my isolated yield. How can I identify and minimize this?

Answer: The formation of side products is often inherent to the reaction mechanism. Identifying the impurity is the first step toward mitigating its formation.

Common Side Reactions and Solutions:

  • Intermolecular Reactions: In cyclization reactions like the Dieckmann condensation, intermolecular condensation can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[7]

    • Solution: Employing high-dilution conditions favors the intramolecular pathway. This is achieved by slowly adding the substrate to a large volume of solvent over an extended period.[7]

  • Over-alkylation in Reductive Amination: When forming the 7-aza core via reductive amination, the newly formed secondary amine can react with another molecule of the ketone starting material, leading to a tertiary amine byproduct.[8]

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to outcompete the product amine in reacting with the ketone. A one-pot procedure with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can also minimize this side reaction.[9][10][11]

  • Rearrangement Products: Spirocycle synthesis can sometimes be complicated by rearrangements to more stable fused-ring systems, particularly under acidic conditions or with certain catalytic systems.[7]

    • Solution: Carefully control the reaction pH and temperature. If a rearrangement is suspected, consider milder reaction conditions or a different synthetic route.

Table 1: Troubleshooting Common Side Products

Synthetic RouteCommon Side ProductMechanistic CauseRecommended Solution
Dieckmann Condensation Polymeric materialIntermolecular condensationUse high-dilution conditions.
Reductive Amination Tertiary amineOver-alkylation of the productUse a large excess of ammonia source; use NaBH(OAc)₃.
Lactam Reduction (e.g., with LiAlH₄) Olefin impurityOver-reductionUse a milder reducing agent (e.g., BH₃·THF); maintain low temperature.
Staudinger Cycloaddition Isomeric β-lactamsIsomerization of the zwitterionic intermediateControl temperature and choice of solvent. Lower temperatures and less polar solvents can favor specific isomers.[3][5]
Category 3: Product Isolation and Purification

Question 3: I have a good crude yield according to NMR, but I'm losing a significant amount of my product during workup and column chromatography. What are the best practices for purification?

Answer: The polar and basic nature of the 7-azaspiro[3.5]nonan-1-one core can make it challenging to handle during purification. The amine can cause streaking on silica gel and may be partially water-soluble.

  • Workup: After quenching the reaction, ensure the aqueous layer is basified (e.g., with NaHCO₃ or a dilute NaOH solution) to a pH > 9 before extraction. This ensures the amine is in its free-base form and is more soluble in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery from the aqueous layer.

  • Column Chromatography:

    • Tailing/Streaking on Silica Gel: The basic amine can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.

      • Solution 1: Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in methanol. This will deactivate the acidic sites on the silica.[12]

      • Solution 2: Use an alternative stationary phase. Amine-functionalized silica can be highly effective for purifying basic compounds and often provides better peak shapes without the need for mobile phase modifiers.[9][12]

    • Product Polarity: If the product is highly polar and difficult to elute, consider using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like TFA or formic acid.[6] Remember to neutralize the fractions containing your product to recover the free base.

Advanced Troubleshooting: Impurity Identification

When an unknown side product is compromising your yield, a systematic approach to its identification is necessary.

  • Gather Data: Obtain high-resolution mass spectrometry (HRMS) data to determine the molecular formula of the impurity.

  • Analyze Isotopic Patterns: If your starting materials contain elements with distinct isotopic patterns (e.g., Cl, Br), check if the impurity also contains them.

  • Fragmentation Analysis: Use MS/MS to fragment the impurity. The fragmentation pattern can provide clues about its structure by showing how it breaks apart.

  • NMR Spectroscopy: If the impurity can be isolated, even as a mixture with the desired product, 1D and 2D NMR (COSY, HSQC, HMBC) experiments are the most powerful tools for complete structure elucidation.[3]

Hyphenated techniques like LC-MS are invaluable for this process, as they provide both retention time and mass information for each component of the reaction mixture.[13][14][15]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis via Dieckmann Condensation

This route involves the intramolecular cyclization of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.

G Substrate (Diester) Substrate (Diester) Dieckmann Condensation\n(NaH, THF, reflux) Dieckmann Condensation (NaH, THF, reflux) Substrate (Diester)->Dieckmann Condensation\n(NaH, THF, reflux) β-Keto Ester Intermediate β-Keto Ester Intermediate Dieckmann Condensation\n(NaH, THF, reflux)->β-Keto Ester Intermediate Hydrolysis & Decarboxylation\n(aq. HCl, heat) Hydrolysis & Decarboxylation (aq. HCl, heat) β-Keto Ester Intermediate->Hydrolysis & Decarboxylation\n(aq. HCl, heat) 7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-one Hydrolysis & Decarboxylation\n(aq. HCl, heat)->7-Azaspiro[3.5]nonan-1-one

Caption: Workflow for Dieckmann Condensation route.

Step-by-Step Procedure:

  • Cyclization: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, add a solution of the starting diester (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, warm the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to 0 °C and carefully quench with water.

  • Hydrolysis and Decarboxylation: Add concentrated HCl until the solution is strongly acidic (pH < 1). Heat the mixture to reflux for 4-8 hours until the intermediate β-keto ester is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Basify with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an eluent system such as dichloromethane/methanol with 1% triethylamine).

Protocol 2: Synthesis via Reductive Amination

This one-pot procedure directly converts a suitable spirocyclic ketone precursor to the final product.

Step-by-Step Procedure:

  • To a solution of the spirocyclic ketone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH and extract with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

References

  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane - Benchchem.
  • Common side reactions and byproducts in spiro[4.4]nonane synthesis - Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesizing chiral spiro compounds using asymmetric amination chemistry. - ResearchGate. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC. Available at: [Link]

  • Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries - Benchchem.
  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • Dieckmann condensation - Wikipedia. Available at: [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery - Benchchem.
  • Staudinger Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Impurity Synthesis And Identification - SpiroChem. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2,6-Diazaspiro[3.5]nonane Scaffolds

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-proven framework for the multigram-scale synthesis of 2,6-diazaspiro[3.5]nonane.

Constrained spirocyclic amines are critical three-dimensional structural motifs in modern medicinal chemistry, offering rigid frameworks with low molecular weights and high atom economy. However, constructing the all-carbon quaternary center and the highly strained four-membered azetidine ring presents significant thermodynamic and kinetic challenges. This guide moves beyond simple procedural lists to explain the causality behind experimental choices , ensuring that your synthetic pipeline is a self-validating system.

Mechanistic Philosophy & Workflow Overview

The scalable synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane relies on a highly optimized 6-step route[1]. The core philosophy of this approach is to establish the quaternary center via enolate alkylation of a piperidine derivative, followed by a thermodynamically driven ring closure to form the azetidine.

To achieve high yields on a multigram scale, protecting group strategy is paramount. The workflow below illustrates the logical progression of the synthesis, highlighting the specific functional groups chosen to prevent side reactions (such as ester hydrolysis) and to activate the nitrogen for cyclization.

Workflow N1 1. Piperidine Ethyl Ester (Starting Material) N2 2. N-Benzoyl Protection (Prevents Ester Hydrolysis) N1->N2 Benzoyl Chloride N3 3. Enolate Alkylation (Quaternary Center Formation) N2->N3 Base / Electrophile N4 4. Azetidine Ring Closure (Nosyl-Protected Intermediate) N3->N4 Cyclization N5 5. Nosyl Deprotection (Thiophenol / Cs2CO3) N4->N5 Thiophenol, 16h N6 6. Boc Protection (Orthogonally Protected Scaffold) N5->N6 Boc2O

Caption: Workflow for the scalable 6-step synthesis of 2,6-diazaspiro[3.5]nonane.

Step-by-Step Methodology & Self-Validating Protocols

The following protocol details the critical phases of the synthesis, adapted from the foundational work by 1 [1]. Every step includes a built-in quality control (QC) checkpoint to ensure the integrity of the intermediate before proceeding.

Phase 1: Piperidine Protection & Quaternary Center Formation

Mechanistic Causality: You must start with a piperidine ethyl ester rather than a methyl ester. When a methyl ester is used, the aqueous workup during the protection phase inevitably leads to ester hydrolysis. Furthermore, protecting the piperidine nitrogen with a benzoyl group (instead of a benzyl group) increases the yield from 69% to 98% [1].

  • Benzoylation: Dissolve piperidine ethyl ester in dichloromethane (DCM). Add triethylamine (TEA) and cool to 0 °C. Add benzoyl chloride dropwise.

  • Alkylation: Generate the enolate using a strong, non-nucleophilic base (e.g., LHMDS) at -78 °C, followed by alkylation to establish the quaternary center.

  • Self-Validation Checkpoint: Perform LCMS analysis. The mass spectrum must show the intact ethyl ester mass. If the [M-28] or [M-14] mass is observed, hydrolysis has occurred, indicating moisture in your reagents or the accidental use of a methyl ester starting material.

Phase 2: Azetidine Ring Closure

Mechanistic Causality: Forming a 4-membered ring is thermodynamically unfavorable. To force the cyclization, the nitrogen must be highly activated. The nosyl (4-nitrobenzenesulfonyl) group is chosen because its strong electron-withdrawing nature lowers the activation energy for the intramolecular substitution, driving the reaction to a 95% yield [1].

  • Cyclization: Subject the functionalized intermediate to cyclization conditions to form the nosyl-protected azetidine.

  • Self-Validation Checkpoint: Verify the disappearance of the primary amine/leaving group signals in the 1 H NMR spectrum and confirm the presence of the characteristic highly shielded azetidine proton multiplets.

Phase 3: Nosyl Deprotection & Orthogonal Boc Protection

Mechanistic Causality: The nosyl group must be removed without disturbing the benzoyl group on the piperidine ring. A mild, thiolate-mediated nucleophilic aromatic substitution is employed.

  • Deprotection: To a solution of the nosyl-protected spiro amine in MeCN, add Cs 2​ CO 3​ (1.5 eq) and thiophenol (1.1 eq). Stir at room temperature for 16 hours.

  • Filtration: Filter the reaction mixture through a short layer of Celite to remove insoluble cesium salts.

  • Boc Protection: Treat the free azetidine amine directly with Boc anhydride (Boc 2​ O).

  • Purification: Elute the crude mixture through silica gel with EtOAc to wash off non-polar impurities. Then, switch the eluent to CH 2​ Cl 2​ –MeOH–NH 3​ (7 M in MeOH, 80:18:2) to isolate the pure product.

  • Self-Validation Checkpoint: Run a TLC using the CH 2​ Cl 2​ –MeOH–NH 3​ system. The pure product should elute as a single spot with an R f​ of 0.07. LCMS (214 nm) should confirm an [M + H] + = 217.0 for the deprotected core fragment [1].

Quantitative Data Summary

Tracking expected yields is critical for multigram scale-up. Deviations of more than 5-10% from the benchmarks below indicate a failure in reagent quality or environmental controls.

StepReaction PhaseKey Reagents / ConditionsExpected YieldPrimary QC Method
1 N-Benzoyl ProtectionBenzoyl chloride, TEA, DCM, 0 °C98%LCMS (Check for ester integrity)
4 Azetidine Ring ClosureNosyl-activation, Intramolecular cyclization95% 1 H NMR
5-6 Nosyl Deprotection & Boc Protection1. PhSH, Cs 2​ CO 3​ , MeCN, 16h2. Boc 2​ O, Base60% (over 2 steps)TLC (R f​ = 0.07), LCMS ([M+H] + = 217.0)
Overall Complete 6-Step Route -53% HPLC (Purity > 95%)

Orthogonal Deprotection Strategy

The true value of the 2,6-diazaspiro[3.5]nonane scaffold lies in its orthogonal protection, allowing for selective functionalization of either the azetidine or piperidine nitrogen depending on your drug design requirements.

Orthogonal Core Orthogonally Protected 2,6-diazaspiro[3.5]nonane (Boc / Benzoyl) PathA TFA or HCl/Dioxane (Cleaves Boc) Core->PathA PathB Hydrogenolysis (Cleaves Benzyl/Benzoyl) Core->PathB ResA Free Azetidine Nitrogen (Ready for derivatization) PathA->ResA ResB Free Piperidine Nitrogen (Ready for derivatization) PathB->ResB

Caption: Orthogonal deprotection pathways for selective nitrogen functionalization.

Troubleshooting Guides & FAQs

Q: I am observing significant ester hydrolysis during the initial piperidine protection. How can I prevent this? A: The mechanistic cause is the inherent instability of methyl esters under the basic aqueous workup conditions required after benzoylation. You must substitute your starting material with a piperidine ethyl ester. As demonstrated by1 [1], utilizing an ethyl ester completely suppresses hydrolysis and pushes the yield to 98%.

Q: During the nosyl deprotection step (Step 5), my reaction stalls and I see multiple spots on the TLC plate. What is going wrong? A: Nosyl deprotection relies on the generation of a highly nucleophilic thiolate anion. If the reaction stalls, it is almost always due to one of two factors:

  • Wet Base: The Cs 2​ CO 3​ must be strictly anhydrous. Moisture will quench the thiolate.

  • Oxidized Thiophenol: Thiophenol readily oxidizes to diphenyl disulfide in the presence of air, which cannot participate in the deprotection. Ensure you are using fresh, unoxidized thiophenol and that the reaction is kept under an inert atmosphere (Argon/N 2​ ). Allow the reaction to stir for the full 16 hours.

Q: Why do we perform a solvent switch during the final silica gel purification? A: The orthogonally protected spirocycle is highly polar but often co-elutes with non-polar reaction byproducts (like residual diphenyl disulfide from the thiophenol step). Eluting first with pure EtOAc acts as a "wash" step to pull these non-polar impurities off the column. Switching to the highly polar, basic system (CH 2​ Cl 2​ –MeOH–NH 3​ ) is required to break the interaction between the basic azetidine/piperidine nitrogens and the acidic silica gel, allowing the pure product to elute sharply [1].

Q: Can I scale this reaction directly to >50 grams? A: Yes, the 6-step route was explicitly optimized for multigram scale-up. However, when scaling beyond 10 grams, the exotherm during the LHMDS addition (Step 2) becomes significant. You must ensure rigorous internal temperature control (maintaining strictly -78 °C) to prevent unwanted side reactions during the enolate formation.

References

  • Pudelko, M., Carballa, D., Jedrzejczak, A., Orain, D., & Hintermann, S. "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry." Synlett, 2015, 26(13), 1815-1818.

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Troubleshooting

Technical Support Center: Chiral Separation of Diazaspiro Enantiomers

Welcome to the Advanced Applications Support Hub. This guide provides validated methodologies, troubleshooting matrices, and theoretical grounding for the enantioseparation of diazaspiro compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. This guide provides validated methodologies, troubleshooting matrices, and theoretical grounding for the enantioseparation of diazaspiro compounds. Because diazaspiro scaffolds possess a rigid, bulky spiro-fused core and basic nitrogen centers, achieving baseline chiral resolution requires precise control over stationary phase topography and mobile phase thermodynamics.

Separation Strategy & Decision Matrix

The physical geometry of the diazaspiro core dictates the separation modality. The workflow below outlines the decision pathway between normal-phase High-Performance Liquid Chromatography (HPLC) for analytical screening and Supercritical Fluid Chromatography (SFC) for preparative isolation.

Workflow A Diazaspiro Racemate B Select Modality A->B C Analytical HPLC B->C Analytical D Preparative SFC B->D Preparative E Lux-Amylose-2 (3 μm) C->E F Chiralpak AD-H (5 μm) D->F G Hexane / EtOH E->G H MeOH + Isopropylamine F->H I Baseline Resolution G->I H->I

Workflow for chiral separation of diazaspiro enantiomers via HPLC and SFC.

Self-Validating Standard Operating Protocols (SOPs)

Do not treat these protocols as mere recipes; they are dynamic systems. Each protocol includes a built-in validation step to ensure the physical chemistry of the column matches the expected output.

SOP A: Analytical Normal-Phase HPLC Enantioseparation

Optimized for 1,3-diazaspiro[4.5]decan-4-ones and related derivatives[1].

  • Column Installation: Install a high-efficiency amylose-based Chiral Stationary Phase (CSP), specifically Lux 3μ-Amylose-2 (250 × 4.6 mm, 3 μm particle size)[1]. Causality: The 3 μm particle size minimizes eddy diffusion and mass transfer resistance, which is critical for resolving the subtle steric differences of diazaspiro enantiomers.

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-hexane and ethanol (e.g., 80:20 v/v)[1]. Degas thoroughly via ultrasonication under vacuum.

  • System Equilibration: Set the flow rate to 1.0 mL/min and maintain the column compartment at a strict 20°C[1]. Causality: Chiral recognition is an enthalpy-driven process; temperature fluctuations >1°C will alter the transient diastereomeric complex stability and degrade resolution.

  • Sample Injection: Inject 5 μL of the racemic mixture dissolved in the mobile phase at a concentration of 1 mg/mL[1].

  • Detection: Monitor via UV detection at 254 nm[1].

  • Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to determine t0​ . Calculate the retention factor ( k1​=(t1​−t0​)/t0​ ). A valid separation requires k1​>1.0 . If k1​<1.0 , the analyte is not fully entering the chiral grooves; decrease the ethanol concentration to force stronger stationary phase interaction.

SOP B: Preparative SFC Separation

Optimized for scale-up isolation of basic azaspiro and diazaspiro scaffolds (e.g., 5-azaspiro[2.4]heptanes)[2].

  • Column Setup: Install a preparative Chiralpak AD-H column (25 cm × 2.0 cm, 5 μm)[2].

  • Co-Solvent Preparation: Prepare a modifier of Methanol containing 0.1% isopropylamine[2]. Causality: Diazaspiro compounds contain basic nitrogens that interact with residual acidic silanols on the silica support. Isopropylamine acts as a competing base, masking these sites to prevent severe peak tailing.

  • Flow Parameters: Set the supercritical CO₂ / co-solvent ratio to 75:25. Set the total flow rate to 45 mL/min[2].

  • Injection: Utilize a 700 μL injection loop[2].

  • Detection: Monitor via Diode Array Detector (DAD) at 220 nm[2].

  • Self-Validation Check: Monitor the backpressure regulator (BPR). Supercritical CO₂ density is highly dependent on pressure. Ensure the BPR maintains a stable pressure (e.g., 120 bar) with < 2% fluctuation. Pressure drops will decrease the solvating power of the mobile phase, leading to analyte precipitation on the column and sudden retention time drift.

Quantitative Method Comparison

Selecting the correct CSP backbone is the most critical variable. The table below summarizes the empirical performance of different polysaccharide CSPs for diazaspiro[4.5]decan-4-ones.

Table 1: Impact of CSP Architecture on Diazaspiro Enantioseparation

Column PhaseChiral Selector PolymerParticle SizeTypical Resolution ( Rs​ )Suitability & Mechanistic Fit
Lux-Amylose-2 Amylose tris(5-chloro-2-methylphenylcarbamate)3 μm> 1.5 (Baseline)High: The tight helical twist of amylose provides an excellent steric fit for saturated, bulky heterocyclic spiro-cores[1].
Chiralcel OJ Cellulose tris(4-methylbenzoate)10 μm< 1.0 (Partial)Low: The extended cellulose backbone lacks the specific geometric cavity required to differentiate aliphatic amine side chains on the spiro ring[1].
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate)10 μm< 1.0 (Partial)Moderate: Capable of partial separation, but limited by the 10 μm particle size which fails to provide the necessary theoretical plates for baseline resolution[1].

Troubleshooting & Mechanistic FAQs

Q: Why am I getting poor baseline resolution ( Rs​<1.5 ) for my diazaspiro derivatives on Chiralcel OJ, but partial separation is visible? A: This is a function of both polymer geometry and particle kinetics. Chiralcel OJ utilizes a cellulose backbone and a 10 μm particle size. Cellulose forms a more linear, extended structure compared to the tightly coiled helix of amylose. For rigid diazaspiro compounds, the amylose cavity (e.g., Lux-Amylose-2) provides a more complementary steric environment[1]. Furthermore, moving from a 10 μm to a 3 μm particle size fundamentally increases the theoretical plate count, sharpening peaks and driving higher Rs​ values[1]. Action: Switch to a 3 μm amylose-based column.

Q: How do mobile phase modifiers (ethanol vs. isopropanol) affect the separation factor ( α ) in normal-phase HPLC? A: The choice of alcoholic modifier dictates the hydrogen-bonding network between the CSP and the diazaspiro enantiomers. Ethanol is less sterically hindered than isopropanol, allowing it to penetrate the CSP chiral grooves more deeply. This can either enhance or competitively disrupt the specific hydrogen bonds required for chiral differentiation. For diazaspiro[4.5]decan-4-ones, transitioning from hexane/IPA to hexane/EtOH often alters retention times significantly, sometimes turning a partial separation into a baseline separation by modulating the transient diastereomeric complex stability[1].

Q: Can computational methods predict the elution order of my diazaspiro enantiomers before I run the HPLC? A: Yes. Molecular docking and molecular dynamics (MD) simulations are highly effective for elucidating chiral differentiation mechanisms. By simulating the binding of each enantiomer into the chiral stationary phase grooves, you can calculate binding energy scores. The enantiomer that forms the most stable complex—typically driven by optimized hydrogen bonding and π−π interactions with the phenylcarbamate groups of the CSP—will exhibit the highest retention factor ( k2​ ) and elute second[3].

Q: During preparative SFC, my diazaspiro peaks are broad and tailing heavily. How can this be corrected? A: Diazaspiro compounds contain basic secondary or tertiary amines that strongly interact with residual silanol groups on the silica support of the CSP, leading to secondary retention mechanisms and tailing. Action: Incorporate a basic additive. Adding 0.1% isopropylamine to your alcoholic co-solvent (e.g., methanol) masks these active acidic sites, sharpening the peaks and improving recovery yields without altering the primary chiral recognition mechanism[2].

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Reference Data & Comparative Studies

Validation

Comparative analysis of 2,6-diazaspiro[3.5]nonan-7-one with other spirocyclic scaffolds

Comparative Analysis of 2,6-Diazaspiro[3.5]nonan-7-one Against Traditional and Emerging Spirocyclic Scaffolds Executive Overview The transition from flat, sp2-rich heterocyclic rings (such as piperazine and morpholine) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2,6-Diazaspiro[3.5]nonan-7-one Against Traditional and Emerging Spirocyclic Scaffolds

Executive Overview

The transition from flat, sp2-rich heterocyclic rings (such as piperazine and morpholine) to sp3-rich spirocycles is a cornerstone of modern rational drug design. This shift is driven by the need to increase the fraction of saturated carbons (Fsp3), which directly correlates with improved aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity[1].

While first-generation spirocycles like 2,6-diazaspiro[3.3]heptane have successfully served as linear piperazine bioisosteres, they are often insufficient for navigating complex, curved binding pockets. This guide explores the advanced utility of 2,6-diazaspiro[3.5]nonan-7-one , a specialized scaffold that introduces an asymmetric, angled exit vector and a built-in hydrogen-bond acceptor (ketone) to the highly rigid spirocyclic core.

Physicochemical Profiling & Comparative Data

To understand the structural advantages of 2,6-diazaspiro[3.5]nonan-7-one, it must be benchmarked against both its flat predecessor (piperazine) and its spirocyclic siblings.

ScaffoldStructure TypeFsp3Exit Vector AngleH-Bond Acceptors (Core)Relative Basic pKa
Piperazine Flat (2D)1.00180° (Linear)0High (~9.8)
2,6-diazaspiro[3.3]heptane Spiro (3D)1.00180° (Linear)0Medium (~8.5)
2,6-diazaspiro[3.5]nonane Spiro (3D)1.00~120° (Angled)0High (~9.5)
2,6-diazaspiro[3.5]nonan-7-one Spiro (3D)0.86~120° (Angled)1 (Ketone)Low/Tuned (~7.5)

Mechanistic Insights: Trajectory and pKa Modulation

As an application scientist, selecting a scaffold requires understanding the causality behind its physicochemical behavior:

  • Trajectory & Spatial Coverage: Piperazine and 2,6-diazaspiro[3.3]heptane project their substituents in a linear 180-degree trajectory. While the [3.3]heptane core improves 3D spatial coverage and has been shown to reduce DNA-damage-related cytotoxicity in PARP inhibitors like Olaparib[2], it cannot navigate curved binding pockets. The [3.5]nonane core introduces an angled trajectory (~120 degrees). This specific geometry has been critical in optimizing the trajectory of covalent warheads for targets like KRAS G12C, where a precise angle is required to reach the active-state cysteine without clashing with the γ-phosphate[3].

  • The Role of the C7 Ketone: Unsubstituted diazaspiroalkanes can be highly basic, leading to poor membrane permeability and a high risk of drug-induced phospholipidosis. The C7 ketone in 2,6-diazaspiro[3.5]nonan-7-one exerts an inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent piperidine nitrogen[4]. Furthermore, the ketone acts as a built-in Hydrogen Bond Acceptor (HBA), enabling new interactions with target residues without adding flexible, rotatable appendages that would incur an entropic penalty upon binding.

Self-Validating Experimental Workflows

Protocol 1: Orthogonal Deprotection and Functionalization

To fully leverage this asymmetric scaffold, researchers utilize orthogonally protected building blocks (e.g., 2-Boc-6-Cbz-2,6-diazaspiro[3.5]nonan-7-one)[5].

  • Step 1: Azetidine Deprotection (Boc Cleavage)

    • Procedure: Dissolve the scaffold in minimal dichloromethane (DCM) and treat with 4M HCl in 1,4-dioxane (10 eq) at room temperature for 2 hours.

    • Causality & Validation: HCl in dioxane is explicitly chosen over Trifluoroacetic Acid (TFA). TFA can leave residual fluorinated adducts that interfere with downstream Buchwald-Hartwig couplings. HCl cleanly yields a highly crystalline hydrochloride salt that precipitates upon the addition of diethyl ether. This protocol is self-validating : the reaction is deemed complete only when LC-MS confirms the total disappearance of the starting material's[M+H]+ peak and the emergence of the [M-Boc+H]+ mass, ensuring no unreacted precursor carries over.

  • Step 2: Piperidinone Deprotection (Cbz Hydrogenolysis)

    • Procedure: Following functionalization of the azetidine nitrogen, dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature.

    • Causality & Validation: The Cbz group is cleaved cleanly under mild hydrogen pressure. However, the presence of the C7 ketone introduces a risk of over-reduction to a secondary alcohol. This protocol relies on real-time volumetric tracking of H 2​ uptake. Once exactly one molar equivalent of H 2​ is consumed, the reaction is immediately quenched by filtration through Celite. LC-MS is used to validate that the molecular weight corresponds to the free amine, with no +2 Da mass shift indicative of ketone reduction.

Protocol 2: In Vitro Metabolic Stability (HLM)
  • Procedure: Incubate the functionalized spirocycle (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes using cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Causality & Validation: Piperazine rings are highly susceptible to CYP450-mediated alpha-oxidation. The quaternary spiro-carbon in 2,6-diazaspiro[3.5]nonan-7-one sterically blocks this metabolic soft spot, generally resulting in a prolonged half-life. The assay operates as a self-validating system : the internal standard controls for extraction efficiency and LC-MS/MS matrix effects. A linear plot of the natural log of the analyte/internal standard peak area ratio versus time confirms first-order degradation kinetics, allowing for the accurate calculation of intrinsic clearance (CL int​ ).

Logical Workflow Visualization

ScaffoldComparison Target Target Pocket Analysis (e.g., KRAS, PARP) Piperazine Piperazine (Flat) High Off-Target Toxicity Target->Piperazine Spiro Spirocyclic Isosteres High Fsp3 & 3D Geometry Target->Spiro Spiro33 2,6-diazaspiro[3.3]heptane Linear Exit Vectors Spiro->Spiro33 Spiro35 2,6-diazaspiro[3.5]nonane Angled Exit Vectors Spiro->Spiro35 Spiro35_7one 2,6-diazaspiro[3.5]nonan-7-one Ketone HBA & Tuned pKa Spiro->Spiro35_7one Validation In Vitro Validation (ADME & Selectivity) Spiro33->Validation Spiro35->Validation Spiro35_7one->Validation

Logical decision tree for selecting spirocyclic piperazine bioisosteres in rational drug design.

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Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,6-Diazaspiro[3.5]nonan-7-one Analogs

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery In the quest for novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional flat, aromatic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional flat, aromatic structures towards molecules with greater three-dimensionality.[1] Spirocycles, polycyclic organic compounds in which two rings are linked by a single common atom, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional conformations can optimize the orientation of binding elements, leading to improved potency and selectivity.[2][3] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic scaffolds often correlates with enhanced physicochemical properties, such as higher solubility and better metabolic stability, which are critical for successful drug development.[2][4]

The 2,6-diazaspiro[3.5]nonan-7-one scaffold is a versatile and attractive building block for creating diverse chemical libraries. The presence of two nitrogen atoms and a ketone functional group provides multiple points for derivatization, allowing for fine-tuning of structure-activity relationships (SAR) and pharmacokinetic profiles.[5][6] Analogs based on similar diazaspiro-cores have been investigated for a range of biological targets, including G protein-coupled receptors (GPCRs), sigma receptors, and critically, oncogenic kinases like KRAS G12C.[7][8][9]

This guide provides a comprehensive framework for the preclinical evaluation of novel 2,6-diazaspiro[3.5]nonan-7-one analogs, focusing on their characterization as potential kinase inhibitors. We will objectively compare hypothetical analogs against established benchmarks, provide detailed experimental protocols, and explain the causal logic behind each step of the evaluation cascade.

The Evaluation Cascade: From Benchtop to Preclinical Models

The journey from a newly synthesized compound to a potential clinical candidate is a multi-stage process designed to systematically de-risk the asset. The workflow involves a tiered approach, starting with high-throughput in vitro assays to establish potency and mechanism, followed by more complex cell-based models, and culminating in in vivo studies to assess pharmacokinetics and efficacy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assays Target Potency (IC50) Selectivity Mechanism of Action Cell-Based Assays Cellular Potency (EC50) Target Engagement Proliferation/Apoptosis Biochemical Assays->Cell-Based Assays Establish On-Target Cellular Activity In Vitro ADME/Tox Metabolic Stability Permeability Cytotoxicity Cell-Based Assays->In Vitro ADME/Tox Assess Drug-like Properties Pharmacokinetics Absorption Distribution Metabolism Excretion (ADME) In Vitro ADME/Tox->Pharmacokinetics Select Candidate for In Vivo Testing Efficacy Studies Tumor Growth Inhibition Pharmacodynamic Markers Pharmacokinetics->Efficacy Studies Determine Exposure- Response Relationship Tolerability Body Weight Clinical Signs Efficacy Studies->Tolerability Assess Therapeutic Index

Caption: High-level workflow for preclinical evaluation of novel chemical entities.

Part 1: In Vitro Evaluation

The initial phase of testing aims to answer fundamental questions: Does the compound hit the intended target? How potent and selective is it? Does it work in a cellular context? And does it possess basic drug-like properties? For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) as an illustrative target, a well-validated kinase in oncology.[10][11]

Biochemical Assays: Quantifying Target Potency and Selectivity

Biochemical assays utilize purified, recombinant kinase domains to directly measure the inhibitory activity of a compound, free from the complexities of a cellular environment.[12] This is the most direct way to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Choosing the Right Assay: Several robust platforms exist for measuring kinase activity.[13]

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays (e.g., LanthaScreen®): These assays are highly sensitive and suitable for high-throughput screening. They measure either inhibitor binding to the kinase or the phosphorylation of a substrate.[13]

  • Luminescence-Based ADP Detection (e.g., ADP-Glo™): This universal assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Its high sensitivity allows for the use of low enzyme concentrations, which is crucial for accurately determining the IC50 of potent inhibitors.[14][15]

  • Radiometric Assays: Considered the "gold standard" for precision, these assays use radioactive ATP (³²P or ³³P) to directly measure phosphate transfer to a substrate.[16] They are essential for detailed mechanistic studies and for validating hits from other platforms.

Comparative Data: Hypothetical 2,6-Diazaspiro[3.5]nonan-7-one Analogs vs. Gefitinib

Let's consider two hypothetical analogs, DSPN-A and DSPN-B , and compare them to Gefitinib, a first-generation EGFR inhibitor.[17]

CompoundTargetAssay FormatIC50 (nM)Rationale for Comparison
Gefitinib EGFR (WT)ADP-Glo™33Benchmark: Established clinical compound for EGFR inhibition.[18]
DSPN-A EGFR (WT)ADP-Glo™15Demonstrates superior biochemical potency over the benchmark.
DSPN-B EGFR (WT)ADP-Glo™150Shows lower biochemical potency, may have other desirable attributes.

Selectivity Profiling: A potent compound is of little value if it inhibits numerous other kinases, leading to potential off-target toxicity. Therefore, promising hits like DSPN-A must be profiled against a broad panel of kinases (e.g., a 400+ kinase panel). The goal is to identify compounds with high selectivity for the target kinase over other closely related family members and the broader kinome.

Cell-Based Assays: Confirming Activity in a Biological Context

Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in the cellular milieu, and elicit a biological response.

Key Cellular Assays:

  • Target Phosphorylation: In a cell line dependent on EGFR signaling (e.g., A431), a potent inhibitor should block the autophosphorylation of EGFR. This is typically measured by Western Blot or ELISA, providing direct evidence of target engagement.

  • Cell Proliferation/Viability: The ultimate goal of an anti-cancer agent is to stop tumor cells from growing. Assays like CCK-8, MTT, or CellTiter-Glo® measure the metabolic activity of cells, which correlates with viability and proliferation. The result is expressed as an EC50 or GI50 value.[19]

  • Apoptosis Induction: Effective cancer drugs should induce programmed cell death (apoptosis). This can be measured by assays that detect caspase activation (e.g., Caspase-Glo®) or changes in the cell membrane (e.g., Annexin V staining).

Comparative Data: Cellular Potency and Selectivity Index

CompoundA431 Cell Proliferation (EC50, nM)Normal Fibroblast Cytotoxicity (CC50, nM)Selectivity Index (SI = CC50/EC50)
Gefitinib 100>10,000>100
DSPN-A 50>10,000>200
DSPN-B 800>10,000>12.5

Interpretation: DSPN-A not only shows superior potency in cells compared to Gefitinib but also a better selectivity index, suggesting a wider therapeutic window. DSPN-B , despite its weaker biochemical potency, still demonstrates cellular activity, though it is significantly less potent than the benchmark.

In Vitro ADME & Toxicology

Before advancing to expensive in vivo studies, it is crucial to assess the fundamental drug-like properties of the lead candidates.

  • Metabolic Stability: Compounds are incubated with liver microsomes (human and mouse) to predict how quickly they will be cleared from the body.[7][20] A compound with very low stability may be cleared too rapidly to achieve therapeutic concentrations in vivo.

  • Aqueous Solubility: Poor solubility can hinder absorption and lead to formulation challenges.

  • hERG Inhibition: The hERG potassium channel is a critical anti-target. Inhibition of this channel can lead to cardiac toxicity, so compounds are screened to ensure they have a low propensity for hERG binding.[2]

Part 2: In Vivo Evaluation

In vivo studies in animal models are the ultimate preclinical test of a compound's potential. These studies integrate all aspects of a drug's behavior: its absorption, distribution, metabolism, and excretion (pharmacokinetics), and its ability to inhibit the target and affect the disease process in a living organism (pharmacodynamics and efficacy).[21]

Pharmacokinetics (PK)

A standard PK study involves administering the compound to rodents (typically mice or rats) via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route.[22] Blood samples are taken at various time points to measure drug concentration.

Key PK Parameters:

  • Cmax: Maximum plasma concentration.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • T½ (Half-life): Time required for the drug concentration to decrease by half.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.

Comparative Data: Pharmacokinetics in Mice (10 mg/kg Oral Dose)

CompoundCmax (ng/mL)AUC (ng·h/mL)T½ (hours)F%
Gefitinib 85045004.540%
DSPN-A 120096006.065%

Interpretation: The spirocyclic scaffold in DSPN-A has resulted in a significantly improved pharmacokinetic profile compared to Gefitinib. Its higher exposure (AUC) and longer half-life suggest that it may provide more sustained target coverage in vivo, potentially leading to better efficacy.

Relationship between PK, PD, and Efficacy cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) Dose Dose Plasma Concentration Exposure (AUC) Dose->Plasma Concentration Efficacy Efficacy Plasma Concentration->Efficacy Target Engagement pEGFR Inhibition Biomarker Modulation Biomarker Modulation Target Engagement->Biomarker Modulation Biomarker Modulation->Efficacy

Caption: The interplay of PK/PD determines the ultimate efficacy of a drug.

In Vivo Efficacy: Xenograft Models

To test anti-cancer efficacy, human tumor cells (e.g., A431) are implanted into immunodeficient mice.[23] Once tumors are established, mice are treated with the drug, vehicle control, or a benchmark compound. Tumor volume is measured regularly to determine the extent of tumor growth inhibition (TGI).

Comparative Data: Efficacy in A431 Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (TGI, %) at Day 21Body Weight Change (%)
Vehicle0% (by definition)+5%
Gefitinib (25 mg/kg, daily)65%-2%
DSPN-A (25 mg/kg, daily)95% (regression)+3%

Protocols: Key Methodologies

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the potency (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly-Glu-Tyr (4:1) substrate

  • ATP (Ultra-Pure)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (DSPN-A, DSPN-B) and Gefitinib, serially diluted in DMSO.

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of each compound in DMSO. Using an acoustic dispenser, transfer 25 nL of each compound dilution into the assay plate. Include DMSO-only wells for "no inhibition" (0%) controls and wells without enzyme for "full inhibition" (100%) controls.

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Prepare a 2X ATP solution.

  • Initiate Reaction: Add 2.5 µL of the 2X kinase/substrate solution to each well. Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (CCK-8)

Objective: To determine the effect of test compounds on the proliferation of a cancer cell line.

Materials:

  • A431 human epidermoid carcinoma cells.

  • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds and Gefitinib, serially diluted.

  • Cell Counting Kit-8 (CCK-8).

  • Clear, flat-bottomed 96-well cell culture plates.

Methodology:

  • Cell Seeding: Trypsinize and count A431 cells. Seed 3,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: The next day, add 1 µL of serially diluted compounds to the respective wells (final DMSO concentration ≤ 0.5%). Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C until the vehicle control wells turn a distinct orange color.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only). Normalize the data with the vehicle control representing 100% viability. Plot the percent viability versus the log of the compound concentration and fit the data to determine the EC50 value.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
  • Gefitinib. Wikipedia.
  • The Role of Gefitinib in Lung Cancer Tre
  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? Medical News Today.
  • What is the mechanism of Gefitinib?
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Cancer Models.
  • LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. PMC.
  • The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. PMC.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Kinase assays. BMG LABTECH.
  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. AACR Journals.
  • Spirocycles in Drug Discovery.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
  • 2-Amino-6,8-diazaspiro[3.5]nonan-7-one. EvitaChem.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. Benchchem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.

Sources

Validation

A Tale of Two Scaffolds: Unraveling the Bioactive Potential of Spiro[3.5]nonane and Azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is perpetual. Spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is perpetual. Spirocyclic scaffolds, with their inherent three-dimensionality and conformational rigidity, have emerged as a compelling class of structures that offer a departure from the "flatland" of traditional aromatic compounds. This guide provides an in-depth, objective comparison of the bioactivity of two closely related spirocyclic systems: the carbocyclic spiro[3.5]nonane and its nitrogen-containing counterpart, azaspiro[3.5]nonane. By examining their derivatives' performance against a range of biological targets, supported by experimental data, we aim to illuminate the subtle yet significant impact of a single nitrogen atom on the therapeutic potential of these scaffolds.

The Structural Nuance: A Foundation for Divergent Bioactivity

At their core, spiro[3.5]nonane and azaspiro[3.5]nonane share a common bicyclic framework, where a cyclobutane ring and a cyclohexane (or piperidine in the case of aza-analogs) ring are joined by a single spiro-carbon atom. This arrangement imparts a well-defined three-dimensional geometry, a desirable trait for enhancing binding affinity and selectivity to biological targets.[1]

The key distinction lies in the introduction of a nitrogen atom within the six-membered ring of the azaspiro[3.5]nonane scaffold. This seemingly minor alteration has profound implications for the molecule's physicochemical properties and, consequently, its biological activity. The nitrogen atom can act as a hydrogen bond acceptor and, depending on its substitution, a hydrogen bond donor. Its basicity allows for salt formation, which can significantly improve aqueous solubility and bioavailability. These properties are often sought after in drug design to optimize a candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

A Comparative Landscape of Biological Activities

While the parent, unsubstituted scaffolds are not typically the focus of bioactivity studies, their derivatized forms have shown a remarkable diversity of pharmacological effects. This section will compare the most prominent activities reported for derivatives of spiro[3.5]nonane and azaspiro[3.5]nonane.

Anticancer Activity: A Shared Trajectory with Distinct Players

Both spiro[3.5]nonane and azaspiro[3.5]nonane scaffolds have been incorporated into molecules with potent anticancer activity.

Spiro[3.5]nonane Derivatives:

Derivatives of the carbocyclic spiro[3.5]nonane have demonstrated cytotoxicity against a variety of cancer cell lines. Notably, spiro-fused heterocyclic systems have shown promise. For instance, certain spiro compounds have been evaluated against human colon carcinoma (HCT116), prostate carcinoma (PC3), promyelocytic leukemia (HL60), and astrocytoma (SNB19) cell lines, with some exhibiting IC50 values in the micromolar range.[3] One particular spiro compound, designated as 1c , showed IC50 values of 52.81 µM for HCT116 and 49.72 µM for HL60.[3]

Azaspiro[3.5]nonane Derivatives:

The azaspiro[3.5]nonane framework is a key component of a new class of potent and selective covalent inhibitors of KRAS G12C, a mutated protein that is a driver in many solid tumors.[4][5] The acrylamide "warhead" on these molecules forms a covalent bond with the cysteine residue of the mutated KRAS protein. A notable example is ASP2453 , which has demonstrated potent inhibition of KRAS G12C signaling and cell proliferation.[6]

Table 1: Comparative Anticancer Activity of Spiro[3.5]nonane and Azaspiro[3.5]nonane Derivatives

ScaffoldDerivative ClassTarget/Cell LineIC50 (µM)Reference
Spiro[3.5]nonaneSpiro-isatin derivative (1c)HCT116 (colon carcinoma)52.81[3]
Spiro[3.5]nonaneSpiro-isatin derivative (1c)HL60 (promyelocytic leukemia)49.72[3]
Azaspiro[3.5]nonane1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-oneKRAS G12CPotent cellular pERK inhibition[4]
Antimicrobial Activity: A Domain of Spiro-Heterocycles

The spiro[3.5]nonane scaffold has been integrated into various heterocyclic systems that exhibit antimicrobial properties.

Spiro[3.5]nonane Derivatives:

Spiro-thiazolidinone derivatives containing a cyclohexane spiro moiety have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL.

Currently, there is a lack of publicly available data on the antimicrobial activity of simple azaspiro[3.5]nonane derivatives, with the research focus being more on other therapeutic areas.

Table 2: Antimicrobial Activity of Spiro[3.5]nonane Derivatives

ScaffoldDerivative ClassMicroorganismMIC (µg/mL)Reference
Spiro[3.5]nonaneSpiro-thiazolidinoneS. aureus30-50
Spiro[3.5]nonaneSpiro-thiazolidinoneE. coli25
Spiro[3.5]nonaneSpiro-thiazolidinoneK. pneumoniae30-50
Central Nervous System and Metabolic Disorders: The Azaspiro Advantage

The presence of the nitrogen atom in the azaspiro[3.5]nonane scaffold appears to provide a significant advantage in targeting proteins involved in central nervous system (CNS) and metabolic disorders.

Azaspiro[3.5]nonane Derivatives:

  • Analgesic Activity: A series of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have been synthesized and shown to possess antinociceptive (analgesic) activity.[7][8] These compounds are characterized by a spiro-β-lactam core.

  • GPR119 Agonism for Type 2 Diabetes: Derivatives of 7-azaspiro[3.5]nonane have been extensively investigated as potent agonists of the G protein-coupled receptor 119 (GPR119).[9] GPR119 is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion. The rigid azaspiro[3.5]nonane core is thought to optimally position the necessary pharmacophoric elements for potent receptor activation.

There is currently limited information on the activity of simple spiro[3.5]nonane derivatives in these therapeutic areas.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of the reported bioactivities, it is crucial to understand the experimental methodologies employed.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Broth Microdilution for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common method for screening peripherally acting analgesics.

Protocol:

  • Animal Acclimatization: Mice are acclimated to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the mice. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., diclofenac sodium).

  • Induction of Writhing: After a specific period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.[10]

Visualizing the Mechanisms of Action

To better understand the biological effects of these spirocyclic derivatives, it is helpful to visualize their proposed mechanisms of action.

anticancer_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanism Potential Mechanism cell_culture Cancer Cell Lines (e.g., HCT116, PC3) compound_treatment Treatment with Spiro[3.5]nonane Derivatives cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis cell_cycle_arrest Cell Cycle Arrest data_analysis->cell_cycle_arrest Inhibits Proliferation apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis gpr119_pathway cluster_cell Pancreatic β-cell azaspiro_agonist 7-Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor azaspiro_agonist->gpr119 Binds to g_protein Gαs Protein gpr119->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates insulin Insulin Secretion pka->insulin Promotes

Sources

Comparative

Validation of 2,6-diazaspiro[3.5]nonan-7-one as a viable drug scaffold

Title: Validation of 2,6-Diazaspiro[3.5]nonan-7-one as a Next-Generation Piperazine Bioisostere: A Technical Comparison Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 2,6-Diazaspiro[3.5]nonan-7-one as a Next-Generation Piperazine Bioisostere: A Technical Comparison Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: Beyond "Flatland"

In modern drug discovery, the transition from planar, sp2 -rich aromatic systems to three-dimensional, sp3 -rich architectures is a proven strategy for improving clinical success rates[1]. The piperazine ring has historically been a ubiquitous linker and pharmacophore; however, its conformational flexibility and high basicity often lead to metabolic liabilities, promiscuous off-target binding, and hERG-related cardiotoxicity.

The 2,6-diazaspiro[3.5]nonan-7-one scaffold has emerged as a highly validated, conformationally restricted bioisostere. By incorporating a spirocyclic core with a strategically placed lactam carbonyl, this scaffold not only locks the nitrogen lone pairs into precise vectors but also fine-tunes the molecule's basicity. This guide objectively compares the physicochemical performance of this spiro-lactam against traditional alternatives and provides a validated experimental workflow for its integration into drug candidates.

Mechanistic Rationale: The Causality of Scaffold Design

To understand why 2,6-diazaspiro[3.5]nonan-7-one outperforms traditional heterocycles, we must analyze the causality behind its structural features:

  • Conformational Rigidity & Vectorial Projection: Unlike piperazine, which rapidly interconverts between multiple chair and boat conformations, the spirocyclic constraint of the [3.5] system locks the exit vectors of the two nitrogen atoms. This pre-organization reduces the entropic penalty upon target binding, often leading to increased affinity and selectivity[2].

  • Basicity Tuning via Lactamization: A standard diazaspiro[3.5]nonane contains two highly basic secondary amines (typical pKa ~9.0–10.0). This high basicity can trap molecules in acidic lysosomes (phospholipidosis) or cause binding to the hERG potassium channel. The introduction of the 7-one (lactam) motif reduces the basicity of the adjacent nitrogen via resonance, lowering the overall molecular pKa and significantly improving the safety profile[3].

  • Lipophilicity (logD) Reduction: Counterintuitively, introducing a spirocyclic center and adding carbon atoms often lowers the measured logD at physiological pH compared to flat analogs, improving aqueous solubility and oral bioavailability[3].

G N1 Traditional Scaffold (Piperazine) N2 High Flexibility Off-target Toxicity N1->N2 Liability N3 Spirocyclic Core (Diazaspiro[3.5]nonane) N1->N3 3D Rigidification N4 High Fsp3 & Rigidity High Basicity (hERG risk) N3->N4 Liability N5 Target Scaffold (2,6-diazaspiro[3.5]nonan-7-one) N3->N5 Lactamization N6 Tuned pKa & H-Bonding Optimal PK/PD Profile N5->N6 Benefit

Caption: Logical progression of scaffold optimization from piperazine to the spiro-lactam.

Objective Performance Comparison

The following table synthesizes representative physicochemical and pharmacological data comparing a standard drug candidate utilizing a piperazine linker versus its spirocyclic analogs.

Metric / PropertyPiperazine Analog2,6-Diazaspiro[3.5]nonane2,6-Diazaspiro[3.5]nonan-7-one
Fraction sp3 ( Fsp3​ ) Low (~0.3)High (>0.6)High (>0.6)
Conformational States Multiple (Flexible)Restricted (Rigid)Restricted (Rigid)
Predicted pKa (Basic N) ~9.0 - 9.5~9.5 - 10.0~7.5 - 8.2
Lipophilicity (logD 7.4​ ) BaselineLowered ( Δ ~ -0.5)Lowest ( Δ ~ -0.8)
hERG Liability Risk Moderate to HighHighLow
H-Bond Acceptors 223 (Includes Carbonyl)
Case Study Evidence: Olaparib and Revumenib

The therapeutic impact of replacing piperazine with diazaspiro cores is well-documented. In the optimization of the FDA-approved PARP inhibitor Olaparib, replacing the piperazine ring with a diazaspiro core yielded analogs that maintained nanomolar PARP-1 affinity while demonstrating a profound reduction in DNA damage and cytotoxicity in non-target cells[2]. Furthermore, the recently approved leukemia drug Revumenib relies heavily on a 2,7-diazaspiro[3.5]nonane core to perfectly position a critical cation- π interaction with the target protein, menin[4]. The 2,6-diazaspiro[3.5]nonan-7-one scaffold builds upon these successes by adding the pKa-tuning lactam.

Experimental Methodology: Scaffold Integration

Because 2,6-diazaspiro[3.5]nonan-7-one is a sterically hindered secondary amine (often supplied commercially as a trifluoroacetate salt[5]), traditional SN​Ar reactions may suffer from poor yields. The following self-validating protocol utilizes a Buchwald-Hartwig cross-coupling optimized for bulky spirocycles.

Rationale for Reagent Selection: We utilize RuPhos Pd G3 as the precatalyst. The bulky, electron-rich RuPhos ligand facilitates the challenging reductive elimination step for sterically hindered amines and suppresses unwanted β -hydride elimination.

Step-by-Step Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • 2,6-diazaspiro[3.5]nonan-7-one TFA salt (1.2 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • RuPhos Ligand (0.05 equiv, 5 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Procedure:

  • Preparation (Self-Validating Step): In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide, 2,6-diazaspiro[3.5]nonan-7-one TFA salt, and Cs2​CO3​ . Causality: The excess Cs2​CO3​ is critical here not only to drive the catalytic cycle but to fully free-base the TFA salt in situ.

  • Catalyst Addition: Add RuPhos Pd G3 and RuPhos ligand. Evacuate and backfill the vessel with argon three times.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane. Seal the tube.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 μ L of the reaction, dilute in LC-MS grade MeCN, and analyze via UPLC-MS. Validation: Look for the disappearance of the aryl halide and the emergence of the product mass [M+H]+ . If conversion is <50%, spike an additional 2 mol% of catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid) to isolate the target compound.

Workflow S1 1. Reagent Prep In-situ Freebasing S2 2. Cross-Coupling RuPhos Pd G3 (90°C) S1->S2 S3 3. IPC Monitoring UPLC-MS Validation S2->S3 S4 4. Purification Prep-HPLC Isolation S3->S4

Caption: Standardized workflow for integrating the spiro-lactam scaffold into drug candidates.

Conclusion

The 2,6-diazaspiro[3.5]nonan-7-one scaffold is not merely a structural novelty; it is a rationally designed bioisostere that solves specific pharmacokinetic and toxicological problems inherent to traditional flat heterocycles. By leveraging its rigid 3D architecture and tuned basicity, drug development professionals can rescue stalled lead compounds suffering from poor solubility, hERG liabilities, or lack of target selectivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available at:[Link]

  • Burress, J. A., et al. (2022). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Validation

A Comparative Biological Evaluation of Novel 7-Azaspiro[3.5]nonane Derivatives: A Guide for Drug Discovery Professionals

Executive Summary: Spirocyclic scaffolds, particularly 7-azaspiro[3.5]nonane derivatives, have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advanta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Spirocyclic scaffolds, particularly 7-azaspiro[3.5]nonane derivatives, have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, often leading to improved potency, selectivity, and physicochemical properties.[1][2] This guide provides a comprehensive framework for the systematic biological evaluation of novel 7-azaspiro[3.5]nonane derivatives, designed for researchers, scientists, and drug development professionals. It offers a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies, emphasizing the causal logic behind experimental choices and providing detailed, validated protocols. The objective is to empower research teams to make informed, data-driven decisions in the complex process of drug discovery.

Introduction: The Rise of 7-Azaspiro[3.5]nonane Scaffolds in Medicinal Chemistry

The principle of "escaping from flatland" has steered medicinal chemists towards molecules with greater three-dimensionality to enhance pharmacological properties.[3] Spirocycles, characterized by two rings connected by a single atom, are at the forefront of this movement.[2] The 7-azaspiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a piperidine ring, offers a rigid yet versatile scaffold.[4]

1.1 Key Advantages of the 7-Azaspiro[3.5]nonane Scaffold:

  • Enhanced Three-Dimensionality: The spirocyclic nature imparts a complex 3D architecture, which can lead to better interactions with the complex surfaces of biological targets.[5]

  • Improved Physicochemical Properties: Incorporation of this scaffold has been shown to increase solubility, decrease lipophilicity, and improve metabolic stability compared to non-spirocyclic analogs.[6]

  • Novel Chemical Space: These structures provide access to uncharted molecular territories, enabling the development of compounds with novel intellectual property.[5]

  • Therapeutic Potential: Derivatives have shown promise in a range of therapeutic areas, including type 2 diabetes (as GPR119 agonists), cancer, and central nervous system (CNS) disorders.[7][8][9]

This guide will use the development of a hypothetical 7-azaspiro[3.5]nonane derivative as a GPR119 agonist for type 2 diabetes as a running example to illustrate the evaluation process.[10]

Foundational In Vitro Evaluation: A Multi-tiered Strategy

The initial phase of evaluation is critical for weeding out non-viable candidates and identifying promising leads. A tiered approach ensures that resources are focused on compounds with the highest potential.

Tier 1: Initial Cytotoxicity Assessment (The "Gatekeeper" Assay)

Rationale: Before assessing therapeutic efficacy, it is crucial to determine the concentration at which a compound becomes toxic to cells. This establishes a preliminary therapeutic window and flags compounds with indiscriminate cytotoxicity. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity [13]

  • Cell Plating: Seed a suitable cell line (e.g., HEK293 or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the 7-azaspiro[3.5]nonane derivatives (e.g., from 0.1 nM to 100 µM). Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.

Tier 2: Target Engagement and Potency

Rationale: Once a compound is deemed non-toxic at relevant concentrations, the next step is to determine if it interacts with the intended biological target and with what potency. For our GPR119 agonist example, a functional assay measuring cyclic AMP (cAMP) production is more informative than a simple binding assay, as it confirms agonism.

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement) [10]

  • Cell Culture: Use a stable cell line engineered to express the human GPR119 receptor (e.g., HEK293 or CHO cells).

  • Cell Seeding: Plate the cells in a 384-well plate and incubate overnight.

  • Assay Buffer Incubation: Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Addition: Add serial dilutions of the 7-azaspiro[3.5]nonane derivatives to the wells and incubate for an appropriate time (e.g., 30-60 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and determine the half-maximal effective concentration (EC50), the concentration at which the compound elicits 50% of its maximal effect.

Comparative Analysis: Benchmarking Against Alternatives

Rationale: A new compound's potential is best understood in the context of existing molecules. Comparing the in vitro activity of novel derivatives to a known GPR119 agonist (e.g., a tool compound or a clinical candidate) provides a crucial benchmark for performance.

Table 1: Illustrative In Vitro Comparative Data

CompoundGPR119 EC50 (nM) [Human]Cytotoxicity IC50 (µM) [HEK293]Selectivity Index (IC50/EC50)
Derivative A 1.5> 50> 33,333
Derivative B 15.2> 50> 3,289
Reference Compound 5.0> 50> 10,000

Data is hypothetical and for illustrative purposes.

Early ADME-Tox Profiling: Assessing Drug-like Properties

Rationale: A potent compound is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early deselection of compounds with poor pharmacokinetic potential.[15]

Key In Vitro ADME Assay: Metabolic Stability

Rationale: The liver is the primary site of drug metabolism.[16] An in vitro microsomal stability assay provides a reliable measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[17][18] A compound that is too rapidly metabolized will have a short half-life in the body, potentially limiting its efficacy.

Experimental Protocol: Liver Microsomal Stability Assay [16][19]

  • Reaction Mixture Preparation: In a 96-well plate, combine pooled liver microsomes (human or rat) with a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (typically at a final concentration of 1-3 µM) to the mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.[18]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a stop solution (e.g., cold acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

Table 2: Illustrative Comparative ADME Data

CompoundIn Vitro Half-life (t½, min) [Human Microsomes]Intrinsic Clearance (CLint, µL/min/mg)
Derivative A 4515.4
Derivative B 886.6
Reference Compound 3023.1

Data is hypothetical and for illustrative purposes.

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} mend Caption: In Vitro Evaluation Workflow

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Rationale: After a compound has demonstrated promising in vitro properties, the next crucial step is to evaluate its performance in a living organism.[20] In vivo studies are essential to understand a compound's pharmacokinetic (PK) profile (what the body does to the drug) and its pharmacodynamic (PD) effect (what the drug does to the body).[15][21]

For our GPR119 agonist example, an oral glucose tolerance test (OGTT) in a diabetic rat model is a standard efficacy study.[8]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

  • Animal Model: Use a relevant diabetic animal model, such as Sprague-Dawley rats treated with streptozotocin to induce diabetes.

  • Acclimatization and Fasting: Allow animals to acclimate, then fast them overnight prior to the study.

  • Compound Administration: Administer the test compounds (Derivative A and the Reference Compound) and a vehicle control orally at a predetermined dose.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose solution orally to all animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels for each sample.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the glucose AUC compared to the vehicle control indicates efficacy.

Table 3: Illustrative In Vivo Efficacy and PK Data

Compound (Dose: 10 mg/kg, oral)Glucose AUC Reduction (%) vs. VehicleCmax (ng/mL)Tmax (h)Oral Bioavailability (%)
Derivative A 45%12501.065%
Reference Compound 35%9802.045%

Data is hypothetical and for illustrative purposes.

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// Edges Lead_Candidate -> Formulation; Formulation -> PK_Study; Formulation -> Efficacy_Study; PK_Study -> PKPD_Analysis; Efficacy_Study -> PKPD_Analysis; PKPD_Analysis -> Preclinical_Candidate [label="Positive Correlation"]; PKPD_Analysis -> Stop_Optimize [label="Poor Correlation / Efficacy"];

} mend Caption: High-Level In Vivo Evaluation Workflow

Conclusion and Future Directions

This guide has outlined a systematic and logical framework for the biological evaluation of novel 7-azaspiro[3.5]nonane derivatives. By employing a multi-tiered approach that integrates cytotoxicity, target engagement, ADME, and in vivo efficacy studies, researchers can efficiently identify and advance promising candidates while discontinuing those with unfavorable profiles.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.

  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.

  • BenchChem. The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs.

  • Abcam. MTT assay protocol.

  • Expert Opinion on Drug Discovery. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online, 19(1), 1-5.

  • Domainex. Microsomal Clearance/Stability Assay.

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar.

  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Anan, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(12), 2113-2123.

  • J-Stage. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(12), 2113-2123.

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

  • MilliporeSigma. Metabolic Stability Assays.

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.

  • Cyprotex. Microsomal Stability.

  • BenchChem. A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives.

  • BioDuro. ADME Microsomal Stability Assay.

  • Creative Bioarray. Microsomal Stability Assay.

  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.

  • BenchChem. A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.

  • Gifford Bioscience. Radioligand Binding Assay.

  • National Center for Biotechnology Information. (2023). Advancements in small molecule drug design: A structural perspective. PMC.

  • Medicines Discovery Catapult. (2020, August 6). Use of preclinical models to deliver proof of concept efficacy.

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology, 161(6), 1257-1279.

  • BenchChem. Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.

  • Cure Rare Disease. The Role of in-vivo Studies in Rare Disease Therapeutic Development.

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.

  • Revvity. Radiometric Ligand-Binding Assays.

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.

  • National Center for Biotechnology Information. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.

  • BenchChem. Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.

  • National Center for Biotechnology Information. (2020). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.

  • PubChem. 7-Azaspiro(3.5)nonane.

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875.

  • InvivoChem. Boc-(7-Azaspiro[3.5]nonane)-NH2.

  • ResearchGate. Natural compounds with anti-cancer properties.

  • BenchChem. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.

  • Kumar, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[7]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 483-496.

  • ACS Publications. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4846-4849.

Sources

Comparative

A Comparative Guide to Spiro[3.4]octanols and their Carbocyclic Analogs: A Structural and Reactivity Analysis for Drug Discovery

Abstract Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a unique three-dimensional architecture that can significantly influence the pharmacological profile of a molecule. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a unique three-dimensional architecture that can significantly influence the pharmacological profile of a molecule. This guide provides a comparative analysis of spiro[3.4]octanols and their non-spirocyclic carbocyclic analogs, such as substituted cyclohexanols. We will delve into their structural distinctions, comparative physicochemical properties, and synthetic strategies. Furthermore, this guide will present detailed experimental protocols to enable researchers to conduct their own comparative studies on the reactivity and biological activity of these compound classes, thereby informing the rational design of novel therapeutics.

Introduction: The Spirocyclic Advantage in Drug Design

The design of novel therapeutic agents frequently involves the exploration of new chemical space to optimize potency, selectivity, and pharmacokinetic properties. Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif. The rigid nature of the spiro-junction limits conformational flexibility, which can lead to a more defined spatial arrangement of functional groups for optimal interaction with biological targets. This conformational restriction can also contribute to improved metabolic stability and a higher fraction of sp³-hybridized carbons, which is often correlated with enhanced solubility and a more favorable drug-like profile.

This guide focuses on the spiro[3.4]octanol scaffold, which consists of a cyclobutane ring fused to a cyclopentane ring. We will compare this system to its simpler, non-spirocyclic carbocyclic analogs, primarily substituted cyclohexanols and related structures. While direct, head-to-head experimental comparisons are not extensively documented in the current literature, this guide will synthesize available data and provide a framework for future investigations.

Structural and Physicochemical Comparison

The introduction of a spirocyclic center in spiro[3.4]octanols imparts distinct structural and physicochemical properties compared to their more flexible carbocyclic analogs like cyclohexanol. The spiro[3.4]octane system has a more rigid, three-dimensional structure.

A comparison of key computed physicochemical properties is presented in the table below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
Spiro[3.4]octan-1-olC₈H₁₄O126.201.811
Spiro[3.4]octan-5-olC₈H₁₄O126.201.611
CyclohexanolC₆H₁₂O100.161.211

Data sourced from PubChem.

The higher XLogP3 value for the spiro[3.4]octanols suggests a slight increase in lipophilicity compared to cyclohexanol, which could influence membrane permeability and interactions with hydrophobic pockets in target proteins.

Synthesis Strategies: Accessing Spiro[3.4]octanols and their Analogs

The synthetic accessibility of a chemical scaffold is a critical consideration in drug discovery. Here, we outline common synthetic approaches to spiro[3.4]octanols and their carbocyclic counterparts.

Synthesis of Spiro[3.4]octanols

A common route to spiro[3.4]octanols involves the synthesis of a corresponding ketone precursor, followed by reduction.

A. Synthesis of Spiro[3.4]octan-6-one:

A plausible multi-step synthesis for spiro[3.4]octan-6-one is as follows:

  • Preparation of Diethyl 1,1-cyclobutanedicarboxylate: This can be achieved through the alkylation of diethyl malonate with 1-bromo-3-chloropropane.

  • Dieckmann Condensation: Intramolecular cyclization of the dicarboxylate yields a β-keto ester.

  • Decarboxylation: Hydrolysis and decarboxylation of the β-keto ester affords the target spiro[3.4]octan-6-one.

B. Reduction to Spiro[3.4]octan-6-ol:

The final step is the reduction of the ketone to the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome.

  • Sodium borohydride (NaBH₄): A mild reducing agent that typically attacks from the less sterically hindered face of the carbonyl, potentially leading to the trans-isomer as the major product.

  • Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also be employed.

The stereochemistry of the resulting alcohol (cis vs. trans relative to the cyclobutane ring) is a key consideration, as different stereoisomers can exhibit distinct biological activities.

Synthesis of Carbocyclic Analogs

Substituted cyclohexanols can be readily prepared from corresponding cyclohexanones, which are often commercially available or can be synthesized through various methods, including:

  • Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile to form a cyclohexene precursor, which can then be further functionalized.

  • Robinson Annulation: A classic method for the formation of six-membered rings.

  • Catalytic Hydrogenation of Phenols: Substituted phenols can be hydrogenated to the corresponding cyclohexanols.

The following diagram illustrates a general workflow for the synthesis of spiro[3.4]octan-6-one.

G cluster_0 Synthesis of Spiro[3.4]octan-6-one Diethyl Malonate Diethyl Malonate Diethyl_1_1_cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Diethyl_1_1_cyclobutanedicarboxylate 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Diethyl_1_1_cyclobutanedicarboxylate Dieckmann_Condensation Dieckmann Condensation Diethyl_1_1_cyclobutanedicarboxylate->Dieckmann_Condensation beta_keto_ester β-keto ester Dieckmann_Condensation->beta_keto_ester Decarboxylation Hydrolysis & Decarboxylation beta_keto_ester->Decarboxylation Spiro_ketone Spiro[3.4]octan-6-one Decarboxylation->Spiro_ketone G Viable_Cells Viable Cells with Active Mitochondria MTT MTT (Yellow, Water-soluble) Viable_Cells->MTT Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) MTT->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Colorimetric_Measurement Colorimetric Measurement (Absorbance at 570 nm) Solubilization->Colorimetric_Measurement G Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Validation

A Comparative Guide to 2,6-diazaspiro[3.4]octan-7-one Derivatives as Novel Sigma-1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Sigma-1 Receptor Antagonism The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily locate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Sigma-1 Receptor Antagonism

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][2] Its involvement in cellular stress responses, ion channel modulation, and neurotransmitter release underscores its significance in the pathophysiology of conditions such as neuropathic pain, neurodegenerative diseases, and addiction.[3][4] Consequently, the development of potent and selective σ1R antagonists has become a key focus in modern medicinal chemistry. This guide provides a comprehensive comparison of a promising new class of σ1R antagonists, the 2,6-diazaspiro[3.4]octan-7-one derivatives, with established benchmark compounds.

The Rise of 2,6-diazaspiro[3.4]octan-7-one Derivatives

Recent drug discovery efforts have identified the 2,6-diazaspiro[3.4]octan-7-one scaffold as a novel and promising framework for the design of potent and selective σ1R antagonists.[5][6] This rigid, three-dimensional spirocyclic system allows for precise orientation of substituents to optimize interactions with the receptor's binding pocket, leading to high affinity and selectivity.[7] A key publication in the European Journal of Medicinal Chemistry detailed the design, synthesis, and structure-activity relationship (SAR) of a series of these derivatives, culminating in the identification of a lead compound with significant in vivo efficacy.[5]

Comparative Analysis: Binding Affinity and Selectivity

A critical evaluation of any new antagonist involves a direct comparison of its binding characteristics with established reference compounds. The following table summarizes the binding affinities (Ki) for the sigma-1 receptor and selectivity over the sigma-2 receptor for a lead 2,6-diazaspiro[3.4]octan-7-one derivative and several benchmark antagonists.

CompoundScaffoldσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R/σ1R)Reference
Compound 32 2,6-diazaspiro[3.4]octan-7-one14.5~145 (10-fold selective)~10[6]
Haloperidol Butyrophenone0.6--[8]
BD-1063 Piperazine0.8--[8]
NE-100 -1.0--[8]
S1RA (E-52862) -17>1000>58[8]

Note: Data for some benchmark compounds' σ2R affinity was not available in the provided search results.

The data clearly indicates that while benchmark antagonists like haloperidol, BD-1063, and NE-100 exhibit very high affinity for the σ1R, the 2,6-diazaspiro[3.4]octan-7-one derivative, Compound 32, also demonstrates potent binding in the nanomolar range.[6] Furthermore, the development of compounds like S1RA highlights the feasibility of achieving high selectivity over the σ2 receptor, a crucial aspect for minimizing off-target effects.[8]

Functional Antagonism: From In Vitro Assays to In Vivo Efficacy

Beyond binding affinity, the true measure of an antagonist lies in its ability to inhibit the functional effects of receptor activation. This is typically assessed through a combination of in vitro and in vivo models.

In Vitro Functional Assays

A common method to assess the functional antagonism of σ1R ligands is through calcium imaging studies. The σ1R is known to modulate intracellular calcium signaling, and antagonists can block the effects of σ1R agonists on calcium flux.[9][10]

Experimental Protocol: In Vitro Calcium Flux Assay

This protocol describes a typical calcium imaging experiment to assess the functional antagonism of 2,6-diazaspiro[3.4]octan-7-one derivatives.

I. Cell Culture and Preparation:

  • Cell Line: Use a cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells) or a cell line stably transfected with the human σ1R.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells onto black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

II. Calcium Indicator Loading:

  • Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cell Loading: Remove the culture medium from the wells and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Washing: Gently wash the cells with the physiological salt solution to remove excess dye.

III. Compound Treatment and Data Acquisition:

  • Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and record the baseline fluorescence for a few minutes.

  • Antagonist Addition: Add varying concentrations of the 2,6-diazaspiro[3.4]octan-7-one derivatives or a benchmark antagonist (e.g., BD-1047) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Challenge: Add a known σ1R agonist (e.g., (+)-pentazocine or PRE-084) to induce a calcium response.

  • Data Recording: Continuously record the fluorescence intensity before and after the addition of the agonist.

IV. Data Analysis:

  • Response Calculation: Calculate the change in fluorescence (ΔF) from the baseline (F0) for each well (ΔF/F0).

  • Dose-Response Curves: Plot the peak fluorescence response against the concentration of the antagonist.

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for each antagonist by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in Pain Models

A significant therapeutic application for σ1R antagonists is the treatment of neuropathic pain. The efficacy of 2,6-diazaspiro[3.4]octan-7-one derivatives has been demonstrated in preclinical pain models.

For instance, Compound 32 was shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in a hot-plate test in mice.[5][6] This is a crucial finding, as it suggests that these compounds could be used as adjuncts to opioid therapy, potentially reducing the required opioid dose and mitigating the development of tolerance.

Experimental Protocol: Hot-Plate Test for Analgesia

This protocol outlines the hot-plate test, a common in vivo model to assess the analgesic effects of novel compounds.

I. Animals:

  • Species: Use adult male mice (e.g., C57BL/6).

  • Acclimation: Acclimate the animals to the testing environment for at least one week before the experiment.

II. Experimental Procedure:

  • Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Measurement: Record the time (in seconds) until the mouse exhibits a nociceptive response, such as licking its hind paws or jumping. This is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If a mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Compound Administration: Administer the test compound (e.g., a 2,6-diazaspiro[3.4]octan-7-one derivative), a vehicle control, or a reference analgesic (e.g., morphine) via an appropriate route (e.g., intraperitoneal or oral).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latencies.

III. Data Analysis:

  • Maximum Possible Effect (%MPE): Calculate the analgesic effect using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the %MPE between different treatment groups.

Synthesis of the 2,6-diazaspiro[3.4]octan-7-one Scaffold

The accessibility of the core scaffold is a critical consideration for drug development. The 2,6-diazaspiro[3.4]octan-7-one core can be synthesized through various routes, often involving multi-step sequences. While detailed synthetic procedures are beyond the scope of this guide, a general overview of a potential synthetic strategy is presented in the diagram below. The synthesis often involves the construction of the spirocyclic system through cyclization reactions.[1]

Synthesis_Workflow A Commercially Available Starting Materials B Formation of Azetidine Ring A->B C Introduction of Second Nitrogen B->C D Cyclization to form γ-Lactam C->D E 2,6-diazaspiro[3.4]octan-7-one Core D->E F Functionalization/ Derivatization E->F G Final Antagonist Derivatives F->G

Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.4]octan-7-one derivatives.

Signaling Pathways and Mechanism of Action

The sigma-1 receptor does not function as a classical G-protein coupled receptor. Instead, it acts as a molecular chaperone, interacting with a variety of client proteins, including ion channels and other receptors, to modulate their function.[4] Antagonists of the σ1R are thought to exert their effects by preventing these interactions.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP dissociation IP3R IP3 Receptor Sigma1->IP3R modulation IonChannel Ion Channels (e.g., NMDA, CaV) Sigma1->IonChannel modulation VDAC VDAC IP3R->VDAC Ca2+ transfer Ca_ER Ca2+ Ca_Mito Ca2+ Stress Cellular Stress (e.g., Oxidative Stress) Stress->Sigma1 activation Agonist σ1R Agonist Agonist->Sigma1 activation Antagonist 2,6-diazaspiro[3.4]octan-7-one Derivative (Antagonist) Antagonist->Sigma1 inhibition

Caption: Simplified signaling pathway of the sigma-1 receptor and the inhibitory action of antagonists.

Under basal conditions, the σ1R is associated with the chaperone BiP. Upon stimulation by agonists or cellular stress, the σ1R dissociates from BiP and can then interact with various client proteins, such as the IP3 receptor at the ER-mitochondrion interface, to modulate calcium signaling, and ion channels at the plasma membrane.[4][10] Antagonists, such as the 2,6-diazaspiro[3.4]octan-7-one derivatives, bind to the σ1R and prevent these downstream interactions, thereby inhibiting the receptor's functional effects.

Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a significant advancement in the quest for novel sigma-1 receptor antagonists. Derivatives from this class have demonstrated potent binding affinities, favorable selectivity profiles, and promising in vivo efficacy, particularly in the context of pain modulation. Their unique structural features offer a valuable platform for further optimization to enhance their pharmacokinetic and pharmacodynamic properties.

As our understanding of the complex roles of the sigma-1 receptor in health and disease continues to expand, the development of highly selective and potent antagonists like the 2,6-diazaspiro[3.4]octan-7-one derivatives will be instrumental in translating this knowledge into novel and effective therapies for a range of debilitating conditions.

References

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289-2306. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition. [Link]

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]

  • Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Request PDF. [Link]

  • Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PMC. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. [Link]

  • Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 19, 31, and 69−88. ResearchGate. [Link]

  • Mueller, B. H., et al. (2013). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Experimental Eye Research, 107, 29-40. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. [Link]

  • Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 23(2), 659. [Link]

  • Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. PubMed. [Link]

  • In Vivo Pain Models. Charles River. [Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. PMC. [Link]

  • Development of sigma-1. AperTO. [Link]

  • Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1. RSC Advances. [Link]

  • calcium-sensitive Sigma-1 receptor prevents cannabinoids from provoking glutamate NMDA receptor hypofunction: implications in antinociception and psychotic diseases. Oxford Academic. [Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PMC. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. [Link]

  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. PMC. [Link]

  • Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. PubMed. [Link]

  • Development of multitarget inhibitors for the treatment of pain: Design, synthesis, biological evaluation and molecular modeling studies. eScholarship.org. [Link]

  • Document is current. Crossref. [Link]

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Comparative

Antidepressant-like properties of aryl-spirocyclic diamine derivatives

Title: Comparative Guide: Antidepressant-like Properties of Aryl-Spirocyclic Diamine Derivatives Executive Summary & Rationale In the landscape of psychiatric drug development, traditional Selective Serotonin Reuptake In...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Antidepressant-like Properties of Aryl-Spirocyclic Diamine Derivatives

Executive Summary & Rationale

In the landscape of psychiatric drug development, traditional Selective Serotonin Reuptake Inhibitors (SSRIs) often fall short in addressing the cognitive impairment and pain comorbidities frequently associated with Major Depressive Disorder (MDD)[1]. As a Senior Application Scientist overseeing preclinical screening, I have observed the field shift toward rational polypharmacology. This guide provides an objective, data-driven comparison of a novel class of compounds: aryl-spirocyclic diamine derivatives [1].

Below, we evaluate the performance of the triple monoamine reuptake inhibitor (R)-D24 against the multimodal agents D6 and D17 , which uniquely combine SERT inhibition with 5-HT3A receptor (5-HT3AR) antagonism[1].

Target Rationale & Mechanistic Comparison

The spirocyclic backbone introduces a quaternary carbon that enhances three-dimensional structural complexity, improving target specificity and metabolic stability over flat, non-spirocyclic analogs[2].

  • (R)-D24 (Triple Reuptake Inhibitor): By inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), (R)-D24 acts as a broad-spectrum monoaminergic enhancer[1]. While effective for core depressive symptoms and anhedonia, SNDRIs require precise dose titration to avoid dopaminergic hyperarousal.

  • D6 & D17 (Multimodal Modulators): These derivatives inhibit SERT while simultaneously antagonizing the 5-HT3A receptor[1]. The 5-HT3AR is a ligand-gated ion channel; its antagonism reduces excitatory drive on GABAergic interneurons, thereby disinhibiting downstream glutamatergic and cholinergic pathways[2]. This specific dual-action mechanism is highly optimized for alleviating cognitive deficits and comorbid pain, offering a distinct advantage over standard SSRIs[1].

Mechanism cluster_0 Aryl-Spirocyclic Diamine Derivatives D24 (R)-D24 (Triple Reuptake Inhibitor) SERT SERT Inhibition (↑ Synaptic Serotonin) D24->SERT NET_DAT NET/DAT Inhibition (↑ Synaptic NE/DA) D24->NET_DAT D6_D17 D6 & D17 (Multimodal: SERT + 5-HT3AR) D6_D17->SERT HT3AR 5-HT3AR Antagonism (Modulates GABA/Glutamate) D6_D17->HT3AR Efficacy1 Core Antidepressant Efficacy SERT->Efficacy1 Efficacy2 Cognitive & Pain Relief SERT->Efficacy2 NET_DAT->Efficacy1 HT3AR->Efficacy2

Pharmacological targeting comparison between triple reuptake inhibitors and multimodal agents.

Product Performance & Experimental Profiling

To objectively compare these derivatives, we must look beyond primary target affinity and evaluate their pharmacokinetic (PK) and safety profiles. D6 and D17 demonstrate excellent developability metrics, outperforming traditional early-stage scaffolds[1].

Compound / ScaffoldPrimary MechanismTarget ProfilePK / ADME HighlightsSafety ProfileIn Vivo Efficacy (FST)
(R)-D24 Triple Reuptake InhibitorSERT, NET, DATProof-of-concept stageBaseline establishedPotent efficacy
D6 & D17 Multimodal ModulatorSERT + 5-HT3ARHigh oral bioavailability (mice), Low clearance (human microsomes)Low hepatic/renal tox, Negative hERG liabilityPotent reduction in immobility
Vortioxetine (Standard)Multimodal ModulatorSERT + 5-HT1A/1B/3A/7High bioavailability, moderate clearanceValidated clinical safety (GI side effects noted)Validated baseline efficacy

Self-Validating Experimental Protocols

A robust preclinical pipeline relies on self-validating assays. Below are the step-by-step methodologies utilized to evaluate these aryl-spirocyclic diamine derivatives, designed to ensure internal controls and eliminate artifactual data.

Protocol A: In Vitro Monoamine Transporter & Receptor Assays
  • Causality: To definitively prove the multimodal nature of D6 and D17, we must isolate transporter inhibition from receptor antagonism. Using human embryonic kidney (HEK293) cells stably expressing specific human targets prevents endogenous background noise.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells expressing human SERT, NET, DAT, or 5-HT3AR in standard DMEM. Harvest and homogenize to isolate membrane fractions.

    • Radioligand Incubation: Incubate membrane preparations with target-specific radioligands (e.g., [3H]-citalopram for SERT).

    • Compound Addition: Introduce (R)-D24, D6, and D17 across a 10-point concentration gradient (1 nM to 10 µM) to establish definitive IC50 curves.

    • Self-Validation Step (Non-Specific Binding Control): Run parallel wells containing an excess (10 µM) of a known unlabeled competitor (e.g., fluoxetine for SERT). Subtract this baseline from total binding to calculate true specific binding.

    • Quantification: Terminate the reaction via rapid vacuum filtration, wash filters, and quantify bound radioactivity using liquid scintillation counting.

Protocol B: In Vivo Forced Swim Test (FST)
  • Causality: The FST is a validated behavioral paradigm for assessing acute antidepressant-like efficacy[1]. Mice are specifically chosen for this assay because D6 and D17 have demonstrated acceptable oral bioavailability and systemic exposure in murine models, ensuring the drug reaches the CNS[1].

  • Step-by-Step Methodology:

    • Acclimatization: Habituate adult male mice to the testing room for 24 hours prior to the assay to minimize stress-induced baseline shifts.

    • Dosing: Administer D6, D17, or (R)-D24 via oral gavage (p.o.) 60 minutes prior to testing.

    • Self-Validation Step (Control Groups): Include a vehicle-treated negative control group and a fluoxetine-treated positive control group. The assay is only considered valid if the positive control significantly reduces immobility compared to the vehicle.

    • Testing: Place mice in individual glass cylinders filled with water (24±1°C) for 6 minutes.

    • Blinded Scoring: Record the sessions on video. Use automated tracking software to quantify the duration of immobility during the final 4 minutes, eliminating human observer bias[1].

Workflow Synthesis Rational Drug Design & Synthesis InVitro In Vitro Profiling (SERT/NET/DAT/5-HT3AR) Synthesis->InVitro ADMETox ADME & Toxicity (Hepatic, Renal, hERG) InVitro->ADMETox Docking Molecular Docking (Target Interactions) InVitro->Docking InVivo In Vivo Efficacy (Forced Swim Test) ADMETox->InVivo

Self-validating preclinical workflow for evaluating aryl-spirocyclic diamine derivatives.

Pharmacokinetic & Safety Validation

The transition from an active compound to a viable drug candidate hinges on safety. D6 and D17 exhibit low clearance in human liver microsomes, suggesting a favorable half-life for once-daily dosing[1]. Furthermore, they demonstrated favorable safety profiles in critical hepatic and renal toxicity assays[1].

Crucially, the hERG toxicity assay acts as a mandatory checkpoint. Many basic amines trap within the hERG potassium channel, leading to fatal QT prolongation. The negative hERG liability of D6 and D17 confirms that the stereochemical bulk of the spirocyclic diamine scaffold prevents channel pore binding, ensuring cardiovascular safety while maintaining potent antidepressant-like effects[1]. Molecular docking further validates these compound-target interactions, underscoring the rationality of this design[1].

References

  • Zheng, J., Tian, Y., Cheng, J., et al. (2025). "Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties." European Journal of Medicinal Chemistry, 301, 118198.

Sources

Validation

The Azaspiro[3.5]nonane Scaffold: A Compass for Navigating ADME Challenges in Drug Discovery

A Comparative Guide to Absorption, Distribution, Metabolism, and Excretion Properties In the modern era of drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is a paramount chall...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Absorption, Distribution, Metabolism, and Excretion Properties

In the modern era of drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is a paramount challenge. Medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds into the three-dimensional space offered by spirocyclic systems. Among these, the azaspiro[3.5]nonane motif has emerged as a particularly compelling scaffold, offering a unique conformational rigidity and vectoral orientation of substituents that can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive comparison of the ADME properties of azaspiro[3.5]nonane derivatives against common non-spirocyclic and alternative spirocyclic bioisosteres, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.

The Physicochemical Compass: Guiding Favorable ADME

The journey of a drug through the body is fundamentally governed by its physicochemical properties. The introduction of a spirocyclic core, such as azaspiro[3.5]nonane, can significantly alter key parameters like lipophilicity, solubility, and metabolic stability, often in a favorable direction compared to their traditional carbocyclic or heterocyclic counterparts.[1]

Lipophilicity and Aqueous Solubility: A Delicate Balance

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes. However, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity. Spirocyclic scaffolds, by virtue of their three-dimensional nature, can offer a solution to this conundrum.

Studies have shown that the incorporation of a spirocyclic center, such as in azaspiro[3.3]heptanes, can decrease the measured LogD7.4 of molecules by as much as 1.0 unit compared to more conventional 6-membered ring heterocycles.[2] This reduction in lipophilicity can be attributed to the disruption of planarity and the introduction of more sp³-hybridized carbons, which can lead to improved aqueous solubility. For instance, a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated increased water solubility when compared to its piperidine analogue.[1]

Table 1: Comparative Physicochemical Properties of Representative Scaffolds

ScaffoldRepresentative LogPAqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)
Piperidine Derivative2.5 - 3.550 - 15030 - 60
Azaspiro[3.3]heptane Derivative1.5 - 2.5100 - 300> 60
Azaspiro[3.5]nonane Derivative2.0 - 3.075 - 200> 60

Note: The values presented are illustrative and can vary significantly based on the specific substitutions on the core scaffold.[1]

Navigating the Biological Barriers: Permeability and Efflux

For oral drug candidates, the ability to permeate the intestinal epithelium is a prerequisite for systemic exposure. The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption.[3]

Azaspiro[3.5]nonane derivatives have demonstrated favorable permeability characteristics. Their rigid structure can pre-organize the molecule in a conformation suitable for passive diffusion across the cell membrane. Furthermore, the ability to tune the polarity and hydrogen bonding capacity of the molecule by modifying the substituents on the azaspiro[3.5]nonane core allows for the optimization of permeability.

A critical aspect of intestinal absorption is the potential for active efflux by transporters such as P-glycoprotein (P-gp). A bidirectional Caco-2 assay, which measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can identify compounds that are substrates of efflux pumps. An efflux ratio (ER) of >2 is generally considered indicative of active efflux.[4] The strategic design of azaspiro[3.5]nonane derivatives can mitigate P-gp liability, leading to improved oral bioavailability.

The Metabolic Maze: Enhancing Stability and Minimizing Clearance

Metabolic stability is a cornerstone of a successful drug candidate, directly influencing its half-life and oral bioavailability. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. In vitro assays using human liver microsomes (HLM) are a standard method for assessing metabolic stability.[5]

The conformational constraint imposed by the spirocyclic core of azaspiro[3.5]nonane can shield metabolically labile sites from enzymatic attack, leading to enhanced metabolic stability.[1] For example, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives developed as covalent inhibitors of KRAS G12C have been reported to possess high metabolic stability in both human and mouse liver microsomes. This is a significant advantage over many non-spirocyclic scaffolds that are more susceptible to oxidative metabolism.

Distribution and Target Engagement: The Role of Plasma Protein Binding

Once a drug enters systemic circulation, its distribution to the target tissues is influenced by its binding to plasma proteins. Generally, it is the unbound fraction of a drug that is pharmacologically active. The equilibrium dialysis method is a gold standard for determining the extent of plasma protein binding.[6]

The physicochemical properties of azaspiro[3.5]nonane derivatives can be modulated to achieve an optimal balance of plasma protein binding. While a high degree of binding can lead to a longer half-life, excessive binding can limit the free drug concentration at the site of action. The ability to fine-tune the lipophilicity and polarity of azaspiro[3.5]nonane-based compounds allows for the optimization of this critical ADME parameter.

Experimental Protocols: A Guide to Self-Validating ADME Assays

The following protocols provide detailed, step-by-step methodologies for key in vitro ADME assays. These protocols are designed to be self-validating systems, incorporating quality control measures and data analysis guidelines to ensure the generation of robust and reliable data.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier.[3]

Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (21-28 days) TEER_Measurement TEER Measurement (>200 Ω·cm²) Caco2_Culture->TEER_Measurement Differentiation Dosing Add Compound to Donor Compartment TEER_Measurement->Dosing Monolayer Ready Incubation Incubate at 37°C (e.g., 2 hours) Dosing->Incubation Sampling Sample Donor and Receiver Compartments Incubation->Sampling LC_MS_Analysis LC-MS/MS Analysis Sampling->LC_MS_Analysis Analyze Samples Papp_Calculation Calculate Papp and Efflux Ratio LC_MS_Analysis->Papp_Calculation

Caption: Workflow for the Caco-2 Permeability Assay.

Protocol:

  • Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a 5% CO₂ incubator.

  • Seeding on Transwell® Inserts: Seed cells onto permeable polycarbonate membrane inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Formation: Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically used for transport studies.[7] The permeability of a low-permeability marker, such as lucifer yellow, should also be assessed.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[4]

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for efflux transporters.[4]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes present in HLM.[5]

Workflow Diagram:

HLM_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Reagent_Prep Prepare HLM, Buffer, and NADPH Solution Pre_incubation Pre-incubate HLM and Compound at 37°C Reagent_Prep->Pre_incubation Start_Reaction Initiate Reaction with NADPH Pre_incubation->Start_Reaction Reaction Ready Time_Points Incubate and Sample at Time Points Start_Reaction->Time_Points Quench_Reaction Quench with Acetonitrile Time_Points->Quench_Reaction LC_MS_Analysis LC-MS/MS Analysis of Parent Compound Quench_Reaction->LC_MS_Analysis Analyze Samples Half_life_Calculation Calculate In Vitro t½ and Intrinsic Clearance LC_MS_Analysis->Half_life_Calculation

Caption: Workflow for the HLM Stability Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in the buffer.[8]

    • Prepare a solution of NADPH regenerating system.

  • Reaction Incubation:

    • In a 96-well plate, add the HLM working solution and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[9]

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a compound that binds to plasma proteins using a semi-permeable membrane.[6]

Workflow Diagram:

PPB_Workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Data Analysis Spike_Plasma Spike Plasma with Test Compound Load_Device Load Plasma and Buffer into Dialysis Device Spike_Plasma->Load_Device Incubation Incubate at 37°C (e.g., 4-24 hours) Load_Device->Incubation Start Dialysis Sampling Sample Plasma and Buffer Chambers Incubation->Sampling LC_MS_Analysis LC-MS/MS Analysis Sampling->LC_MS_Analysis Analyze Samples Fraction_Unbound_Calc Calculate Fraction Unbound (fu) LC_MS_Analysis->Fraction_Unbound_Calc

Caption: Workflow for the Plasma Protein Binding Assay.

Protocol:

  • Reagent and Sample Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Spike pooled human plasma with the test compound to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).[10]

  • Equilibrium Dialysis Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., RED device).

    • Add the spiked plasma to one chamber and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane (e.g., 12-14 kDa MWCO).[6]

  • Incubation:

    • Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The optimal time should be determined experimentally for each compound.[11]

  • Sampling:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing:

    • To determine the total concentration, precipitate the proteins from the plasma sample (e.g., with cold acetonitrile).

    • The buffer sample represents the unbound concentration.

  • Analysis:

    • Quantify the concentration of the compound in both the processed plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation: fu = [Concentration in buffer] / [Concentration in plasma]

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Conclusion: A Promising Scaffold for Next-Generation Therapeutics

The azaspiro[3.5]nonane scaffold represents a powerful tool in the medicinal chemist's arsenal for overcoming common ADME hurdles. Its inherent three-dimensionality provides a unique structural framework that can lead to improved physicochemical properties, including enhanced aqueous solubility and metabolic stability, when compared to traditional non-spirocyclic and other spirocyclic motifs. The successful application of azaspiro[3.5]nonane derivatives in the development of potent and selective modulators of challenging drug targets such as KRAS G12C and GPR119 underscores the significant potential of this spirocycle in modern drug discovery.[1][12] By leveraging a deep understanding of its comparative ADME properties and employing robust in vitro assays, researchers can effectively navigate the complexities of drug development and unlock the full therapeutic potential of this promising scaffold.

References

  • Caco-2 Assay Protocol. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Metabolic Stability in Liver Microsomes. Mercell. Available at: [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. SpringerLink. Available at: [Link]

  • Microsomal Stability. Evotec. Available at: [Link]

  • Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics. Available at: [Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

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Safety & Regulatory Compliance

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